Hepcidin
Description
Propriétés
IUPAC Name |
(3S)-3-amino-4-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(1R,6R,12R,17R,20S,23S,26R,31R,34R,39R,42S,45S,48S,51S,59S)-51-(4-aminobutyl)-31-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]-20-benzyl-23-[(2S)-butan-2-yl]-45-(3-carbamimidamidopropyl)-48-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-59-(2-methylsulfanylethyl)-7,10,19,22,25,33,40,43,46,49,52,54,57,60,63,64-hexadecaoxo-3,4,14,15,28,29,36,37-octathia-8,11,18,21,24,32,41,44,47,50,53,55,58,61,62,65-hexadecazatetracyclo[32.19.8.26,17.212,39]pentahexacontan-26-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C113H170N34O31S9/c1-8-56(3)86-108(173)132-69(36-60-22-12-10-13-23-60)97(162)139-80-52-183-182-48-76-101(166)140-78-50-185-186-51-79(138-95(160)68(30-35-179-7)126-83(151)43-122-91(156)74(46-180-181-47-75(137-104(80)169)92(157)123-44-84(152)127-76)136-94(159)65(26-16-18-31-114)129-100(165)73(45-148)135-93(158)67(28-20-33-121-113(117)118)128-98(163)70(131-103(78)168)38-62-41-119-54-124-62)105(170)141-77(102(167)130-66(27-17-19-32-115)96(161)146-89(59(6)150)112(177)178)49-184-187-53-81(106(171)143-86)142-109(174)87(57(4)9-2)144-107(172)82-29-21-34-147(82)111(176)72(37-61-24-14-11-15-25-61)134-99(164)71(39-63-42-120-55-125-63)133-110(175)88(58(5)149)145-90(155)64(116)40-85(153)154/h10-15,22-25,41-42,54-59,64-82,86-89,148-150H,8-9,16-21,26-40,43-53,114-116H2,1-7H3,(H,119,124)(H,120,125)(H,122,156)(H,123,157)(H,126,151)(H,127,152)(H,128,163)(H,129,165)(H,130,167)(H,131,168)(H,132,173)(H,133,175)(H,134,164)(H,135,158)(H,136,159)(H,137,169)(H,138,160)(H,139,162)(H,140,166)(H,141,170)(H,142,174)(H,143,171)(H,144,172)(H,145,155)(H,146,161)(H,153,154)(H,177,178)(H4,117,118,121)/t56-,57-,58+,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-,89-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOTXKZIRSHZQV-RXHOOSIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC4CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CNC=N7)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)N3)NC2=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)N3)NC2=O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC8=CNC=N8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C113H170N34O31S9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2789.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356390-47-0 | |
| Record name | Hepcidin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356390470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Discovery of Hepcidin: A Technical Chronicle of a Master Regulator
An in-depth guide for researchers, scientists, and drug development professionals on the seminal discovery and historical context of hepcidin (B1576463), the master regulator of iron homeostasis.
Introduction: Unveiling a Dual-Function Peptide
The early 2000s marked a paradigm shift in our understanding of iron metabolism with the discovery of a small, cysteine-rich peptide named this compound. Initially identified through two independent lines of investigation, this compound emerged as a molecule with a fascinating dual identity: a potent antimicrobial peptide and the central hormonal regulator of systemic iron balance. This technical guide provides a comprehensive overview of the historical context, key experiments, and methodologies that led to the discovery and initial characterization of this compound, offering valuable insights for researchers and professionals in the field.
The Two-Pronged Discovery: Antimicrobial and Iron-Regulatory Roles
The story of this compound's discovery is unique in that it was identified nearly simultaneously by two different research groups, each focusing on distinct biological functions.
In 2000, Krause and colleagues isolated a novel 25-amino acid peptide from human blood ultrafiltrate which they named LEAP-1 (Liver-Expressed Antimicrobial Peptide) due to its hepatic origin and its observed antimicrobial activity against several bacteria and yeast.[1] Almost concurrently, in 2001, Park, Ganz, and colleagues isolated the same peptide from human urine, naming it This compound (hepatic bactericidal peptide).[2] Their research also highlighted its antimicrobial properties.
The crucial link to iron metabolism was forged when Pigeon and colleagues, in 2001, identified a new mouse liver-specific gene that was significantly overexpressed in iron-overloaded mice.[3] This gene encoded a protein with strong homology to the human this compound. This pivotal finding suggested a role for this compound in iron homeostasis, a hypothesis that was rapidly confirmed by subsequent studies.
Quantitative Data Summary
The initial characterization of this compound yielded critical quantitative data that laid the foundation for future research.
Table 1: Physicochemical Properties of Human this compound
| Property | Value | Reference |
| Preprothis compound | 84 amino acids | [2][4] |
| Prothis compound | 60 amino acids | [2] |
| Mature this compound-25 | 25 amino acids | [2][4] |
| This compound-22 | 22 amino acids (urine) | [2][4] |
| This compound-20 | 20 amino acids (urine, serum) | [2][4] |
| Molecular Weight (this compound-25) | ~2.7 kDa | [4] |
| Disulfide Bonds | 4 | [1][4] |
| Gene Location (HAMP) | Chromosome 19q13.1 | [5] |
Table 2: Early Measurements of this compound Concentrations
| Biological Fluid | Condition | Concentration Range | Reference |
| Urine | Healthy Controls | 3 - 9 nmol/mmol creatinine | [6] |
| Urine | Hemochromatosis | Reduced levels | [6] |
| Urine | Inflammation | Elevated levels | [6] |
| Serum | Healthy Males | 29 - 254 ng/mL | [7] |
| Serum | Healthy Females | 18 - 288 ng/mL | [7] |
Key Experimental Protocols
The discovery and characterization of this compound involved a series of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.
Purification of this compound from Human Urine
Objective: To isolate and purify the native this compound peptide from human urine for sequencing and functional characterization.
Methodology (based on Park et al., 2001): [2]
-
Urine Collection and Initial Processing: Large volumes of human urine were collected and subjected to cation exchange chromatography to enrich for cationic peptides like this compound.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The enriched peptide fraction was applied to a C18 RP-HPLC column.
-
Peptides were eluted using a linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid.
-
Fractions were collected and monitored for absorbance at 215 nm.
-
-
Further Purification: Fractions containing peptides of the expected molecular weight were further purified by subsequent rounds of RP-HPLC using different gradient conditions to achieve high purity.
-
Characterization: The purified peptides were subjected to amino acid sequencing by Edman degradation and mass analysis by MALDI-TOF mass spectrometry.
Cloning of the this compound Gene (HAMP)
Objective: To identify and isolate the gene encoding the this compound peptide.
Methodology (Generalized from techniques of the era):
The initial cloning of the this compound gene, also known as HAMP (this compound Antimicrobial Peptide), was a critical step. While the exact, detailed day-to-day protocols from the original labs are not fully public, the process would have followed established molecular biology techniques of the time. Two primary approaches were instrumental:
A. Suppressive Subtractive Hybridization (SSH): This technique was used to identify genes that are differentially expressed between two conditions, in this case, normal and iron-overloaded states.[8][9][10]
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RNA Isolation: Total RNA was extracted from the livers of control mice and mice with experimentally induced iron overload.
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cDNA Synthesis: Poly(A)+ mRNA was purified from the total RNA and used as a template to synthesize double-stranded cDNA.
-
Tester and Driver Preparation: The cDNA from the iron-overloaded mice served as the "tester," while the cDNA from the control mice was the "driver." The tester cDNA was divided into two populations and ligated with different adaptors.
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Hybridization and Subtraction: The tester cDNAs were hybridized with an excess of driver cDNA. This resulted in the specific amplification of cDNA fragments that were more abundant in the tester population (i.e., upregulated by iron).
-
PCR Amplification: The subtracted cDNA population was then amplified by PCR using primers that anneal to the adaptors.
-
Cloning and Sequencing: The amplified cDNA fragments were cloned into a plasmid vector, and individual clones were sequenced to identify the genes.
B. 5' Rapid Amplification of cDNA Ends (5' RACE): This technique was used to obtain the full-length cDNA sequence, particularly the 5' end, once a partial sequence was identified.[11][12]
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RNA Isolation: Total RNA was isolated from human liver tissue.
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Reverse Transcription: A gene-specific primer (GSP1), designed from the known partial sequence of this compound, was used to prime the synthesis of the first-strand cDNA from the mRNA template using reverse transcriptase.
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Tailing of cDNA: The 3' end of the newly synthesized cDNA was tailed with a known sequence, often a string of dC residues, using terminal deoxynucleotidyl transferase.
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PCR Amplification: A nested gene-specific primer (GSP2) and a primer complementary to the tailed sequence were used to amplify the 5' end of the cDNA.
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Cloning and Sequencing: The amplified PCR product was cloned and sequenced to determine the complete 5' untranslated region and the start of the open reading frame.
Analysis of this compound mRNA Expression by Northern Blot
Objective: To determine the tissue distribution and relative abundance of this compound mRNA.
Methodology (based on techniques from the early 2000s): [5][6][13]
-
RNA Isolation: Total RNA was extracted from various mouse or human tissues.
-
Gel Electrophoresis: A defined amount of total RNA (e.g., 20 µg) was denatured and separated by size on a formaldehyde-agarose gel.
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Transfer to Membrane: The separated RNA was transferred from the gel to a nylon membrane via capillary action.
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Probe Labeling: A cDNA probe corresponding to the this compound gene was labeled with a radioactive isotope (e.g., ³²P).
-
Hybridization: The membrane was incubated with the labeled probe in a hybridization solution, allowing the probe to anneal to the complementary this compound mRNA on the membrane.
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Washing: The membrane was washed under stringent conditions to remove any non-specifically bound probe.
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Detection: The membrane was exposed to X-ray film or a phosphorimager screen to visualize the radioactive signal, revealing the size and relative abundance of the this compound mRNA.
Mass Spectrometry for this compound Identification and Characterization
Objective: To determine the precise molecular weight and amino acid sequence of the purified this compound peptides.
Methodology (based on techniques from the early 2000s): [4]
-
Sample Preparation: Purified this compound samples were mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate.
-
MALDI-TOF Mass Spectrometry: The sample was irradiated with a laser, causing the desorption and ionization of the peptide molecules. The time-of-flight of the ions to the detector was measured to determine their mass-to-charge ratio, and thus their molecular weight.
-
Tandem Mass Spectrometry (MS/MS): For sequencing, a specific peptide ion was selected and fragmented. The masses of the resulting fragment ions were then measured to deduce the amino acid sequence of the original peptide.
Antimicrobial Activity Assay
Objective: To assess the antimicrobial properties of synthetic or purified this compound.
Methodology (based on Krause et al., 2000): [1]
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Bacterial/Fungal Strains: A panel of Gram-positive and Gram-negative bacteria, as well as yeast, were used.
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Radial Diffusion Assay:
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A nutrient-poor agar (B569324) was seeded with the test microorganism.
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Small wells were punched into the agar, and different concentrations of this compound were added to the wells.
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The plates were incubated to allow for microbial growth.
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The diameter of the clear zone of growth inhibition around each well was measured to determine the antimicrobial activity.
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Visualizing the Discovery and Function of this compound
Signaling Pathways
The regulation of this compound expression is a complex process involving multiple signaling pathways that respond to iron levels, inflammation, and erythropoietic demand.
Caption: Regulation of this compound expression and its mechanism of action.
Experimental Workflow for this compound Discovery from Urine
The initial isolation and identification of this compound from urine followed a systematic workflow.
Caption: Workflow for the purification and identification of this compound from urine.
Logical Relationship of this compound's Dual Discovery
The convergence of two independent research paths was central to understanding this compound's multifaceted role.
Caption: Convergent discovery of this compound's dual functions.
Conclusion: A Foundation for Future Therapies
The discovery of this compound was a landmark achievement in the fields of hematology, immunology, and metabolism. The meticulous experimental work of several research groups unveiled a previously unknown regulatory system that is fundamental to iron homeostasis and host defense. The detailed methodologies and quantitative data from these early studies, as outlined in this guide, not only provide a historical context but also continue to inform current research and the development of novel therapeutic strategies for a wide range of iron-related disorders, from anemia of inflammation to hemochromatosis. The ongoing exploration of the intricate signaling pathways that regulate this compound promises to yield even more effective treatments for these debilitating conditions.
References
- 1. LEAP-1, a novel highly disulfide-bonded human peptide, exhibits antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum this compound: a novel diagnostic tool in disorders of iron metabolism | Haematologica [haematologica.org]
- 3. Mass spectrometry-based this compound measurements in serum and urine: analytical aspects and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of RNA by northern-blot hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prokaryotic Suppression Subtractive Hybridization PCR cDNA Subtraction, a Targeted Method To Identify Differentially Expressed Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of iron responsive genes by screening cDNA libraries from suppression subtractive hybridization with antisense probes from three iron conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of iron responsive genes by screening cDNA libraries from suppression subtractive hybridization with antisense probes from three iron conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5'RACE (Rapid Amplification of cDNA ends) [protocols.io]
- 11. Rapid Amplification of cDNA Ends (RACE) | Springer Nature Experiments [experiments.springernature.com]
- 12. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Quantitative this compound Measurements by Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Hepcidin Gene (HAMP): A Comprehensive Technical Guide to its Structure and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepcidin (B1576463), a peptide hormone encoded by the HAMP gene, is the master regulator of systemic iron homeostasis. It controls iron absorption from the duodenum and the release of iron from macrophages and hepatocytes. Dysregulation of this compound expression is a key factor in the pathophysiology of numerous iron-related disorders, including hereditary hemochromatosis, iron-deficiency anemia, and the anemia of inflammation. A thorough understanding of the structure of the HAMP gene and the intricate signaling pathways that govern its expression is therefore critical for the development of novel therapeutic strategies targeting these conditions. This guide provides an in-depth overview of the core aspects of HAMP gene structure and regulation, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.
I. Structure of the Human this compound Gene (HAMP)
The human HAMP gene is located on chromosome 19q13.1.[1] It is a relatively small gene, composed of three exons and two introns.[2] The translated protein, preprothis compound, undergoes proteolytic processing to yield the mature, biologically active 25-amino acid peptide.
| Feature | Description | Reference |
| Gene Symbol | HAMP | [3] |
| Full Name | This compound Antimicrobial Peptide | [3] |
| Chromosomal Location | 19q13.12 | [3] |
| Exon Count | 3 | [2][3] |
| Intron Count | 2 | [2] |
Regulatory Elements in the HAMP Promoter
The transcriptional regulation of HAMP is complex and involves several key regulatory elements within its promoter region. These elements serve as binding sites for transcription factors that mediate the response to various stimuli.
| Regulatory Element | Location (relative to transcription start site) | Key Transcription Factors | Role | Reference |
| STAT3 Binding Site | -72/-64 | STAT3 (Signal Transducer and Activator of Transcription 3) | Mediates the inflammatory response, particularly in response to Interleukin-6 (IL-6).[4][5] | [4][6] |
| BMP-Responsive Elements (BMP-REs) | Proximal and Distal regions | SMAD1/5/8, SMAD4 | Mediate the response to iron levels via the Bone Morphogenetic Protein (BMP) signaling pathway.[7] | [7] |
| E-boxes | Multiple locations | USF1 (Upstream Stimulatory Factor 1), USF2 (Upstream Stimulatory Factor 2) | Involved in the basal and iron-regulated expression of HAMP.[6][7] | [6][7] |
| Hypoxia-Response Elements (HREs) | Putative sites identified | HIF-1α (Hypoxia-Inducible Factor 1-alpha) | Mediates the suppression of HAMP expression in response to hypoxia.[4] | [4] |
II. Regulation of HAMP Gene Expression
The expression of the HAMP gene is tightly controlled by a complex interplay of signaling pathways that respond to systemic iron levels, inflammation, erythropoietic demand, and hypoxia.
A. Regulation by Iron: The BMP/SMAD Pathway
The primary mechanism for sensing systemic iron levels and regulating this compound involves the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.
Under high iron conditions, increased levels of circulating iron-bound transferrin lead to the upregulation of BMP6 expression in liver sinusoidal endothelial cells. BMP6 then binds to a receptor complex on the surface of hepatocytes, which includes BMP type I and type II receptors and the co-receptor hemojuvelin (HJV). This binding event triggers the phosphorylation of receptor-regulated SMADs (SMAD1, SMAD5, and SMAD8). The phosphorylated SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus and binds to BMP-REs in the HAMP promoter, thereby inducing gene transcription.[7]
Conversely, under low iron conditions, this pathway is downregulated, leading to decreased this compound production and increased iron availability.
B. Regulation by Inflammation: The JAK/STAT Pathway
During infection and inflammation, the expression of HAMP is strongly induced, leading to the sequestration of iron away from invading pathogens. This response is primarily mediated by the pro-inflammatory cytokine Interleukin-6 (IL-6) through the Janus kinase (JAK)/STAT signaling pathway.
IL-6 binds to its receptor on the surface of hepatocytes, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to the STAT3-responsive element in the HAMP promoter, leading to a rapid and robust increase in gene transcription.[4][5]
C. Regulation by Hypoxia and Erythropoiesis
Hypoxia (low oxygen levels) and increased erythropoietic activity are potent suppressors of HAMP gene expression. This is a physiological adaptation to increase iron availability for the production of new red blood cells. The primary mediator of this suppression is thought to be Hypoxia-Inducible Factor 1-alpha (HIF-1α), which can bind to putative Hypoxia-Response Elements (HREs) in the HAMP promoter and repress its transcription.[4] Additionally, erythroferrone (ERFE), a hormone produced by erythroblasts in response to erythropoietin, has been shown to suppress this compound expression, likely by interfering with the BMP/SMAD pathway.
III. Quantitative Data on HAMP Gene Expression
The following table summarizes quantitative data on the regulation of HAMP mRNA expression in response to various stimuli, as reported in the literature.
| Stimulus | Experimental System | Fold Change in HAMP mRNA Expression | Reference |
| High Iron Diet | SM/J mice | 3.6-fold increase | [8] |
| Iron Overload (non-HFE) | Human liver biopsies | ~2.4-fold increase (mean HAMP/Actin ratio 1.12 vs 0.47) | [9] |
| Interleukin-6 (IL-6) | Human hepatocytes | Elevated expression | [10] |
| Lipopolysaccharide (LPS) | Rat hepatocytes (in the presence of serum) | Increased expression | [11] |
| Iron Deficiency | Hamp (-/-) mice on iron-deficient diet | No change (as expected in knockout) | [12] |
| Iron Deficiency | RYGB-operated rats | Marked decrease |
IV. Experimental Protocols
Detailed methodologies for key experiments used to study the structure and regulation of the HAMP gene are provided below.
A. Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding to the HAMP Promoter
This protocol outlines the general steps for performing a ChIP assay to investigate the in vivo binding of a transcription factor (e.g., STAT3, SMAD4) to the HAMP promoter.
1. Cross-linking:
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Treat cultured cells (e.g., HepG2) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M.[13]
2. Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer containing SDS.
-
Shear the chromatin by sonication to obtain DNA fragments of approximately 200-1000 bp.[13]
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (or a negative control IgG).[13]
-
Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads extensively with a series of buffers to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads using an elution buffer containing SDS.[13]
5. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluted samples at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a standard DNA purification kit.[14]
6. DNA Analysis:
-
Quantify the amount of immunoprecipitated HAMP promoter DNA using quantitative PCR (qPCR) with primers specific to the putative transcription factor binding site.
B. Luciferase Reporter Assay for HAMP Promoter Activity
This assay is used to quantify the transcriptional activity of the HAMP promoter in response to various stimuli.
1. Plasmid Construction and Transfection:
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Clone the human HAMP promoter region of interest into a luciferase reporter vector (e.g., pGL3).
-
Co-transfect the HAMP promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) into a suitable cell line (e.g., HepG2).[15][16]
2. Cell Stimulation:
-
After transfection, treat the cells with the desired stimulus (e.g., IL-6, iron chelator, or iron donor) for a specified period.
3. Cell Lysis:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
4. Measurement of Luciferase Activity:
-
In a luminometer, first measure the firefly luciferase activity by adding a luciferase assay substrate.
-
Then, add a Stop & Glo® reagent to quench the firefly luciferase signal and simultaneously activate the Renilla luciferase reaction, and measure its activity.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction relative to an untreated control.
C. Quantitative Real-Time PCR (qPCR) for this compound mRNA Expression
This protocol is for the quantification of HAMP mRNA levels.
1. RNA Extraction and cDNA Synthesis:
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Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent).
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.[17]
2. qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers specific for HAMP
-
A reference gene primer set (e.g., GAPDH, β-actin) for normalization
-
SYBR Green or a probe-based qPCR master mix[18]
-
3. qPCR Cycling and Data Acquisition:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[17]
-
The instrument will measure the fluorescence signal at each cycle.
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for HAMP and the reference gene in each sample.
-
Calculate the relative expression of HAMP mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to a control sample.[17]
D. Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Protein Concentration
This protocol outlines the steps for a sandwich ELISA to measure this compound protein levels in biological fluids.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for this compound and incubate overnight.
2. Blocking:
-
Wash the plate and block any remaining protein-binding sites with a blocking buffer (e.g., BSA in PBS).
3. Sample and Standard Incubation:
-
Add standards of known this compound concentrations and the unknown samples to the wells and incubate.
4. Detection Antibody Incubation:
-
Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the this compound molecule. Incubate.
5. Enzyme Conjugate Incubation:
-
Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.
6. Substrate Addition and Signal Detection:
-
Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate. The HRP enzyme will catalyze a color change.
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve.
V. Conclusion
The intricate regulation of the HAMP gene at the transcriptional level is central to maintaining iron balance in the body. The BMP/SMAD and JAK/STAT pathways represent the primary signaling cascades that integrate signals of iron status and inflammation to fine-tune this compound expression. A comprehensive understanding of the HAMP gene structure, its regulatory elements, and the signaling networks that control its transcription is paramount for the development of targeted therapies for a wide range of iron-related disorders. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuances of this compound biology and to screen for novel therapeutic agents that can modulate its expression.
References
- 1. HAMP this compound antimicrobial peptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. This compound: regulation of the master iron regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The role of STAT, AP-1, E-box and TIEG motifs in the regulation of this compound by IL-6 and BMP-9: lessons from human HAMP and murine Hamp1 and Hamp2 gene promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic study of the this compound gene (HAMP) promoter and functional analysis of the c.-582A > G variant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. HAMP this compound antimicrobial peptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Regulatory effects of tumor necrosis factor-alpha and interleukin-6 on HAMP expression in iron loaded rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of iron metabolism in Hamp (-/-) mice in response to iron-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA methylation suppresses liver Hamp expression in response to iron deficiency after bariatric surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatin Immunoprecipitation (ChIP) protocol [assay-protocol.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. cloud-clone.com [cloud-clone.com]
- 18. fn-test.com [fn-test.com]
Hepcidin Signaling in Iron Homeostasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hepcidin (B1576463) is the master regulator of systemic iron homeostasis.[1][2] This 25-amino acid peptide hormone, primarily synthesized by hepatocytes, controls iron concentration in the plasma by modulating dietary iron absorption and the release of iron from cellular stores.[2][3] this compound exerts its function by binding to the cellular iron exporter ferroportin, inducing its internalization and degradation.[3][4] The dysregulation of this compound is a central feature in a variety of iron-related disorders, including iron-deficiency anemia and iron overload diseases like hereditary hemochromatosis and β-thalassemia.[3][5] Understanding the intricate signaling pathways that govern this compound expression is therefore critical for the development of novel therapeutics. This guide provides an in-depth overview of the core signaling pathways, presents key quantitative data, details relevant experimental protocols, and visualizes these complex systems.
The this compound-Ferroportin Axis: The Core Mechanism
The fundamental mechanism of this compound action involves its interaction with ferroportin (FPN), the only known iron exporter in vertebrates.[3] FPN is highly expressed on the surface of cells that are critical for iron flux into the plasma, including duodenal enterocytes (for dietary iron absorption) and macrophages of the reticuloendothelial system (for recycling iron from senescent erythrocytes).[2][5]
When this compound binds to FPN, it triggers the ubiquitination, internalization, and subsequent lysosomal degradation of the exporter.[4] This process effectively traps iron within these cells, leading to a decrease in plasma iron concentrations.[1][5]
-
High this compound: Leads to low plasma iron (hypoferremia) by blocking iron absorption and sequestration in macrophages. This is a characteristic of anemia of inflammation.[4][6]
-
Low this compound: Results in high plasma iron (hyperferremia) due to uncontrolled iron absorption and release. This is the hallmark of hereditary hemochromatosis.[1][7]
Core Signaling Pathways Regulating this compound Expression
This compound expression is transcriptionally regulated in hepatocytes by multiple converging pathways in response to iron levels, inflammation, and erythropoietic demand.[1][3]
The BMP/SMAD Pathway: The Primary Iron Sensor
The bone morphogenetic protein (BMP) and mothers against decapentaplegic homolog (SMAD) pathway is the principal driver of this compound expression in response to increased body iron stores.[1][8]
-
Ligand and Receptors: Increased liver iron stores stimulate the production of BMP6 by liver sinusoidal endothelial cells.[9] BMP6, along with other BMPs like BMP2, binds to a receptor complex on the hepatocyte surface, consisting of BMP type I and type II serine/threonine kinase receptors (e.g., ALK3/BMPR1A).[1][8]
-
Co-receptors: The activity of this complex is greatly enhanced by the co-receptor hemojuvelin (HJV).[1][2]
-
Iron-Sensing Complex: The hereditary hemochromatosis-associated proteins HFE and transferrin receptor 2 (TfR2) are crucial for sensing circulating, transferrin-bound iron.[10][11] When transferrin saturation is high, HFE dissociates from TfR1 and forms a complex with TfR2.[1][12] This HFE-TfR2 complex appears to interact with the HJV/BMP receptor complex to potentiate signaling.[10][13]
-
Intracellular Cascade: Activation of the receptor complex leads to the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[8] These phosphorylated R-SMADs then form a complex with the common mediator SMAD4.[8][14]
-
Transcriptional Activation: The p-SMAD1/5/8-SMAD4 complex translocates to the nucleus, where it binds to BMP-responsive elements (BMP-REs) in the this compound (HAMP) gene promoter, driving its transcription.[2][15]
-
Negative Feedback: SMAD7 acts as an inhibitory SMAD that provides a negative feedback loop, suppressing this compound expression by interfering with the BMP/SMAD signaling cascade.[8][15]
The JAK/STAT Pathway: The Inflammatory Response
Inflammation is a potent inducer of this compound expression, a mechanism thought to contribute to host defense by sequestering iron from pathogens.[1][4] This response is primarily mediated by the JAK/STAT pathway.
-
Cytokine Signal: Pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), are the main drivers of this pathway.[1][11] IL-6 is released by macrophages and other immune cells during infection or inflammation.
-
Receptor Activation: IL-6 binds to its receptor (IL-6R) on the surface of hepatocytes, leading to the activation of associated Janus Kinase 2 (JAK2).[1][8]
-
STAT3 Phosphorylation: Activated JAK2 phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3).[1][11]
-
Transcriptional Activation: Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and binds to a STAT3-responsive element in the HAMP promoter, inducing this compound transcription.[1][8] This pathway is responsible for the anemia of inflammation (also known as anemia of chronic disease).[1]
Negative Regulators of this compound Expression
Suppression of this compound is crucial for increasing iron availability during times of high demand, such as vigorous erythropoiesis or in response to iron deficiency.
-
Matriptase-2 (TMPRSS6): This transmembrane serine protease, encoded by the TMPRSS6 gene, is a key negative regulator of this compound.[16][17] Matriptase-2 is thought to cleave HJV on the hepatocyte membrane, thereby dampening the BMP/SMAD signaling cascade and reducing this compound expression.[17][18] Loss-of-function mutations in TMPRSS6 cause Iron-Refractory Iron Deficiency Anemia (IRIDA), a condition characterized by inappropriately high this compound levels.[17][19]
-
Erythroferrone (ERFE): During periods of intense erythropoiesis (e.g., after blood loss), erythroblasts in the bone marrow produce the hormone erythroferrone.[4][20] ERFE acts on the liver to suppress this compound expression, likely by interfering with the BMP/SMAD pathway.[4][21] This suppression allows for increased iron absorption and mobilization to meet the demands of new red blood cell production.[4] ERFE is a key mediator in the pathophysiology of iron overload in β-thalassemia, where ineffective erythropoiesis leads to high ERFE levels and chronic this compound suppression.[20][22]
Quantitative Data Summary
Serum this compound concentrations are a key biomarker in iron metabolism research. The following tables summarize reference ranges from studies in healthy populations. It is important to note that values can vary significantly based on the assay used.
Table 1: Serum this compound-25 Reference Ranges in Adults
| Population | Median (nM) | 95% Reference Range (P2.5-P97.5) (nM) | Mean (ng/mL) | 90% or 95% Reference Range (ng/mL) | Citation(s) |
| Men (General) | 7.8 | 0.6 - 23.3 | 22.18 ± 12.17 (SD) | 6.32 - 46.06 (90% Range) | [23][24][25] |
| Women (Premenopausal) | 4.1 | 0.4 - 19.7 | 5.51 ± 2.8 (SD) | - | [6][23] |
| Women (Postmenopausal) | 8.5 | - | 7.29 ± 3.59 (SD) | - | [6][23] |
| Women (General) | - | - | 10.95 ± 6.06 (SD) | 3.44 - 24.78 (90% Range) | [25] |
| Combined Healthy Subjects | - | - | 9.25 ± 6.45 (SD) | 1.23 - 36.46 | [6] |
| Note: Conversion factor is approximately 1 ng/mL ≈ 0.36 nM. Ranges can differ based on assay methodology (e.g., ELISA vs. mass spectrometry) and population characteristics. |
Table 2: Performance Characteristics of Commercial this compound ELISA Kits
| Kit Feature | R&D Systems Quantikine | Thermo Fisher | Murine Compete™ ELISA |
| Assay Type | Solid-Phase Sandwich | Solid-Phase Sandwich | Competitive |
| Assay Time | 4.5 hours | 3.5 hours | 2 hours 45 min |
| Sample Types | Serum, Plasma, Urine, Cell Culture Supernates | Serum, Plasma, Other biological fluids | Murine Serum, Urine |
| Sensitivity | 3.81 pg/mL | Not specified | 0.18 ng/mL |
| Assay Range | 15.6 - 1,000 pg/mL | Not specified | 0.5 - 333 ng/mL |
| Citation(s) | [26] | [27] |
Key Experimental Protocols
Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common method for quantifying this compound concentrations in biological samples. The following is a generalized protocol for a sandwich ELISA.
Principle: An antibody specific for this compound is pre-coated onto a microplate. Samples and standards are added, and any this compound present is bound. A second, enzyme-conjugated antibody is added, which also binds to the captured this compound. A substrate is then added, and the resulting colorimetric signal is proportional to the amount of this compound.[28]
Methodology:
-
Sample Preparation:
-
Serum: Allow blood to clot for 1-2 hours at room temperature, then centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[26][28]
-
Plasma: Collect blood in tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the supernatant.[26][28]
-
Store samples at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[28]
-
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standards and samples to appropriate wells of the pre-coated 96-well plate.[26]
-
Incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Aspirate the liquid from each well and wash the plate 3-5 times with ~350 µL of 1X Wash Buffer per well.[26] Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on absorbent paper.
-
Add 100 µL of HRP-conjugated detection antibody to each well.[29]
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Repeat the wash step as described above.
-
Add 90-100 µL of substrate solution (e.g., TMB) to each well.[29]
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[26]
-
-
Data Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values for each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is often recommended.[26]
-
Calculate the this compound concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Assessment of SMAD Pathway Activation by Western Blot
Western blotting can be used to measure the phosphorylation status of SMAD1/5/8, providing a direct readout of BMP/SMAD pathway activation.
Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein (e.g., p-SMAD1/5/8). A second antibody for total SMAD protein is used as a loading control.
Methodology:
-
Lysate Preparation:
-
Treat cells (e.g., HepG2, primary hepatocytes) with stimuli (e.g., BMP6, IL-6) for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a buffer (e.g., RIPA buffer) containing protease and, critically, phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate) to preserve the phosphorylation state of proteins.[30]
-
For nuclear-localized proteins like p-SMADs, sonication of the lysate is strongly recommended to ensure complete extraction.[30]
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 15-20 minutes at 4°C to pellet cellular debris.[30]
-
Determine protein concentration of the supernatant using a compatible assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[31]
-
Load samples onto an SDS-polyacrylamide gel (e.g., 10%) and separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD (e.g., rabbit anti-p-SMAD1/5/8) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[31]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[31]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.[31]
-
To normalize for protein loading, the blot can be stripped and re-probed with an antibody against total SMAD1/5/8.
-
Quantify band intensities using densitometry software. The level of pathway activation is expressed as the ratio of p-SMAD to total SMAD.[31]
-
Analysis of this compound Promoter Activity by Luciferase Reporter Assay
This assay measures the transcriptional activity of the HAMP promoter in response to various stimuli.
Principle: A segment of the this compound gene promoter is cloned into a plasmid vector upstream of a reporter gene, typically firefly luciferase.[32] This construct is transfected into cells. The activity of the promoter is then quantified by measuring the light output from the luciferase enzyme, which is directly proportional to the level of transcription.[33]
Methodology:
-
Construct Generation:
-
Amplify the desired region of the murine or human this compound promoter (e.g., 1.0 kb upstream of the transcription start site) via PCR.[32]
-
Clone the PCR product into a luciferase reporter vector (e.g., pGL3-Basic).[32] A co-reporter plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is often co-transfected to normalize for transfection efficiency.
-
-
Cell Culture and Transfection:
-
Plate hepatocyte-derived cells (e.g., HepG2) in 24- or 48-well plates.
-
Transfect the cells with the this compound promoter-luciferase construct and the normalization control plasmid using a suitable transfection reagent.
-
-
Stimulation and Lysis:
-
After 24-48 hours, replace the medium with fresh medium containing the desired stimulus (e.g., BMP6, IL-6, iron-bound transferrin) or vehicle control.
-
Incubate for a specified period (e.g., 8-24 hours).
-
Wash the cells with PBS and lyse them using a passive lysis buffer provided with the luciferase assay kit.
-
-
Luminometry:
-
Transfer a small volume of the cell lysate to a luminometer plate.
-
Use a dual-luciferase assay system to measure the light output. The instrument will first inject the firefly luciferase substrate and measure the signal, then inject a second reagent that quenches the firefly signal and initiates the Renilla luciferase reaction.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize the data.
-
Express the results as "fold change" in promoter activity relative to the vehicle-treated control cells.
-
Conclusion and Therapeutic Implications
The regulation of this compound is a complex process involving the integration of multiple signaling pathways that sense iron status, inflammation, and erythropoietic needs. The BMP/SMAD and JAK/STAT pathways serve as the primary positive regulators, while TMPRSS6 and ERFE are key suppressors. A thorough understanding of these molecular mechanisms is paramount for the development of targeted therapies for iron disorders. Strategies aimed at manipulating this compound levels—such as this compound mimetics, agents that activate the BMP pathway, or inhibitors of negative regulators like TMPRSS6 and ERFE—hold significant promise for treating conditions of both iron overload and iron-restricted anemias.[5][7] The experimental protocols detailed herein provide a foundational toolkit for researchers and drug developers working to advance these therapeutic frontiers.
References
- 1. This compound Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling Mechanisms Regulating Systemic Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Promising Therapeutic Target for Iron Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythroferrone: An Erythroid Regulator of this compound and Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drg-international.com [drg-international.com]
- 7. Impact of BMP-SMAD and JAK-STAT Signaling Pathways on this compound Protein Expression and Iron Overloading in β-Thalassemia: A Review [ijsr.net]
- 8. Activation of STAT and SMAD Signaling Induces this compound Re-Expression as a Therapeutic Target for β-Thalassemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum Iron Overload Activates the SMAD Pathway and this compound Expression of Hepatocytes via SMURF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The hemochromatosis proteins HFE, TfR2, and HJV form a membrane-associated protein complex for this compound regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. JCI - Iron regulation by this compound [jci.org]
- 13. JCI - this compound regulation: ironing out the details [jci.org]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Frontiers | The role of TMPRSS6/matriptase-2 in iron regulation and anemia [frontiersin.org]
- 17. Matriptase-2 (TMPRSS6): a proteolytic regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The serine protease matriptase-2 (TMPRSS6) inhibits this compound activation by cleaving membrane hemojuvelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. TMPRSS6 gene: MedlinePlus Genetics [medlineplus.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. thebloodproject.com [thebloodproject.com]
- 22. Erythroferrone and this compound as mediators between erythropoiesis and iron metabolism during allogeneic hematopoietic stem cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. researchgate.net [researchgate.net]
- 25. Establishment of normal reference range of serum this compound in Indian blood donors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 28. abbkine.com [abbkine.com]
- 29. cusabio.com [cusabio.com]
- 30. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 31. benchchem.com [benchchem.com]
- 32. In Vivo Imaging of this compound Promoter Stimulation by Iron and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Luciferase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
The Central Role of Hepcidin in Iron Metabolism and Its Dysregulation in Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepcidin (B1576463), a peptide hormone synthesized by the liver, has emerged as the master regulator of systemic iron homeostasis. Its discovery has revolutionized our understanding of iron metabolism and the pathophysiology of a wide spectrum of iron-related disorders. This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound's function, its intricate signaling pathways, and its pivotal role in both health and disease. We delve into the clinical manifestations of this compound dysregulation, including iron-deficiency anemia, anemia of chronic disease, and hereditary hemochromatosis. Furthermore, this guide details key experimental methodologies for the quantification of this compound and presents visualizations of its regulatory pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development.
The this compound-Ferroportin Axis: The Core of Systemic Iron Regulation
Systemic iron balance is meticulously controlled by the interaction between this compound and its receptor, the iron exporter ferroportin (FPN).[1][2][3] this compound exerts its regulatory function by binding to ferroportin on the surface of cells, primarily duodenal enterocytes, macrophages, and hepatocytes.[3][4][5] This binding triggers the internalization and lysosomal degradation of the ferroportin protein, thereby blocking cellular iron egress into the plasma.[4][6][7]
When this compound levels are high, ferroportin is degraded, leading to reduced dietary iron absorption and sequestration of iron within macrophages and hepatocytes.[2][8] Conversely, low this compound levels allow for increased ferroportin expression on cell surfaces, facilitating iron absorption and release from stores.[9][10] This dynamic interplay ensures that plasma iron concentrations are maintained within a narrow physiological range.
Molecular Regulation of this compound Expression
The hepatic expression of the this compound gene (HAMP) is tightly controlled by several systemic signals, including body iron stores, inflammatory cytokines, erythropoietic demand, and hypoxia.[2][4][11] These signals are integrated through complex signaling pathways that converge on the HAMP promoter.
Regulation by Iron Status: The BMP-SMAD Pathway
The primary mechanism by which the body senses iron levels to modulate this compound expression is through the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway.[2][4] Increased circulating iron, in the form of transferrin-bound iron, and elevated iron stores in the liver stimulate the production of BMP6 by liver sinusoidal endothelial cells.[2] BMP6, along with BMP2, binds to a receptor complex on hepatocytes, which includes BMP receptors (BMPR), the co-receptor hemojuvelin (HJV), and the HFE protein.[2][6][12] This binding event initiates a phosphorylation cascade, leading to the phosphorylation of SMAD1, 5, and 8 proteins.[12] The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and binds to BMP-responsive elements in the HAMP promoter, thereby upregulating this compound transcription.[12]
Conversely, iron deficiency leads to reduced BMP6 expression and increased activity of the transmembrane serine protease TMPRSS6 (also known as matriptase-2).[6] TMPRSS6 cleaves hemojuvelin from the cell surface, dampening the BMP-SMAD signal and suppressing this compound expression.[6]
Regulation by Inflammation: The JAK-STAT Pathway
During infection and inflammation, pro-inflammatory cytokines, particularly interleukin-6 (IL-6), are potent inducers of this compound expression.[5][12] This response is mediated through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[2] IL-6 binds to its receptor on the surface of hepatocytes, activating the associated JAK proteins.[12] Activated JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus.[5] In the nucleus, phosphorylated STAT3 binds to a STAT3-responsive element in the HAMP promoter, leading to a rapid and robust increase in this compound transcription.[2] This inflammatory-driven rise in this compound is a key contributor to the pathophysiology of anemia of chronic disease.[8]
Regulation by Erythropoiesis and Hypoxia
Increased erythropoietic activity, such as in response to blood loss or treatment with erythropoietin, strongly suppresses this compound expression to ensure an adequate iron supply for hemoglobin synthesis.[3][10] This suppression is mediated, at least in part, by the erythroid regulator erythroferrone (ERFE), which is produced by erythroblasts in the bone marrow.[1][13] ERFE is thought to act by sequestering BMPs, thereby inhibiting the BMP-SMAD signaling pathway and reducing this compound transcription.[1] Hypoxia also inhibits this compound expression, although the precise mechanisms are still being elucidated.[4][11]
This compound in Iron Metabolism Disorders
Dysregulation of this compound production is the central pathogenic mechanism in a variety of iron disorders.[14][15]
Iron-Deficiency Anemia (IDA)
In true iron deficiency, this compound levels are appropriately suppressed to maximize intestinal iron absorption and the release of iron from stores.[9][16] However, in certain conditions, inappropriately high this compound levels can cause or exacerbate iron deficiency.
Anemia of Chronic Disease (ACD)
ACD, also known as anemia of inflammation, is characterized by high levels of this compound driven by inflammatory cytokines like IL-6.[8][9][17] The elevated this compound blocks the release of iron from macrophages that have recycled iron from senescent red blood cells, leading to iron-restricted erythropoiesis despite adequate body iron stores.[6][8] This results in a functional iron deficiency, where iron is trapped within cells and unavailable for red blood cell production.[8]
Hereditary Hemochromatosis (HH)
Hereditary hemochromatosis is a group of genetic disorders characterized by excessive iron absorption and progressive iron overload in various organs, particularly the liver, heart, and pancreas.[18][19] The underlying cause of most forms of HH is a deficiency in this compound production due to mutations in genes involved in its regulation, such as HFE, HJV, TFR2, and HAMP itself.[4][18][20] The inappropriately low this compound levels lead to uncontrolled ferroportin activity, resulting in increased intestinal iron absorption and the release of iron from stores, culminating in systemic iron overload.[18][20]
Iron-Loading Anemias
In conditions with ineffective erythropoiesis, such as β-thalassemia, this compound expression is suppressed despite significant iron overload.[6][10] The expanded but ineffective erythropoiesis leads to high levels of erythroferrone, which inhibits this compound production, thereby increasing dietary iron absorption and exacerbating the iron overload state.[10][21]
Quantitative Data on this compound Levels in Iron Disorders
The measurement of serum or urine this compound can be a valuable tool in the differential diagnosis of iron disorders. The following table summarizes typical this compound levels observed in various conditions.
| Condition | Typical Serum this compound Levels | References |
| Healthy Adults (Male) | 29 - 254 ng/mL (median 112 ng/mL) | [22] |
| Healthy Adults (Female) | 17 - 286 ng/mL (median 65 ng/mL) | [22] |
| Iron-Deficiency Anemia | Undetectable or very low (< 5 ng/mL) | [22] |
| Anemia of Chronic Disease | High | [22][23] |
| Hereditary Hemochromatosis (HFE-related) | Low or inappropriately normal | [22] |
| Juvenile Hemochromatosis | Undetectable or very low | [22][24] |
| β-Thalassemia (non-transfused) | Very low | [24] |
| Chronic Kidney Disease | High | [22][25] |
Note: this compound concentrations can vary significantly between different assays and laboratories. The values presented are for general guidance.
Experimental Protocols for this compound Quantification
Accurate measurement of this compound is crucial for both research and clinical applications. Several methods have been developed, with enzyme-linked immunosorbent assays (ELISA) and mass spectrometry (MS)-based techniques being the most common.[23]
Competitive Enzyme-Linked Immunosorbent Assay (cELISA)
Principle: This assay involves a competition between unlabeled this compound in the sample and a known amount of labeled (e.g., biotinylated) this compound for binding to a limited number of anti-hepcidin antibody sites coated on a microplate. The amount of labeled this compound that binds is inversely proportional to the concentration of this compound in the sample.
Detailed Methodology:
-
Plate Coating: 96-well microplates are coated with a capture anti-hepcidin antibody and incubated overnight at 4°C. Plates are then washed to remove unbound antibody and blocked to prevent non-specific binding.
-
Standard and Sample Preparation: A standard curve is prepared by serially diluting a known concentration of synthetic this compound-25. Serum or plasma samples are diluted as required.
-
Competitive Reaction: Standards and samples are added to the wells, followed by the addition of a fixed concentration of biotinylated this compound. The plate is incubated to allow for competitive binding to the capture antibody.
-
Detection: After washing to remove unbound reagents, streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells and binds to the captured biotinylated this compound.
-
Substrate Addition: Following another wash step, a chromogenic substrate for HRP (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Signal Measurement: The reaction is stopped, and the absorbance is read using a microplate reader at the appropriate wavelength.
-
Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the standards. The concentration of this compound in the samples is then interpolated from this curve.
Mass Spectrometry (MS)-Based Methods
Principle: MS-based methods, often coupled with liquid chromatography (LC-MS/MS), offer high specificity and accuracy for this compound quantification.[26] These methods directly measure the mass-to-charge ratio of this compound and its fragments, allowing for precise identification and quantification, often using a stable isotope-labeled internal standard.
Detailed Methodology:
-
Sample Preparation: Serum or plasma samples are typically subjected to protein precipitation to remove larger proteins.
-
Internal Standard Spiking: A known amount of a stable isotope-labeled this compound internal standard is added to each sample and calibrator.
-
Solid-Phase Extraction (SPE): Samples are often further purified and concentrated using SPE to remove interfering substances.
-
Liquid Chromatography (LC) Separation: The extracted sample is injected into an LC system, where this compound and the internal standard are separated from other components based on their physicochemical properties as they pass through a chromatography column.
-
Mass Spectrometry (MS) Detection: The eluent from the LC column is introduced into the mass spectrometer. The this compound and internal standard molecules are ionized, and the mass spectrometer selects the precursor ions. These ions are then fragmented, and specific fragment ions are detected.
-
Quantification: The ratio of the peak area of the endogenous this compound to the peak area of the internal standard is calculated. This ratio is used to determine the concentration of this compound in the sample by comparing it to a calibration curve prepared with known concentrations of this compound.
Therapeutic Targeting of the this compound Pathway
The central role of this compound in iron homeostasis makes it an attractive therapeutic target for a range of iron disorders.[3][27][28]
-
This compound Agonists and Mimetics: For disorders of this compound deficiency, such as hereditary hemochromatosis and iron-loading anemias, strategies to increase this compound activity are being explored.[6][29] These include the development of this compound agonists, such as minihepcidins, which are small, modified peptides that mimic the function of native this compound.[1]
-
This compound Antagonists: In conditions of this compound excess, such as anemia of chronic disease, therapeutic approaches aim to reduce this compound levels or block its activity.[3][29] These include anti-hepcidin antibodies, inhibitors of this compound production (e.g., targeting the BMP-SMAD or JAK-STAT pathways), and molecules that interfere with the this compound-ferroportin interaction.[3][9]
Conclusion
This compound stands as the cornerstone of systemic iron regulation, and its dysregulation is a fundamental driver of numerous iron metabolism disorders. A thorough understanding of its complex regulatory pathways is essential for the development of novel diagnostic and therapeutic strategies. The continued refinement of this compound quantification methods and the advancement of this compound-targeted therapies hold great promise for improving the management of patients with these debilitating conditions. This guide provides a comprehensive technical overview to support ongoing research and drug development efforts in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pathophysiology and pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of this compound Regulation: Implications for the Anemia of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Its Role in Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron metabolism and iron disorders revisited in the this compound era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulators of this compound expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Role of this compound in the pathophysiology and diagnosis of anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound and Anemia: A Tight Relationship [frontiersin.org]
- 11. Regulation of this compound and iron-overload disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. This compound and Disorders of Iron Metabolism | Annual Reviews [annualreviews.org]
- 15. karger.com [karger.com]
- 16. scispace.com [scispace.com]
- 17. Khan Academy [khanacademy.org]
- 18. Iron overload - Wikipedia [en.wikipedia.org]
- 19. Hemochromatosis - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 20. Pathophysiology of Hereditary Hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Iron metabolism and iron disorders revisited in the this compound era | Haematologica [haematologica.org]
- 22. ashpublications.org [ashpublications.org]
- 23. researchgate.net [researchgate.net]
- 24. This compound in iron overload disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Relation of this compound to Iron Disorders, Inflammation and Hemoglobin in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. This compound as a therapeutic target in iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Physiological functions of hepcidin beyond iron regulation
An In-depth Technical Guide on the Non-Canonical Physiological Functions of Hepcidin (B1576463)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a peptide hormone primarily synthesized by the liver, is unequivocally recognized as the master regulator of systemic iron homeostasis. Its canonical function involves the internalization and degradation of the iron exporter ferroportin, thereby controlling dietary iron absorption and iron recycling by macrophages. However, a growing body of evidence has illuminated a multifaceted role for this compound that extends far beyond iron metabolism. This technical guide provides a comprehensive overview of the non-canonical physiological functions of this compound, with a focus on its roles in inflammation, innate immunity, neuroinflammation, cardiovascular physiology, and metabolic regulation. We delve into the molecular mechanisms and signaling pathways underpinning these functions, present quantitative data from key studies, and provide detailed experimental protocols for their investigation. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to understand and therapeutically target the diverse biological activities of this compound.
Introduction
Initially discovered as a liver-expressed antimicrobial peptide (LEAP-1), this compound's profound role in iron regulation has since dominated the scientific literature.[1] The this compound-ferroportin axis is a critical control point in maintaining iron balance, and its dysregulation is central to the pathophysiology of both iron deficiency and iron overload disorders.[2] Nevertheless, the initial discovery of its antimicrobial properties hinted at a broader physiological significance.
Subsequent research has revealed that this compound is a key mediator in the host's response to infection and inflammation, acts as a signaling molecule in the central nervous system, influences cardiovascular health, and participates in the regulation of glucose and lipid metabolism. These non-canonical functions are often intertwined with its role in iron metabolism but also exhibit iron-independent effects, opening new avenues for therapeutic intervention in a wide range of diseases. This whitepaper will explore these functions in detail, providing the technical information necessary for their further study and potential therapeutic exploitation.
This compound in Inflammation and Host Defense
This compound plays a dual role in the host's defense against pathogens, acting as both a direct antimicrobial agent and an indirect modulator of immunity through iron sequestration.
Direct Antimicrobial Activity
This compound exhibits direct microbicidal activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3] This function is attributed to its cationic and amphipathic properties, allowing it to disrupt microbial membranes. The antimicrobial potency of this compound is influenced by environmental factors such as pH.[4]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Pathogens
| Pathogen | This compound Isoform | MIC (µM) | Reference |
| Escherichia coli | Drhep | 15 | [5] |
| Streptococcus agalactiae | Drhep | 10 | [5] |
| Aeromonas hydrophila | Drhep | 20 | [5] |
| Staphylococcus aureus | Drhep | 25 | [5] |
| E. coli | Dmhep_8cysV1 | 25 | [5] |
| S. agalactiae | Dmhep_8cysV1 | 20 | [5] |
| A. hydrophila | Dmhep_8cysV1 | 25 | [5] |
| S. aureus | Dmhep_8cysV1 | 25 | [5] |
| E. coli | Dmhep_8cysV2 | 20 | [5] |
| S. agalactiae | Dmhep_8cysV2 | 10 | [5] |
| A. hydrophila | Dmhep_8cysV2 | 20 | [5] |
| S. aureus | Dmhep_8cysV2 | 15 | [5] |
Drhep, Dmhep_8cysV1, and Dmhep_8cysV2 are this compound variants from fish, demonstrating the conserved antimicrobial function across species.
Indirect Antimicrobial Effects via Iron Sequestration
During infection and inflammation, pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), potently induce this compound expression.[6][7] This leads to the degradation of ferroportin on macrophages and duodenal enterocytes, resulting in decreased plasma iron concentrations (hypoferremia).[1][8] This "nutritional immunity" sequesters iron away from invading extracellular pathogens that require it for proliferation.[5][9] However, this iron sequestration within macrophages can be detrimental in infections caused by intracellular pathogens that thrive in an iron-rich environment.[9][10]
Modulation of Macrophage Polarization
This compound can influence the polarization of macrophages, key cells of the innate immune system. Studies have shown that this compound can induce the polarization of macrophages towards a pro-inflammatory M1 phenotype, characterized by the expression of markers like iNOS.[11] Conversely, neutralizing this compound can enhance the anti-inflammatory M2 phenotype.[11] This suggests that this compound can directly shape the nature of the immune response.
Table 2: Effect of this compound on Macrophage Polarization Markers
| Cell Type | Treatment | Marker | Change | Reference |
| THP-1 derived macrophages | This compound | iNOS (M1) | Increased | [11] |
| THP-1 derived macrophages | This compound | CD206 (M2) | No significant change | [11] |
| THP-1 derived macrophages | This compound | IFN-γ/IL-4 ratio | Increased | [11] |
| Monocyte derived macrophages | This compound | CD16+ (M1) | Increased | [11] |
| Monocyte derived macrophages | This compound | CD23+ (M1) | Increased | [11] |
| Monocyte derived macrophages | This compound Neutralizing Ab | CD10+ (M2) | Increased | [11] |
| Monocyte derived macrophages | This compound Neutralizing Ab | CCL22+ (M2) | Increased | [11] |
Signaling Pathways in Inflammation
The induction of this compound during inflammation is primarily mediated by the IL-6/JAK/STAT3 pathway.[12] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can also induce this compound expression through Toll-like receptor 4 (TLR4) signaling, both directly in hepatocytes and indirectly through the induction of IL-6 from immune cells.[1][8]
Caption: Inflammatory signaling pathway leading to this compound production.
This compound in the Central Nervous System
This compound and ferroportin are expressed in various brain cells, including neurons and glia, suggesting a local iron regulatory system within the central nervous system (CNS).[13] Dysregulation of this axis is implicated in neuroinflammatory and neurodegenerative diseases.
In the context of Alzheimer's disease (AD), this compound has been shown to have a protective role.[13][14] Pre-treatment with this compound can reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from amyloid-beta (Aβ)-activated astrocytes and microglia.[15] This anti-inflammatory effect can protect neurons from Aβ-induced toxicity and oxidative stress.[15]
Table 3: Effect of this compound on Aβ-Induced Neuroinflammation
| Cell Type | Treatment | Measured Parameter | Result | Reference |
| Astrocytes & Microglia | Aβ + this compound pre-treatment | TNF-α secretion | Reduced compared to Aβ alone | [15] |
| Astrocytes & Microglia | Aβ + this compound pre-treatment | IL-6 secretion | Reduced compared to Aβ alone | [15] |
| Neurons | Conditioned media from Aβ-treated glia + this compound | Neurotoxicity | Reduced | [15] |
| Neurons | Conditioned media from Aβ-treated glia + this compound | Oxidative damage | Reduced | [15] |
| Mice (in vivo) | Intracerebral Aβ injection + this compound | Glial activation | Reduced | [15] |
| Mice (in vivo) | Intracerebral Aβ injection + this compound | Oxidative damage | Reduced | [15] |
This compound in Cancer Biology
The role of this compound in cancer is complex and appears to be context-dependent. In many cancers, including breast, prostate, and colorectal cancer, this compound expression is upregulated.[16][17][18] This can lead to increased intracellular iron retention in cancer cells by degrading ferroportin, which in turn can promote tumor growth, proliferation, and metastasis.[16][18] this compound can act in an autocrine manner in some cancer cells, such as prostate cancer cells, to increase their iron stores and enhance their viability.[16]
This compound in the Cardiovascular System
Beyond systemic iron regulation, a local this compound/ferroportin axis operates within the heart, playing a crucial role in cardiomyocyte iron homeostasis.[3][19]
Cardiac Iron Homeostasis
Cardiomyocyte-specific deletion of this compound in mice leads to cardiomyocyte iron deficiency, resulting in fatal contractile and metabolic dysfunction, even with normal systemic iron levels.[3][19] This highlights a cell-autonomous role for this compound in maintaining cardiac health.
Atherosclerosis
This compound is implicated in the pathogenesis of atherosclerosis. By promoting iron accumulation in macrophages within atherosclerotic plaques, this compound can enhance a pro-inflammatory M1 macrophage phenotype and increase the uptake of oxidized LDL, contributing to foam cell formation.[20] Conversely, pharmacologic suppression of this compound has been shown to increase cholesterol efflux from macrophages and reduce atherosclerosis in mouse models.[21][22]
Table 4: Effect of this compound Suppression on Atherosclerosis-Related Parameters
| Model/Cell Type | Treatment (this compound Suppression) | Measured Parameter | Result | Reference |
| ApoE-/- mice | LDN-193189 | Plaque ABCA1 immunoreactivity | 3.7-fold increase | [21] |
| ApoE-/- mice | LDN-193189 | Plaque lipid area (Oil Red O) | 50% reduction | [21] |
| ApoE-/- mice | LDN-193189 | Total plaque area | 43% reduction | [21] |
| Peritoneal macrophages (mice) | LDN-193189 | ABCA1 mRNA | 2-fold increase | [21] |
| Peritoneal macrophages (mice) | LDN-193189 | ABCG1 mRNA | 7.3-fold increase | [21] |
| Peritoneal macrophages (mice) | LDN-193189 | Cholesterol efflux to ApoA-1 | Significantly increased | [21] |
LDN-193189 is a small molecule inhibitor of BMP signaling, which leads to this compound suppression.
This compound in Metabolic Regulation
Emerging evidence suggests a link between this compound, iron metabolism, and the regulation of glucose and lipid homeostasis.
Glucose Metabolism
The relationship between this compound and glucose metabolism is intricate. Insulin can induce this compound expression in hepatocytes. In some contexts, glucose itself can stimulate this compound expression. Dysregulation of this compound has been observed in type 2 diabetes, although the precise nature of this relationship is still under investigation.
Lipid Metabolism
This compound levels have been positively correlated with visceral fat and atherogenic dyslipidemia in obese adolescents. This suggests a potential role for this compound in the metabolic complications of obesity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Antimicrobial Activity Assay (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.
Materials:
-
Synthetic this compound peptide
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Inoculate the bacterial strain into MHB and incubate until it reaches the logarithmic growth phase.
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.
References
- 1. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum this compound Levels in Breast Cancer Patients: Investigating the Correlation to Tumor Stage—A Cross‐Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Increases Cytokines in Alzheimer’s Disease and Down’s Syndrome Dementia: Implication of Impaired Iron Homeostasis in Neuroinflammation [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacologic Suppression of this compound Increases Macrophage Cholesterol Efflux and Reduces Foam Cell Formation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hepatocyte toll-like receptor 4 mediates lipopolysaccharide-induced this compound expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An essential cell-autonomous role for this compound in cardiac iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]
- 11. A crosstalk between this compound and IRE/IRP pathways controls ferroportin expression and determines serum iron levels in mice | eLife [elifesciences.org]
- 12. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 13. iji.sums.ac.ir [iji.sums.ac.ir]
- 14. ashpublications.org [ashpublications.org]
- 15. This compound attenuates amyloid beta-induced inflammatory and pro-oxidant responses in astrocytes and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lonzabio.jp [lonzabio.jp]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Adipocyte Gq signaling is a regulator of glucose and lipid homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]
- 21. elisakits.co.uk [elisakits.co.uk]
- 22. researchgate.net [researchgate.net]
Hepcidin Expression: A Deep Dive into Cellular and Tissue Distribution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hepcidin (B1576463), a 25-amino acid peptide hormone, stands as the master regulator of systemic iron homeostasis.[1][2][3] Its expression is tightly controlled at the transcriptional level, responding to various stimuli including body iron status, inflammation, erythropoietic demand, and hypoxia.[1][4] Dysregulation of this compound is a cornerstone in the pathophysiology of numerous iron-related disorders, making it a critical target for therapeutic development. This guide provides a comprehensive overview of this compound expression across different cell types and tissues, details the core signaling pathways, summarizes quantitative data, and outlines key experimental methodologies.
Primary Site of Expression: The Liver
The vast majority of circulating this compound is produced by hepatocytes in the liver.[1][3][5] This hepatic expression is the principal determinant of systemic iron levels, controlling iron absorption from the duodenum and the release of recycled iron from macrophages.[5][6][7]
Regulation in Hepatocytes: Hepatic this compound synthesis is governed by two major signaling pathways:
-
The Bone Morphogenetic Protein (BMP)/SMAD Pathway: This is the core axis for iron-sensing.[4] Increased iron stores lead to elevated levels of BMP6.[8][9] BMP6 binds to BMP receptors (BMPR) and the co-receptor hemojuvelin (HJV), initiating a signaling cascade that phosphorylates SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[2][6][10] The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and binds to BMP-responsive elements (BMP-REs) on the this compound gene promoter, upregulating its transcription.[6][9][10] The hemochromatosis protein (HFE) and transferrin receptor 2 (TFR2) are also crucial components of this pathway, sensing circulating iron bound to transferrin.[11][12]
-
The JAK/STAT3 Pathway: This pathway mediates the inflammatory induction of this compound.[2] During inflammation or infection, cytokines, most notably Interleukin-6 (IL-6), are released.[1][8] IL-6 binds to its receptor complex on hepatocytes, activating Janus kinases (JAK1/2).[1][12] JAKs then phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3).[1][11] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to STAT-responsive elements in the this compound promoter, driving its expression.[9][12] This mechanism is responsible for the iron sequestration and subsequent anemia of inflammation.[1]
These two pathways are believed to work cooperatively to fine-tune this compound expression.[1][12]
Extrahepatic this compound Expression
While the liver is the primary source of systemic this compound, local synthesis occurs in several other tissues, albeit at much lower levels.[13][14] The physiological significance of this extrahepatic production is an area of active research, with evidence suggesting roles in local iron regulation and immune responses.[13]
-
Macrophages: Macrophages, particularly those in the reticuloendothelial system, express this compound.[13][15] This expression is induced by bacterial components like lipopolysaccharide (LPS) and inflammatory stimuli.[5][15] Locally produced this compound may act in an autocrine or paracrine manner to promote iron retention within macrophages during infection, limiting iron availability to invading pathogens.[13][15] The regulation in macrophages appears distinct from hepatocytes; for instance, BMPs only stimulate macrophage this compound expression in the presence of LPS.[15]
-
Heart: Cardiomyocytes express this compound, and its expression is upregulated in response to cardiac injury, hypoxia, and inflammation.[13][14][16] Local this compound may play a protective role in cardiac diseases by regulating iron export from cardiomyocytes.[13] Studies have shown that cardiac this compound expression correlates with markers of cardiac damage, suggesting a role for injury rather than iron as the primary driver in certain pathological states.[14][16]
-
Kidney: The kidney is another site of extrahepatic this compound synthesis.[13][17] While the liver is the main source of circulating this compound which is excreted by the kidneys, local production within the kidney itself may contribute to renal iron homeostasis.[3][17]
-
Brain: this compound is also expressed in the brain, including in astrocytes and microglia.[13] Its expression can be induced by inflammation.[13] Local this compound in the central nervous system may play a role in managing brain iron levels, which is critical as iron accumulation is associated with neurodegenerative diseases.[18]
-
Cancer Tissues: Increased this compound expression has been observed in various cancer types, including non-small cell lung cancer, colorectal cancer, and breast cancer.[19][20] In the tumor microenvironment, this compound may sequester iron to support the high metabolic and proliferative demands of cancer cells.[19]
Quantitative Data on this compound Expression
Quantifying this compound levels is crucial for both research and clinical diagnostics.[3] Levels can be measured in tissue (mRNA) and biological fluids like serum and urine (peptide).[3]
Table 1: Relative this compound mRNA Expression in Tissues
| Tissue/Cell Type | Condition | Relative Expression Level | Reference |
|---|---|---|---|
| Liver (Hepatocytes) | Normal/Baseline | Very High (Primary Source) | [1][3] |
| Heart (Cardiomyocytes) | Normal | Low | [13][14] |
| Heart (Cardiomyocytes) | Myocardial Infarction / CKD | Increased (2 to 3-fold) | [14][16] |
| Macrophages | Baseline | Low | [13][15] |
| Macrophages | LPS/Bacterial Infection | Increased | [15] |
| Lung Cancer Tissue | NSCLC | Higher than normal lung tissue | [20] |
| Brain (Cortex) | Aged Mice | Increased vs. Young Mice |[18] |
Note: This table presents a summary of relative expression changes. Absolute quantification is highly dependent on the methodology used.
Table 2: Serum this compound Concentrations in Human Health and Disease
| Condition | Typical Serum This compound-25 (B1576460) Range | Reference |
|---|---|---|
| Healthy Individuals | 16.03 ± 9.78 ng/mL | [20] |
| Healthy Volunteers (Normal Iron Status) | Similar levels for males and females | [21] |
| Non-Small Cell Lung Cancer (NSCLC) | 31.34 ± 15.41 ng/mL (Elevated) | [20] |
| Anemia of Chronic Disease (ACD) | High | [3][22] |
| Iron Deficiency Anemia (IDA) | Low | [3][22] |
| Hereditary Hemochromatosis (HH) | Low / Inappropriately Normal |[3] |
Concentrations can vary significantly between different assays and patient populations.
Experimental Protocols: Quantifying this compound
A variety of methods are employed to measure this compound at the mRNA and protein levels.[3]
A. Quantification of this compound mRNA (RT-qPCR) Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the standard method for measuring this compound gene expression in cells and tissues.
-
Principle: This technique involves converting mRNA into complementary DNA (cDNA) via reverse transcription, followed by amplification of the target cDNA (this compound) using PCR. The amplification is monitored in real-time using fluorescent dyes or probes. The cycle threshold (Ct) value is inversely proportional to the amount of target mRNA in the initial sample.
-
General Protocol:
-
RNA Extraction: Isolate total RNA from tissue homogenates or cultured cells using a commercial kit (e.g., TRIzol, RNeasy). Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
Reverse Transcription (cDNA Synthesis): Synthesize cDNA from a standardized amount of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR: Perform qPCR using this compound-specific primers and a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan). Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[20][23]
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, which normalizes the expression of the target gene to the housekeeping gene and compares it to a control or calibrator sample.[20]
-
B. Quantification of this compound Peptide Measuring the bioactive this compound-25 peptide in biological fluids like serum or urine is commonly done using mass spectrometry or immunoassays.[3][22]
-
Mass Spectrometry (LC-MS/MS): This is considered the gold standard for its high specificity and ability to distinguish between this compound isoforms.[21][24]
-
Principle: The method involves separating peptides by liquid chromatography (LC) and then detecting and quantifying them based on their mass-to-charge ratio using tandem mass spectrometry (MS/MS). An isotopically labeled internal standard is typically used for accurate quantification.[25]
-
General Protocol:
-
Sample Preparation: Precipitate proteins from the serum sample. Extract peptides using solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system. Separate this compound from other peptides on a C18 column.
-
Detection & Quantification: Monitor specific precursor-to-product ion transitions for native this compound and the internal standard. Calculate the concentration based on the ratio of the peak areas against a calibration curve. Note: Special attention is needed to prevent peptide loss due to adsorption to surfaces, often requiring the use of silanized vials.[24]
-
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISAs are more widely available and suitable for high-throughput analysis.[3] They can be in a competitive or sandwich format.
-
Principle (Competitive ELISA): A known amount of labeled this compound competes with the this compound in the sample for binding to a limited number of anti-hepcidin antibody sites. The signal is inversely proportional to the amount of this compound in the sample.
-
General Protocol:
-
Coating: Coat a microplate with anti-hepcidin antibodies.
-
Competition: Add standards or samples along with a fixed amount of enzyme-labeled this compound to the wells.
-
Washing: Wash away unbound components.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.
-
Measurement: Measure the absorbance using a plate reader and determine the concentration from a standard curve.
-
-
References
- 1. Regulation of Iron Metabolism by this compound under Conditions of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. This compound quantification: methods and utility in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The this compound Circuits Act: Balancing Iron and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thebloodproject.com [thebloodproject.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Extrahepatic this compound production: The intriguing outcomes of recent years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiac this compound Expression Associates with Injury Independent of Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound regulation by BMP signaling in macrophages is lipopolysaccharide dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiac this compound Expression Associates with Injury Independent of Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In-depth review: is this compound a marker for the heart and the kidney? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aging is associated with increased brain iron through cortex-derived this compound expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Increased this compound expression in non-small cell lung cancer tissue and serum is associated with clinical stage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 22. researchgate.net [researchgate.net]
- 23. This compound Expression in the Liver: Relatively Low Level in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improved LC-MS/MS method for the quantification of this compound-25 in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
The Dual Antimicrobial Nature of Hepcidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepcidin (B1576463), a peptide hormone primarily synthesized in the liver, is the master regulator of systemic iron homeostasis.[1][2] Initially identified for its antimicrobial properties, its role in iron metabolism has since taken center stage. However, a growing body of evidence underscores its significance as a key component of the innate immune response, exerting antimicrobial effects through both direct and indirect mechanisms. This technical guide provides an in-depth exploration of this compound's function as an antimicrobial peptide, detailing its mechanisms of action, summarizing quantitative data on its efficacy, outlining key experimental protocols, and visualizing the complex signaling pathways that govern its expression and function during infection.
Introduction: this compound's Rediscovered Antimicrobial Role
This compound was first isolated from human urine and named for its hepatic origin and its in vitro bactericidal properties.[3][4] It is a cysteine-rich peptide that forms a stable hairpin-like structure stabilized by four disulfide bonds.[5][6][7] While its function in regulating the iron exporter ferroportin is well-established, its antimicrobial capabilities are a critical aspect of host defense.[3][8] In mammals, the antimicrobial role is often considered secondary to its iron-regulatory function, whereas in some vertebrates like teleost fish, specific this compound isoforms have specialized and potent antimicrobial activities.[3] This guide will dissect the multifaceted antimicrobial functions of this compound, providing a comprehensive resource for researchers in immunology and drug development.
Mechanisms of Antimicrobial Action
This compound employs a two-pronged approach to combat microbial infections: an indirect mechanism mediated by iron sequestration and a direct antimicrobial peptide activity.
Indirect Antimicrobial Action: Nutritional Immunity via Iron Sequestration
The primary and most well-understood antimicrobial function of this compound in mammals is the restriction of iron availability to invading pathogens, a concept known as nutritional immunity.[1][9] Iron is an essential nutrient for the proliferation of most pathogenic bacteria.[1][10]
During infection and inflammation, pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), stimulate this compound production.[2][11][12] Elevated this compound levels then bind to the cellular iron exporter ferroportin on the surface of enterocytes, macrophages, and hepatocytes, inducing its internalization and degradation.[3][8][13] This process effectively traps iron within these cells, leading to a rapid decrease in circulating iron levels (hypoferremia).[1][8] By limiting the availability of this critical nutrient in the bloodstream and extracellular fluids, this compound curtails the growth and dissemination of extracellular pathogens.[1][14]
Direct Antimicrobial Activity
Beyond its role in iron metabolism, this compound exhibits direct microbicidal activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][15][16] The precise mechanism of direct killing is not fully elucidated but is thought to involve electrostatic interactions with the negatively charged microbial cell membranes, leading to membrane disruption and cell lysis, a mechanism common to many antimicrobial peptides (AMPs).[17] The amphipathic nature of the this compound molecule facilitates its insertion into and disruption of the microbial membrane.[5][15]
The disulfide bonds are crucial for maintaining the three-dimensional structure of this compound, which is essential for its antibacterial activity.[7][15] Reduction of these bonds or replacement of cysteine residues with alanine (B10760859) results in a loss of antimicrobial function.[15] Interestingly, the antimicrobial activity of human hepcidins is enhanced at acidic pH, which may be relevant for infections in specific body compartments with lower pH.[15][18]
Quantitative Data on Antimicrobial Activity
The direct antimicrobial efficacy of this compound and its variants has been quantified against various pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Table 1: Antibacterial Activity of Human this compound-20 and this compound-25 | ||
| Bacterial Species | This compound-20 MIC (µg/mL) | This compound-25 MIC (µg/mL) |
| Staphylococcus aureus | >50 | >50 |
| Staphylococcus epidermidis | 12.5 - 25 | 25 - 50 |
| Group B Streptococcus | 12.5 | 25 |
| Escherichia coli | 3.25 - 6.25 | 6.25 - 12.5 |
| Pseudomonas aeruginosa | 6.25 - 12.5 | 12.5 - 25 |
| Acinetobacter baumannii | 3.25 - 6.25 | 6.25 - 12.5 |
| Klebsiella pneumoniae | 6.25 - 12.5 | 12.5 - 25 |
| Enterococcus faecium | 25 | 50 |
| Data synthesized from literature reporting bactericidal concentrations.[15] |
| Table 2: Antibacterial Activity of Fish Hepcidins | ||
| This compound Variant | Bacterium | MIC (µM) |
| Drhep (from Danio rerio) | E. coli | 15 |
| S. agalactiae | 10 | |
| A. hydrophila | 20 | |
| S. aureus | 25 | |
| Dmhep_8cysV1 (from Dissostichus mawsoni) | E. coli | 25 |
| S. agalactiae | 20 | |
| A. hydrophila | 25 | |
| S. aureus | 25 | |
| Dmhep_8cysV2 (from Dissostichus mawsoni) | E. coli | 20 |
| S. agalactiae | 10 | |
| A. hydrophila | 20 | |
| S. aureus | 15 | |
| Data from a study on hepcidins from Antarctic notothenioid fish.[6] |
Key Experimental Protocols
This section provides an overview of the methodologies used to assess the antimicrobial and iron-regulatory functions of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Principle: A standardized suspension of a target microorganism is exposed to serial dilutions of this compound in a liquid growth medium. The lowest concentration of this compound that inhibits visible growth after a defined incubation period is the MIC.
Protocol:
-
Peptide Preparation: Synthesize or purify this compound. Dissolve in a suitable solvent (e.g., sterile water or dilute acetic acid) and prepare a stock solution.
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.
-
Assay Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD600).[6]
Bactericidal Activity Assessment: Colony Forming Unit (CFU) Assay
This assay determines the concentration of this compound that is bactericidal.
Principle: Bacteria are incubated with different concentrations of this compound. At various time points, aliquots are removed, diluted, and plated on agar (B569324) to enumerate the surviving bacteria.
Protocol:
-
Incubation: Prepare tubes with a standardized bacterial suspension (~1 x 10^6 CFU/mL) and add varying concentrations of this compound.
-
Sampling: At specified time intervals (e.g., 0, 30, 60, 90, 120 minutes), remove an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of the aliquots in sterile saline or PBS and plate a known volume onto nutrient agar plates.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Colony Counting: Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point and this compound concentration. A significant reduction in CFU/mL compared to the control indicates bactericidal activity.
In Vivo Iron Status Measurement
These assays are crucial for evaluating this compound's indirect antimicrobial effect by measuring changes in iron homeostasis.
Principle: In animal models, serum and tissue iron levels are measured following an inflammatory stimulus or this compound administration to assess the iron-sequestration effect.
Protocol:
-
Animal Model: Use appropriate animal models (e.g., mice). An inflammatory response can be induced by injecting lipopolysaccharide (LPS) or turpentine.[19]
-
Sample Collection: At designated time points, collect blood via retro-orbital bleeding or cardiac puncture to separate serum.[20] Harvest tissues such as the liver and spleen.[20]
-
Serum Iron Measurement: Use a colorimetric assay kit to determine the concentration of iron in the serum.[20]
-
Tissue Non-Heme Iron Measurement: Determine the non-heme iron content in tissues using methods such as the bathophenanthroline (B157979) chromogen assay. This involves homogenizing the tissue, precipitating proteins, and reacting the iron with a colorimetric reagent.
-
Data Analysis: Compare the iron levels in treated animals to those in control animals to quantify the extent of hypoferremia and tissue iron sequestration.
Signaling Pathways and Visualizations
The expression of this compound is tightly regulated by several signaling pathways that respond to iron levels, inflammation, and erythropoietic demand. During infection, the inflammatory pathway is dominant.
Inflammatory Regulation of this compound Expression
The primary pathway for this compound induction during infection is the IL-6/JAK/STAT3 signaling cascade.[12][21][22] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce IL-6.[12] IL-6 then binds to its receptor on hepatocytes, activating the Janus kinase (JAK) family of tyrosine kinases. JAKs phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to the STAT3-responsive element on the this compound gene promoter, driving its transcription.[12][23][24]
References
- 1. This compound and Host Defense against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Era of Antimicrobial Peptides: Use of Hepcidins to Prevent or Treat Bacterial Infections and Iron Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinahosp.tbzmed.ac.ir [sinahosp.tbzmed.ac.ir]
- 5. The N-terminus of this compound is essential for its interaction with ferroportin: structure-function study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of Antibacterial Activity of this compound From Antarctic Notothenioid Fish [frontiersin.org]
- 7. Identification of Antibacterial Activity of this compound From Antarctic Notothenioid Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Era of Antimicrobial Peptides: Use of Hepcidins to Prevent or Treat Bacterial Infections and Iron Disorders [frontiersin.org]
- 9. ashpublications.org [ashpublications.org]
- 10. jbiochemtech.com [jbiochemtech.com]
- 11. JCI Insight - this compound-mediated iron sequestration protects against bacterial dissemination during pneumonia [insight.jci.org]
- 12. This compound Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Insights into the Antimicrobial Properties of Hepcidins: Advantages and Drawbacks as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antibacterial Activity and Mechanisms of TroHepc2-22, a Derived Peptide of Hepcidin2 from Golden Pompano (Trachinotus ovatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The gene encoding the iron regulatory peptide this compound is regulated by anemia, hypoxia, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound antimicrobial peptide transgenic mice exhibit features of the anemia of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound as a Sensitive and Treatment-Responsive Acute-Phase Marker in Patients with Bacteremia: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Regulation of Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Extra-hepatic Hepcidin Synthesis: A Local Regulator of Iron Homeostasis and Cellular Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hepcidin (B1576463), the master regulator of systemic iron homeostasis, is primarily synthesized and secreted by the liver. However, a growing body of evidence reveals that this compound is also produced by various extra-hepatic tissues, where it exerts crucial local effects on iron metabolism and cellular function. This whitepaper provides a comprehensive overview of extra-hepatic this compound synthesis, detailing its roles in diverse tissues including macrophages, the heart, the brain, the pancreas, and adipose tissue. We explore the distinct signaling pathways governing its local expression and its implications in both physiological and pathological conditions. This guide also presents quantitative data on extra-hepatic this compound expression, detailed experimental protocols for its investigation, and visual representations of key signaling and experimental workflows to support further research and therapeutic development in this burgeoning field.
Introduction
While the liver is the principal source of circulating this compound, which systemically controls iron absorption and recycling, local production of this peptide hormone in other tissues suggests a more nuanced, autocrine and paracrine regulation of iron fluxes.[1] This localized control appears critical for the specific iron requirements and inflammatory responses of individual organs.[2][3] Understanding the synthesis and function of extra-hepatic this compound is paramount for elucidating the pathophysiology of various diseases and for developing targeted therapeutic strategies.[2]
Sites of Extra-hepatic this compound Synthesis and Local Roles
Macrophages
Macrophages, central to iron recycling and innate immunity, are a significant site of extra-hepatic this compound production.[2]
-
Local Role: Macrophage-derived this compound acts in an autocrine/paracrine manner to downregulate the iron exporter ferroportin on their cell surface.[4] This leads to intracellular iron retention, which can limit the availability of iron to invading pathogens as part of the innate immune response.[5][6] Conversely, this iron sequestration can also contribute to the anemia of inflammation.[7][8] In the context of tuberculosis, this compound has been shown to localize to mycobacteria-containing phagosomes and exhibit direct antimicrobial activity against M. tuberculosis.[9] Alveolar macrophages also produce this compound in response to inflammatory stimuli like LPS, suggesting a role in lung iron homeostasis and defense against respiratory infections.[10][11]
Heart
The heart expresses this compound, which plays a vital, cell-autonomous role in maintaining cardiac iron homeostasis.[12][13]
-
Local Role: Cardiomyocyte-derived this compound regulates local ferroportin expression, thereby controlling iron export from these cells.[12][14] Disruption of this local this compound/ferroportin axis can lead to cardiomyocyte iron deficiency, resulting in metabolic dysfunction and fatal contractile impairment, even with normal systemic iron levels.[14] Cardiac this compound expression is uniquely regulated by factors like hypoxia, which, in contrast to its effect in the liver, upregulates this compound in the heart.[15] This suggests a protective mechanism to preserve intracellular iron for essential metabolic processes during ischemic stress.[16]
Brain
This compound is synthesized by various brain cells, including neurons and glial cells, and is implicated in regulating brain iron levels and neuroinflammatory processes.[17][18]
-
Local Role: Brain-derived this compound is thought to control iron flux across the blood-brain barrier and within the neural parenchyma by modulating iron transport proteins.[17][19][20] Dysregulation of local this compound expression is associated with iron accumulation and neurodegeneration in diseases like Alzheimer's and Parkinson's disease.[18][19] Studies suggest that increasing brain this compound levels could be a therapeutic strategy to reduce iron-mediated oxidative stress in these conditions.[19] Aging is also associated with increased brain this compound, leading to reduced ferroportin and subsequent iron accumulation.[21]
Pancreas
Pancreatic β-cells are another site of extra-hepatic this compound synthesis, linking iron metabolism to glucose homeostasis.[22][23]
-
Local Role: this compound is co-localized with insulin (B600854) in secretory granules of β-cells and is regulated by iron levels.[22][23] This suggests a role in the local regulation of iron within the islets of Langerhans, potentially protecting β-cells from iron-induced oxidative damage.[22] Glucotoxicity has been shown to inhibit this compound expression in β-cells, which in turn impairs insulin synthesis by downregulating the key transcription factor Pdx-1.[24][25] This highlights a complex interplay between glucose metabolism, iron regulation, and β-cell function.
Adipose Tissue
Adipose tissue contributes to local and systemic this compound levels, particularly in the context of obesity.[2]
-
Local Role: In obesity, the chronic low-grade inflammation within adipose tissue leads to increased this compound production, partly driven by inflammatory cytokines like IL-6.[26][27] This can contribute to the iron deficiency often observed in obese individuals by trapping iron within adipocytes and macrophages, and potentially contributing to systemic hypoferremia.[27][28]
Data Presentation: Quantitative Analysis of Extra-hepatic this compound Expression
The following table summarizes quantitative data on the regulation of this compound mRNA expression in various extra-hepatic cells and tissues from selected studies.
| Tissue/Cell Type | Model | Stimulus | Fold Change in this compound mRNA | Reference |
| Mouse Macrophages (RAW264.7) | In vitro | M. avium + IFN-γ | High induction (not quantified) | [9] |
| Human Monocytic Cells (THP-1) | In vitro | M. avium + IFN-γ | High induction (not quantified) | [9] |
| Mouse Alveolar Macrophages | In vitro | LPS | High induction (not quantified) | [10] |
| Rat Heart | In vivo | Hypoxia (6h) | ~2.5-fold increase | [15] |
| Rat Heart | In vivo | LPS (6h) | ~4-fold increase | [15] |
| Mouse Pancreatic Islets (MIN6 cells) | In vitro | High Glucose (33.3 mM, 48h) | Significant decrease | [24] |
| Human Adipose Tissue | In vivo | Obesity | Positive correlation with inflammation | [26][29] |
Experimental Protocols
This section details common methodologies for investigating extra-hepatic this compound synthesis and function.
Quantification of this compound mRNA Expression
-
Method: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).
-
Protocol:
-
Tissue/Cell Lysis and RNA Extraction: Isolate total RNA from the tissue of interest (e.g., heart, brain, adipose tissue) or cultured cells (e.g., macrophages, pancreatic β-cells) using a TRIzol-based reagent or a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Perform real-time PCR using a thermocycler with SYBR Green or TaqMan probe-based chemistry. Use primers specific for the this compound gene (HAMP) and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method.
-
Measurement of this compound Protein Levels
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Mass Spectrometry.
-
Protocol (ELISA):
-
Sample Preparation: Collect tissue lysates, cell culture supernatants, or biological fluids (e.g., cerebrospinal fluid). Centrifuge to remove debris.
-
ELISA Procedure: Use a commercially available competitive or sandwich ELISA kit for this compound. Follow the manufacturer's protocol, which typically involves:
-
Coating a microplate with a capture antibody.
-
Adding standards and samples, followed by a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the this compound concentration by comparing the sample readings to a standard curve.
-
In Situ Localization of this compound
-
Method: Immunohistochemistry (IHC) or Immunofluorescence (IF).
-
Protocol:
-
Tissue Preparation: Fix the tissue in 4% paraformaldehyde, embed in paraffin, and cut into thin sections. For immunofluorescence, cryosections may be preferred.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval using heat (e.g., in citrate (B86180) buffer) to unmask the epitope.
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., normal serum or BSA).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for this compound overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a secondary antibody conjugated to an enzyme (for IHC) or a fluorophore (for IF).
-
Detection and Visualization: For IHC, add a substrate (e.g., DAB) to produce a colored precipitate. For IF, mount with a DAPI-containing medium to counterstain nuclei.
-
Imaging: Visualize the sections using a light microscope (IHC) or a fluorescence/confocal microscope (IF).
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways for this compound Regulation
The regulation of this compound expression is complex and involves multiple signaling pathways that can vary between cell types.
Caption: Inflammatory signaling pathway for this compound induction in macrophages.
Caption: Key signaling pathways for hepatic this compound regulation by iron and inflammation.
Experimental Workflow
Caption: Experimental workflow for studying the local role of cardiac this compound in mice.
Conclusion and Future Directions
The discovery of extra-hepatic this compound synthesis has fundamentally shifted our understanding of iron homeostasis from a purely systemic model to one that incorporates sophisticated local control mechanisms. Research has demonstrated that locally produced this compound is a critical player in the innate immune response, cardiac function, neuro-metabolism, and glucose homeostasis.[5][12][19][24]
Future research should focus on:
-
Deciphering Cell-Specific Regulation: Elucidating the unique signaling pathways that regulate this compound expression in different extra-hepatic tissues.
-
Therapeutic Targeting: Developing strategies to modulate local this compound expression for therapeutic benefit, such as enhancing antimicrobial defense in macrophages or protecting cardiomyocytes from ischemic injury.[7][16]
-
Diagnostic Applications: Exploring the potential of measuring this compound in specific biological fluids (e.g., cerebrospinal fluid) as a biomarker for localized iron dysregulation.
A deeper understanding of the nuanced roles of extra-hepatic this compound will undoubtedly pave the way for novel diagnostic and therapeutic approaches for a wide range of diseases.
References
- 1. karger.com [karger.com]
- 2. Extrahepatic this compound production: The intriguing outcomes of recent years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extrahepatic this compound production: The intriguing outcomes of recent years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Regulation by BMP Signaling in Macrophages Is Lipopolysaccharide Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound--a peptide hormone at the interface of innate immunity and iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound and Iron in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Expression and localization of this compound in macrophages: a role in host defense against tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. This compound is essential for alveolar macrophage function and is disrupted by smoke in a murine COPD model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An essential cell-autonomous role for this compound in cardiac iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An essential cell-autonomous role for this compound in cardiac iron homeostasis | eLife [elifesciences.org]
- 14. heart.bmj.com [heart.bmj.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The Dual Role of this compound in Brain Iron Load and Inflammation [frontiersin.org]
- 18. This compound deficiency impairs hippocampal neurogenesis and mediates brain atrophy and memory decline in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound and its therapeutic potential in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. biorxiv.org [biorxiv.org]
- 22. joe.bioscientifica.com [joe.bioscientifica.com]
- 23. joe.bioscientifica.com [joe.bioscientifica.com]
- 24. This compound links gluco-toxicity to pancreatic beta cell dysfunction by inhibiting Pdx-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. This compound and inflammation associated with iron deficiency in childhood obesity - A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The role of adipocytes in the modulation of iron metabolism in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Association between this compound and Iron Status in Children and Adolescents with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Hepcidin's Crucial Role in the Pathophysiology of Anemia of Chronic Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anemia of Chronic Disease (ACD), also known as anemia of inflammation, is the most prevalent anemia in hospitalized patients and the second most common overall, after iron deficiency anemia.[1] It is characterized by the sequestration of iron within the reticuloendothelial system, leading to iron-restricted erythropoiesis despite adequate total body iron stores. The master regulator of this process is the peptide hormone hepcidin (B1576463).[1][2][3] Produced primarily by the liver, this compound orchestrates systemic iron homeostasis by controlling the activity of the sole known cellular iron exporter, ferroportin. In chronic inflammatory states, pro-inflammatory cytokines, most notably Interleukin-6 (IL-6), drive the overexpression of this compound.[4][5][6] This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's involvement in ACD, details key experimental protocols for its study, and presents quantitative data to support the understanding of this complex pathophysiology, with a view toward informing novel therapeutic strategies.
The Molecular Basis of this compound's Action in ACD
The central mechanism by which this compound induces ACD is through its interaction with ferroportin.[1][7][8][9] Ferroportin is highly expressed on the surface of cells critical for iron trafficking, including duodenal enterocytes, macrophages, and hepatocytes.[7][8]
Mechanism of Action:
-
Binding and Internalization: this compound binds to an extracellular loop of ferroportin.[8][10]
-
Ubiquitination and Degradation: This binding event triggers the phosphorylation of ferroportin by Janus kinase 2 (Jak2), leading to its ubiquitination, internalization, and subsequent degradation in lysosomes.[1][9]
-
Iron Sequestration: The removal of ferroportin from the cell surface effectively traps iron within these cells. Macrophages, which recycle iron from senescent erythrocytes, are unable to release it back into circulation for erythropoiesis. Similarly, dietary iron absorption by duodenal enterocytes is blocked.[1][7]
This this compound-mediated "iron trap" leads to a state of functional iron deficiency, where erythroid precursors in the bone marrow are deprived of the iron necessary for hemoglobin synthesis, resulting in anemia.
Regulatory Pathways of this compound Expression in Chronic Disease
In the context of chronic inflammatory conditions such as rheumatoid arthritis, chronic kidney disease, and certain cancers, the expression of this compound is pathologically upregulated.[11][12] This is primarily driven by inflammatory cytokines that activate specific signaling cascades in hepatocytes.
The IL-6/STAT3 Signaling Pathway
The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is the principal inflammatory signaling cascade responsible for inducing this compound expression.[2][4][6][13][14]
-
Activation: IL-6, a pleiotropic cytokine elevated in many chronic diseases, binds to its receptor complex (IL-6R/gp130) on the surface of hepatocytes.[5][13][14]
-
Signal Transduction: This binding activates associated Janus kinases (JAKs), which in turn phosphorylate STAT3.[4][13][14]
-
Transcriptional Regulation: Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to a specific response element in the this compound gene (HAMP) promoter, directly driving its transcription.[4][13][15]
Caption: IL-6/STAT3 signaling pathway for this compound induction.
The BMP/SMAD Signaling Pathway
The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is the primary regulator of this compound expression in response to iron levels, but it also plays a crucial role in inflammation-induced this compound expression.[16][17][18]
-
Ligand Binding: BMPs, particularly BMP2 and BMP6, produced by liver sinusoidal endothelial cells, bind to a receptor complex on hepatocytes consisting of Type I (ALK2/3) and Type II receptors, along with the co-receptor hemojuvelin (HJV).[16][18][19]
-
SMAD Phosphorylation: This binding leads to the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[17][18]
-
Complex Formation and Nuclear Translocation: The phosphorylated R-SMADs form a complex with the common mediator SMAD4. This complex then translocates to the nucleus.
-
Gene Transcription: The SMAD complex binds to BMP-responsive elements in the this compound promoter, upregulating its transcription.[18]
Inflammatory stimuli can enhance BMP/SMAD signaling, contributing to the elevated this compound levels seen in ACD.
Caption: BMP/SMAD signaling pathway for this compound regulation.
Quantitative Data in Anemia of Chronic Disease
The following tables summarize key quantitative findings from studies on patients with ACD, highlighting the interplay between this compound, inflammatory markers, and iron status.
Table 1: Serum this compound and Inflammatory Markers in ACD
| Patient Population | N | Mean Serum this compound (ng/mL) | Mean IL-6 (pg/mL) | Correlation (this compound vs. IL-6) | Reference |
| ACD Patients | 80 | - | - | Positive correlation (p<0.05) | [2] |
| ACD Patients | 40 | 5.99 ± 2.601 | 157 ± 2.601 | Not significant | [20] |
| Hemodialysis Patients (CKD) | 20 | 326.02 | - | Positive correlation (r=0.764, p=0.001) | [21] |
| CKD Patients on Hemodialysis | - | - | - | Positive correlation (r=0.32, p=0.01) | [22] |
Table 2: Iron Status Parameters in Different Anemia Types
| Parameter | Anemia of Chronic Disease (ACD) | Iron Deficiency Anemia (IDA) | ACD with IDA | Healthy Controls | Reference |
| Hemoglobin (g/dL) | 8.7 ± 1.5 | - | - | 13.2 ± 0.9 | [20] |
| Serum Iron (µg/dL) | Lower | Lower | Lower | Normal | [17] |
| Serum Ferritin (ng/mL) | Increased | Decreased | Decreased | Normal | [21] |
| Transferrin Saturation (%) | Decreased | Decreased | Decreased | Normal | [2] |
| Serum this compound (ng/mL) | 326.02 (in HD) | 6.21 | - | 70.12 | [21] |
Table 3: this compound and Iron Status in Chronic Kidney Disease (CKD) and Rheumatoid Arthritis (RA)
| Condition | Patient Group | N | Median/Mean this compound (ng/mL) | Key Findings | Reference |
| CKD (non-dialysis) | High Ferritin (>91 ng/mL) | 505 | 15.4 (median) | Negative association between this compound and hemoglobin. | [4] |
| CKD (pediatric, stages 2-4) | - | 48 | 127.3 (median) | This compound correlated with ferritin. | [8] |
| CKD (adult, stages 2-4) | - | 32 | 269.9 (median) | This compound correlated with ferritin and sTfR, inversely with GFR. | [8] |
| Rheumatoid Arthritis | Anemic (AOCD) | 36 | 1207 (median) | No significant difference in this compound vs. non-anemic RA. | [23] |
| Rheumatoid Arthritis | Anemic (IDA) | - | 67.63 (mean) | - | [9] |
| Rheumatoid Arthritis | Anemic (Mixed) | - | 70.87 (mean) | - | [9] |
| Rheumatoid Arthritis | Anemic (AOCD) | - | 78.04 (mean) | - | [9] |
Key Experimental Protocols
Measurement of Serum this compound by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying serum this compound. Both competitive and sandwich ELISA formats are available.
Caption: General workflow for a competitive ELISA for this compound.
Protocol: Competitive ELISA for Human Serum this compound
-
Plate Coating: Coat a 96-well plate with a purified antibody against human this compound.
-
Sample Preparation: Dilute serum samples (e.g., 1:20) and standards in an appropriate buffer (e.g., Tris-buffered saline with 0.05% Tween-20).[1]
-
Competitive Binding: Add 100 µL of the diluted standards or samples to the wells, followed by the addition of a known amount of biotinylated This compound-25 (B1576460) tracer (e.g., 10 ng/mL).[1] Incubate for 90 minutes at 37°C.[7]
-
Washing: Wash the plate twice to remove unbound components.[7]
-
Enzyme Conjugation: Add 100 µL of Streptavidin-HRP (SABC) working solution to each well and incubate for 30-60 minutes at 37°C.[7]
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.[6][7]
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., sulfuric acid) to each well.[10]
-
Measurement: Read the optical density at 450 nm using a microplate reader. The concentration of this compound in the samples is inversely proportional to the signal.
Western Blot for Ferroportin Expression in Macrophages
Western blotting is used to detect and quantify ferroportin protein levels in cell lysates.
Protocol:
-
Cell Lysis: Lyse cultured macrophages (e.g., THP-1 cells or primary macrophages) in ice-cold RIPA lysis buffer containing protease inhibitors.[12][24]
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel (e.g., 8-15%) and separate the proteins by electrophoresis.[12][24]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Odyssey blocking buffer for 1-1.5 hours at room temperature.[12][16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ferroportin (e.g., rabbit anti-mouse Fpn, 1:500) overnight at 4°C.[16]
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1.5 hours at room temperature.[12]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensity relative to a loading control such as GAPDH or β-actin.[12][16]
Immunohistochemistry for Ferroportin in Duodenum
Immunohistochemistry (IHC) allows for the visualization of ferroportin protein expression and localization within the duodenal tissue.
Protocol:
-
Tissue Preparation: Fix duodenal tissue in Bouin's solution or formalin, embed in paraffin, and cut 4-5 µm sections.[19][25]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against ferroportin (e.g., rabbit anti-mouse FPN, 1:75 to 1:500) overnight at 4°C.[14][19]
-
Washing: Wash the sections with PBS.
-
Secondary Antibody and Detection: Use a labeled polymer-HRP anti-rabbit secondary antibody system (e.g., Envision+ System) and detect with a DAB chromogen.[5]
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) or methylene (B1212753) blue.[19]
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Microscopy: Examine the sections under a light microscope to assess the intensity and localization of ferroportin staining in the enterocytes.
Induction of Anemia of Chronic Disease in a Mouse Model
A widely used model to study ACD involves the injection of heat-killed Brucella abortus.[26][27][28][29]
Protocol:
-
Animals: Use wild-type mice (e.g., C57BL/6).
-
Agent: Prepare a suspension of heat-killed Brucella abortus antigen in sterile saline.
-
Administration: Administer a single intraperitoneal injection of the B. abortus suspension (e.g., 1x10^10 particles/mouse).[27]
-
Monitoring: Monitor the mice for the development of anemia. A significant drop in hemoglobin is typically observed, with a nadir around 14 days post-injection.[26][28]
-
Sample Collection: Collect blood samples at various time points to measure hematological parameters (hemoglobin, hematocrit), serum iron, and inflammatory markers. Tissues such as the liver and spleen can be harvested for gene and protein expression analysis.
Table 4: Typical Hematological and Iron Parameters in the B. abortus Mouse Model of ACD
| Parameter | Control (Saline) | B. abortus-treated (Day 14) | Reference |
| Hemoglobin (g/dL) | ~15.0 | ~6.8 | [26] |
| Serum Iron (µg/dL) | Normal | Significantly decreased | [26] |
| Liver Iron Content | Normal | Increased | [26] |
| Spleen Iron Content | Normal | Increased | [30] |
| This compound mRNA (liver) | Baseline | Acutely increased | [26] |
Conclusion and Future Directions
This compound stands as the central pathogenic mediator in anemia of chronic disease. Its overexpression, driven by inflammatory cytokines like IL-6, leads to the degradation of ferroportin and subsequent iron sequestration, culminating in iron-restricted erythropoiesis. A thorough understanding of the molecular pathways governing this compound expression and its interaction with ferroportin is paramount for the development of novel therapeutic interventions. The experimental models and protocols detailed in this guide provide a framework for researchers to further investigate the nuances of ACD pathophysiology.
Future therapeutic strategies are likely to focus on targeting the this compound-ferroportin axis. These may include:
-
This compound antagonists: Molecules that block this compound's binding to ferroportin.
-
Inhibitors of this compound synthesis: Targeting the IL-6/STAT3 or BMP/SMAD signaling pathways.
-
Ferroportin stabilizers: Agents that prevent this compound-induced degradation of ferroportin.
By elucidating the intricate molecular choreography of this compound in ACD, the scientific community is poised to develop more effective treatments for this debilitating condition that affects a vast patient population worldwide.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Predicting this compound level using inflammation markers and iron indicators in patients with anemia of chronic disease | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 3. Impact of Inflammation on Ferritin, this compound and the Management of Iron Deficiency Anemia in Chronic Kidney Disease [mdpi.com]
- 4. Serum this compound-25 levels and anemia in non-dialysis chronic kidney disease patients: a cross-sectional study [pubmed.ncbi.nlm.nih.gov]
- 5. Immunolocalization of ferroportin in healthy and anemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abbkine.com [abbkine.com]
- 7. fn-test.com [fn-test.com]
- 8. This compound—A Potential Novel Biomarker for Iron Status in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ard.bmj.com [ard.bmj.com]
- 10. hoelzel-biotech.com [hoelzel-biotech.com]
- 11. Serum this compound level, iron metabolism and osteoporosis in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decreased ferroportin in hepatocytes promotes macrophages polarize towards an M2-like phenotype and liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and Risk for Anemia in CKD: A Cross-sectional and Longitudinal Analysis in the CKiD Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. elisakits.co.uk [elisakits.co.uk]
- 16. The Role of Copper in the Regulation of Ferroportin Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serum Pro-hepcidin Could Reflect Disease Activity in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Effect of Interleukin and this compound in Anemia of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Serum this compound level and rheumatoid arthritis disease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. Increased Duodenal Iron Absorption through Upregulation of Ferroportin 1 due to the Decrement in Serum this compound in Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A mouse model of anemia of inflammation: complex pathogenesis with partial dependence on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Induction Murine Models of Chronic Fatigue Syndrome by Brucella abortus Antigen Injections: Is Anemia Induced or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A mouse model of anemia of inflammation: complex pathogenesis with partial dependence on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Critical models for the anemia of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ashpublications.org [ashpublications.org]
The Hepcidin-Hereditary Hemochromatosis Axis: A Technical Guide to Molecular Mechanisms and Therapeutic Frontiers
Audience: Researchers, scientists, and drug development professionals.
Abstract: Hereditary hemochromatosis (HH) is a group of genetic disorders characterized by excessive intestinal iron absorption and progressive iron deposition in vital organs. The discovery of hepcidin (B1576463), the master regulator of systemic iron homeostasis, has revolutionized our understanding of HH pathophysiology. In nearly all forms of HH, the underlying molecular defect leads to inappropriately low production of this compound relative to body iron stores. This deficiency results in uncontrolled activity of the iron exporter ferroportin, causing systemic iron overload. This technical guide provides an in-depth exploration of the molecular link between this compound and hereditary hemochromatosis, detailing the regulatory pathways, the impact of genetic mutations, key experimental methodologies, and emerging therapeutic strategies targeting this axis.
The Central Role of this compound in Iron Homeostasis
This compound is a 25-amino acid peptide hormone synthesized predominantly by hepatocytes.[1][2] It is the principal negative regulator of iron entry into the plasma.[1][2] this compound exerts its function by binding to the cellular iron exporter ferroportin (FPN), which is highly expressed on the surface of duodenal enterocytes, macrophages, and hepatocytes.[3][4] This binding induces the internalization and lysosomal degradation of ferroportin, thereby blocking iron export from these cells into the circulation.[4][5][6]
The regulation of this compound expression is multifactorial, responding to:
-
Iron Stores: Increased plasma iron (in the form of transferrin-bound iron) and hepatic iron stores upregulate this compound transcription as a negative feedback mechanism.[7]
-
Inflammation: Pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), strongly induce this compound expression via the JAK-STAT3 signaling pathway.[1][7]
-
Erythropoietic Demand: Increased erythropoietic activity suppresses this compound to ensure adequate iron supply for hemoglobin synthesis. This is mediated by the erythroid regulator, erythroferrone (ERFE).[7]
-
Hypoxia: Low oxygen levels inhibit this compound expression to increase iron availability.[1]
Molecular Basis of Hereditary Hemochromatosis
Hereditary hemochromatosis is classified into several types based on the mutated gene. Despite the genetic heterogeneity, the common pathogenic endpoint is this compound deficiency (or in rare cases, this compound resistance).[5][8][9]
| Type | Gene | Protein | Inheritance | Typical Onset | Pathophysiology |
| Type 1 | HFE | HFE (Homeostatic Iron Regulator) | Autosomal Recessive | 40-60 years | Impaired iron sensing leading to reduced this compound signaling. Most common form.[8][10][11] |
| Type 2A | HJV (HFE2) | Hemojuvelin | Autosomal Recessive | 10-20 years | Severe this compound deficiency due to disruption of the BMP co-receptor HJV.[12][13] |
| Type 2B | HAMP | This compound | Autosomal Recessive | 10-20 years | Direct lack of functional this compound protein.[12][13] |
| Type 3 | TFR2 | Transferrin Receptor 2 | Autosomal Recessive | 30-40 years | Defective iron sensing, phenotypically similar to Type 1 but often more severe.[12] |
| Type 4 | SLC40A1 | Ferroportin | Autosomal Dominant | Variable | "Gain-of-function" mutations render ferroportin resistant to this compound-mediated degradation.[12][14] |
The this compound Regulatory Pathway and its Disruption in HH
The primary pathway governing iron-dependent this compound regulation is the Bone Morphogenetic Protein (BMP) - SMAD signaling cascade.[1][3]
The liver senses circulating iron levels through a proposed protein complex on the hepatocyte surface.[8][15] When transferrin saturation is high, the HFE protein dissociates from Transferrin Receptor 1 (TFR1) and interacts with Transferrin Receptor 2 (TFR2).[7][8] This complex, along with the BMP co-receptor Hemojuvelin (HJV), activates the BMP receptor.[15][16] This activation leads to the phosphorylation of receptor-regulated SMADs (SMAD1/5/8), which then complex with SMAD4.[8][17] The SMAD complex translocates to the nucleus and binds to BMP-responsive elements in the this compound (HAMP) gene promoter, driving its transcription.[3][12]
Mutations in HFE, TFR2, or HJV disrupt this sensing and signaling mechanism, leading to a failure to upregulate this compound in response to rising iron levels, which is the core defect in Types 1, 2A, and 3 HH.[9][18]
Quantitative Data Summary
Inappropriately low this compound levels in HH lead to measurable changes in iron-related biomarkers and significant iron accumulation in tissues.
Table 1: Iron Parameters in Human and Murine Models of Hemochromatosis
| Parameter | Genotype / Condition | Value | Comparison Group | Fold Change / Significance | Reference |
| Hepatic HAMP mRNA Expression | Untreated HH Patients | 5.4-fold lower | Controls | p<0.0001 | [18] |
| Serum Transferrin Saturation | Hfe-/- mice (standard diet) | Modestly elevated | Wild Type | - | [19] |
| Serum Transferrin Saturation | Hjv-/- mice (standard diet) | Substantially augmented | Wild Type | - | [19] |
| Hepatic Iron Content | HFE+/+ mice (control diet) | 255 ± 23 µg/g | HFE-/- mice | HFE-/-: 2,071 ± 450 µg/g (p<0.002) | [20] |
| Hepatic Iron Content | HFE+/+ mice (iron-supplemented diet) | 2,124 ± 149 µg/g | HFE-/- mice | HFE-/-: 2,523 ± 262 µg/g (p<0.03) | [20] |
| Splenic Iron Content | HFE+/+ mice (iron-supplemented diet) | 4,361 ± 905 µg/g | HFE-/- mice | HFE-/-: 2,305 ± 395 µg/g (p=0.15) | [20] |
Note: The relative resistance to iron deposition in the spleen of HFE-/- mice is consistent with observations in human HH, where iron primarily accumulates in parenchymal cells like hepatocytes rather than reticuloendothelial macrophages.[20]
Experimental Protocols
A variety of experimental techniques are crucial for studying the this compound-ferroportin axis.
Measurement of this compound
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying this compound in serum or plasma.
-
Principle: A competitive ELISA format is typically used.
-
Protocol:
-
Microplate wells are pre-coated with a synthetic this compound peptide.
-
Patient serum/plasma samples and standards are added to the wells along with a primary antibody specific for this compound.
-
The this compound in the sample competes with the coated this compound for binding to the primary antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric change is measured. The signal intensity is inversely proportional to the this compound concentration in the sample.[21][22][23]
-
-
Challenges: Assays require careful validation and standardization due to this compound's small size and tendency to aggregate.[24]
-
-
Quantitative Reverse Transcriptase-PCR (qRT-PCR): Used to measure the expression of this compound mRNA (HAMP) in liver tissue.
-
Principle: Measures the amount of a specific RNA transcript.
-
Protocol:
-
Total RNA is extracted from liver biopsy samples.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is used as a template for PCR with primers specific for the HAMP gene.
-
A fluorescent dye (e.g., SYBR Green) or a fluorescently-labeled probe is used to quantify the amount of amplified DNA in real-time.
-
Gene expression is normalized to a stable housekeeping gene.[25]
-
-
Quantification of Tissue Iron
-
Magnetic Resonance Imaging (MRI): A non-invasive method to quantify liver iron concentration (LIC) and cardiac iron.[26][27]
-
Principle: Iron is a paramagnetic substance that disrupts the local magnetic field, accelerating the decay of the MR signal. This change in relaxation rates (R2 or R2*) can be measured and correlated with iron concentration.[26][28]
-
Protocol (R2 or T2 mapping):**
-
A gradient-echo (GRE) sequence is used to acquire images at multiple, progressively longer echo times (TEs).
-
The signal intensity from a region of interest (e.g., in the liver) is measured at each TE.
-
The data are fitted to an exponential decay curve to calculate the T2* relaxation time (or its reciprocal, R2*).
-
The calculated R2* value is converted to LIC (mg/g dry weight) using a validated calibration curve.[28][29][30]
-
-
Analysis of Promoter Activity
-
Luciferase Reporter Assay: Used to study the transcriptional regulation of the this compound (HAMP) gene promoter.
-
Principle: The HAMP promoter sequence is cloned into a plasmid upstream of a reporter gene (e.g., firefly luciferase). When the promoter is activated by a signaling pathway, the luciferase enzyme is produced, which can be quantified by measuring light output upon addition of its substrate, luciferin (B1168401).[31][32]
-
Protocol:
-
Construct Generation: Create a plasmid containing the HAMP promoter region fused to the luciferase gene.
-
Transfection: Introduce the plasmid construct into a relevant cell line (e.g., HepG2 human hepatoma cells) or into mice via hydrodynamic tail vein injection.[33][34]
-
Stimulation: Treat the cells or animals with stimuli of interest (e.g., iron, IL-6, BMPs).
-
Lysis & Measurement: Lyse the cells (for in vitro assays) and add luciferin substrate.
-
Quantification: Measure the resulting bioluminescence using a luminometer. For in vivo studies, bioluminescence can be measured non-invasively using an imaging system.[33][34][35]
-
-
Protein-Protein Interaction Analysis
-
Co-Immunoprecipitation (Co-IP): Used to demonstrate physical interactions between proteins in the this compound regulatory complex (e.g., HFE, TFR2, HJV).
-
Principle: An antibody to a known "bait" protein is used to pull it out of a cell lysate. If other "prey" proteins are bound to the bait, they will be pulled down as well and can be identified by Western blotting.
-
Protocol:
-
Lysis: Prepare a protein lysate from cells expressing the proteins of interest.
-
Incubation: Incubate the lysate with an antibody specific to the bait protein (e.g., anti-HFE).
-
Precipitation: Add protein A/G beads, which bind the antibody, to precipitate the antibody-bait-prey complex.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Detection: Separate the eluted proteins by SDS-PAGE and use Western blotting with an antibody against a suspected prey protein (e.g., anti-TFR2) to confirm the interaction.[16]
-
-
Therapeutic Strategies Targeting the this compound Pathway
The central role of this compound deficiency in HH makes it an attractive therapeutic target.[2][36][37] The goal is to restore this compound function, thereby reducing ferroportin activity and controlling iron absorption.
-
This compound Agonists (Mimetics): These are synthetic peptides or small molecules designed to mimic the action of native this compound by binding to and inducing the degradation of ferroportin. Minihepcidins, which are smaller, more stable versions of this compound, have shown effectiveness in reducing iron overload in preclinical models.[2][36]
-
Targeting Negative Regulators of this compound: Transmembrane protease, serine 6 (TMPRSS6) is a protease that cleaves HJV, thereby suppressing the BMP-SMAD pathway and inhibiting this compound expression. Antisense oligonucleotides (ASOs) that target TMPRSS6 mRNA can reduce its expression, leading to increased this compound levels. This approach has shown promise in mouse models of iron overload.[2][36][38]
Conclusion
The elucidation of the this compound-ferroportin axis has fundamentally shifted the paradigm for understanding hereditary hemochromatosis from a simple disease of iron accumulation to a disorder of hormone deficiency. The molecular defects in HFE, HJV, TFR2, and HAMP all converge on the failure to produce adequate this compound, leading to dysregulated systemic iron traffic. This detailed molecular understanding, supported by robust experimental methodologies, is paving the way for a new generation of targeted therapeutics. For drug development professionals, agonists of the this compound pathway represent a promising etiologic treatment for hereditary hemochromatosis, with the potential to replace or supplement traditional phlebotomy by directly addressing the underlying hormonal imbalance. Continued research into the precise protein-protein interactions and signaling dynamics of the hepatic iron-sensing complex will be critical to refining these next-generation therapies.
References
- 1. This compound Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. JCI - this compound regulation: ironing out the details [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Physiological and pathophysiological mechanisms of this compound regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. ovid.com [ovid.com]
- 10. Hereditary haemochromatosis - Wikipedia [en.wikipedia.org]
- 11. Hemochromatosis: Discovery of the HFE Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting hemochromatosis: genetic vs. phenotypic manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hemochromatosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 16. The hemochromatosis proteins HFE, TfR2, and HJV form a membrane-associated protein complex for this compound regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HJV and HFE Play Distinct Roles in Regulating this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Disrupted this compound regulation in HFE-associated haemochromatosis and the liver as a regulator of body iron homoeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mouse models of hereditary hemochromatosis do not develop early liver fibrosis in response to a high fat diet | PLOS One [journals.plos.org]
- 20. pnas.org [pnas.org]
- 21. ashpublications.org [ashpublications.org]
- 22. bcbsnm.com [bcbsnm.com]
- 23. Assessment of serum this compound levels and iron status [bio-protocol.org]
- 24. This compound in the diagnosis of iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Expression of this compound in hereditary hemochromatosis: evidence for a regulation in response to the serum transferrin saturation and to non-transferrin-bound iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cds.ismrm.org [cds.ismrm.org]
- 27. scispace.com [scispace.com]
- 28. Quantification of Liver Iron with MRI: State of the Art and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 29. qiml.radiology.wisc.edu [qiml.radiology.wisc.edu]
- 30. centerwatch.com [centerwatch.com]
- 31. Luciferase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 32. Highly-Sensitive Multiplex Luciferase Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 33. In Vivo Imaging of this compound Promoter Stimulation by Iron and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. In vivo imaging of this compound promoter stimulation by iron and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. The distal location of the iron responsive region of the this compound promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. tandfonline.com [tandfonline.com]
- 37. This compound as a therapeutic target in iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Manipulation of the this compound pathway for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
The Pathophysiology of Hepcidin Dysregulation in Beta-Thalassemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-thalassemia is a group of inherited hemoglobinopathies characterized by ineffective erythropoiesis, chronic anemia, and progressive iron overload. A key contributor to the iron overload, independent of transfusions, is the inappropriate suppression of the hepatic hormone hepcidin (B1576463). This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound dysregulation in beta-thalassemia, focusing on the roles of expanded and ineffective erythropoiesis, and the key signaling molecules erythroferrone (ERFE) and Growth Differentiation Factor 15 (GDF15). This document summarizes quantitative data on this compound and its regulators, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: The Central Role of this compound in Iron Homeostasis
This compound is a 25-amino acid peptide hormone synthesized primarily by hepatocytes that acts as the master regulator of systemic iron homeostasis.[1] It exerts its function by binding to the iron exporter ferroportin on the surface of duodenal enterocytes, macrophages, and hepatocytes, inducing its internalization and degradation.[2] This action effectively traps iron within these cells, reducing dietary iron absorption and the release of recycled and stored iron into the circulation.
This compound expression is tightly regulated by several stimuli, including iron stores, inflammation, hypoxia, and erythropoietic demand.[3] In healthy individuals, high iron levels stimulate this compound production to prevent iron overload, while increased erythropoietic activity suppresses this compound to ensure an adequate iron supply for hemoglobin synthesis.[4] In beta-thalassemia, this delicate balance is disrupted.
The Core Pathology: Ineffective Erythropoiesis and this compound Suppression
Beta-thalassemia is defined by a quantitative deficiency in the synthesis of beta-globin chains of hemoglobin. This leads to an excess of alpha-globin chains, which precipitate within erythroid precursors in the bone marrow, causing oxidative stress, premature cell death, and ineffective erythropoiesis.[5] The resulting chronic anemia triggers a massive expansion of erythropoietic activity, a state that paradoxically and pathologically suppresses this compound production.[6] This suppression occurs despite the presence of significant iron overload, which would normally stimulate this compound synthesis.[7] The low this compound levels lead to increased ferroportin activity, resulting in excessive dietary iron absorption and the release of iron from stores, further exacerbating the systemic iron overload.[1][5]
Key Molecular Players in this compound Suppression
The profound suppression of this compound in beta-thalassemia is primarily mediated by factors secreted from the expanded and stressed erythroid compartment. The two most extensively studied mediators are Erythroferrone (ERFE) and Growth Differentiation Factor 15 (GDF15).
Erythroferrone (ERFE): The Dominant Erythroid Regulator
Erythroferrone (ERFE) is a hormone produced by erythroblasts in response to erythropoietin (EPO) stimulation.[8] In states of ineffective erythropoiesis, such as beta-thalassemia, the massively expanded erythroid marrow produces large quantities of ERFE.[9] ERFE acts directly on hepatocytes to suppress this compound expression.[8]
Growth Differentiation Factor 15 (GDF15)
Growth Differentiation Factor 15 (GDF15) is a member of the transforming growth factor-beta (TGF-β) superfamily and is secreted at high levels by late-stage and apoptotic erythroblasts, which are abundant in the thalassemic bone marrow.[5][10] Elevated serum levels of GDF15 have been consistently observed in patients with beta-thalassemia and have been shown to suppress this compound expression in vitro.[5][11]
Quantitative Data on this compound and its Regulators
The following tables summarize quantitative data from various studies, highlighting the altered levels of this compound, ERFE, and GDF15 in patients with beta-thalassemia compared to healthy controls.
Table 1: Serum/Urinary this compound Levels in Beta-Thalassemia
| Patient Group | Analyte | Concentration | Control Group Concentration | Reference |
| Beta-Thalassemia Intermedia | Urinary this compound | Median: Undetectable | - | [7] |
| Beta-Thalassemia Major | Urinary this compound | Median: Elevated | - | [7] |
| Beta-Thalassemia Intermedia | Serum this compound | Median: 0.50 nM | - | [12] |
| Beta-Thalassemia Major | Serum this compound | Median: 256 ng/ml | - | [13] |
| Healthy Volunteers | Serum this compound | Men: 29-254 ng/mL (5-95% range) | - | [14] |
| Healthy Volunteers | Serum this compound | Women: 17-286 ng/mL (5-95% range) | - | [14] |
Table 2: Serum Erythroferrone (ERFE) Levels in Beta-Thalassemia
| Patient Group | Analyte | Concentration | Control Group Concentration | Reference |
| Beta-Thalassemia Major | ERFE Gene Expression | Significantly Elevated | Normal | [15] |
| Pregnant women with Thalassemia | Serum ERFE | Significantly Higher | Pregnant women without Thalassemia | [16] |
Table 3: Serum GDF15 Levels in Beta-Thalassemia
| Patient Group | Analyte | Concentration | Control Group Concentration | Reference |
| Beta-Thalassemia Syndromes | Serum GDF15 | Mean: 66,000 ± 9,600 pg/ml | Mean: 450 ± 50 pg/ml | [5] |
| Transfusion-Dependent Beta-Thalassemia | Serum GDF15 | Median: 1839.89 pg/dl | Median: 256.14 pg/dl | [17] |
| Beta-Thalassemia Intermedia | Serum GDF15 | Mean: 25,197.8 ± 16,208.9 pg/ml | - | [18] |
| HbS/β-thalassemia | Serum GDF15 | 1980.7 ± 159.8 pg/mL | 665.4 ± 50.9 pg/mL | [19] |
Signaling Pathways of this compound Regulation and Dysregulation
The regulation of this compound transcription is primarily controlled by the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway in hepatocytes.
The Canonical BMP/SMAD Signaling Pathway
In response to high iron levels, BMP6 expression in liver sinusoidal endothelial cells increases.[20] BMPs, such as BMP2 and BMP6, bind to a receptor complex on the surface of hepatocytes, which includes BMP type II receptors (BMPR-II), type I receptors (ALK2 and ALK3), and the co-receptor hemojuvelin (HJV).[20][21] This binding leads to the phosphorylation and activation of the type I receptors, which in turn phosphorylate the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8.[20] The phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus and binds to BMP-responsive elements in the promoter of the this compound gene (HAMP), thereby inducing its transcription.[21]
Disruption of BMP/SMAD Signaling by Erythroferrone
Erythroferrone suppresses this compound expression by directly interfering with the BMP/SMAD pathway.[22] It acts as a "ligand trap," binding to BMPs (preferentially BMP2, BMP5, BMP6, and BMP7) in the extracellular space and preventing them from interacting with their receptors on hepatocytes.[22][23][24][25] This sequestration of BMPs inhibits the downstream phosphorylation of SMADs and subsequently reduces HAMP gene transcription.[2]
The Role of GDF15 in this compound Suppression
While the precise mechanism is still under investigation, high concentrations of GDF15 have been shown to suppress this compound mRNA expression in primary human hepatocytes.[5][11] It is hypothesized that GDF15 may also interfere with the BMP/SMAD signaling pathway, although the interaction is less direct than that of ERFE.[10] Some studies suggest that very high levels of GDF15 are required for this compound suppression.[10][11]
Experimental Protocols
Accurate quantification of this compound, ERFE, and GDF15 is crucial for research and clinical monitoring. The following sections detail the principles of commonly used methodologies.
Quantification of this compound
-
Principle: Competitive or sandwich ELISA formats are available. In a competitive ELISA, a known amount of labeled this compound competes with the this compound in the sample for binding to a limited number of anti-hepcidin antibody-coated wells. The signal is inversely proportional to the concentration of this compound in the sample. Sandwich ELISAs utilize two antibodies that bind to different epitopes on the this compound molecule.[14][26][27][28][29]
-
General Protocol (Competitive ELISA):
-
96-well plates are coated with an anti-human this compound antibody.
-
Serum or urine samples, along with standards, are added to the wells.
-
A known concentration of biotinylated This compound-25 (B1576460) is added as a tracer.
-
The plate is incubated to allow competition for antibody binding.
-
The plate is washed to remove unbound components.
-
Streptavidin-HRP is added, which binds to the biotinylated this compound.
-
After another wash, a substrate solution (e.g., TMB) is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of this compound in the sample.[26]
-
-
Principle: MS-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provide a highly specific and accurate quantification of the bioactive this compound-25 isoform.[1][3][30][31] The method involves the separation of peptides by liquid chromatography followed by their detection and quantification based on their mass-to-charge ratio.
-
General Protocol (LC-MS/MS):
-
Sample Preparation: Serum or plasma proteins are precipitated, and this compound is extracted using solid-phase extraction.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph to separate this compound from other molecules.
-
Mass Spectrometric Detection: The eluate from the chromatograph is introduced into a tandem mass spectrometer. This compound is ionized, and specific parent and fragment ions are selected for quantification. An internal standard (a stable isotope-labeled this compound) is used for accurate quantification.[1][31]
-
Quantification of Erythroferrone (ERFE)
-
Principle: Commercially available sandwich ELISA kits are the primary method for quantifying ERFE in serum and plasma.[6][32][33][34][35]
-
General Protocol (Sandwich ELISA):
-
A 96-well plate is pre-coated with an antibody specific for human ERFE.
-
Standards and samples are added to the wells, and any ERFE present is bound by the immobilized antibody.
-
The wells are washed, and a biotin-conjugated anti-human ERFE antibody is added.
-
After washing away unbound biotin-conjugated antibody, horseradish peroxidase (HRP)-conjugated streptavidin is added.
-
The wells are washed again, and a TMB substrate solution is added to the wells.
-
The color development is stopped with an acid, and the intensity of the color is measured at 450 nm. The concentration of ERFE is proportional to the color intensity.[6][32]
-
Quantification of GDF15
-
Principle: Sandwich ELISA kits are widely used for the quantitative measurement of GDF15 in serum, plasma, and other biological fluids.[36][37][38][39][40]
-
General Protocol (Sandwich ELISA):
-
A microplate is pre-coated with an antibody specific to human GDF15.
-
Standards and samples are pipetted into the wells, and GDF15 is bound by the immobilized antibody.
-
After washing, a biotin-conjugated anti-human GDF15 antibody is added.
-
Unbound antibody is washed away, and an HRP-conjugated streptavidin is added.
-
Following another wash, a substrate solution is added, and color develops in proportion to the amount of GDF15 bound.
-
The reaction is stopped, and the absorbance is measured to determine the GDF15 concentration.[36][37]
-
Conclusion and Future Directions
The inappropriate suppression of this compound, driven primarily by the overproduction of erythroferrone and GDF15 from an expanded and ineffective erythron, is a central pathological mechanism contributing to iron overload in beta-thalassemia. A thorough understanding of these pathways is critical for the development of novel therapeutic strategies aimed at restoring iron homeostasis.
Future research should focus on the development and validation of standardized, high-throughput assays for this compound, ERFE, and GDF15 to facilitate their use as biomarkers for disease severity and response to therapy. Furthermore, therapeutic interventions targeting the ERFE-BMP/SMAD axis, such as ERFE-neutralizing antibodies or this compound mimetics, hold significant promise for the management of iron overload in beta-thalassemia.[9] These approaches, by correcting the underlying this compound deficiency, could reduce the reliance on and improve the efficacy of traditional iron chelation therapy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Effect of stimulated erythropoiesis on liver SMAD signaling pathway in iron-overloaded and iron-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved LC-MS/MS method for the quantification of this compound-25 in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. High levels of GDF15 in thalassemia suppress expression of the iron regulatory protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ERFE ELISA Kit [ABIN6966631] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 7. Liver iron concentrations and urinary this compound in β-thalassemia | Haematologica [haematologica.org]
- 8. researchgate.net [researchgate.net]
- 9. Is the Role of this compound and Erythroferrone in the Pathogenesis of Beta Thalassemia the Key to Developing Novel Treatment Strategies? [mdpi.com]
- 10. Growth differentiation factor 15 in erythroid health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of this compound, GDF15, and mitoferrin-1 in iron metabolism of polycythemia vera and essential thrombocytosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differences in the erythropoiesis-hepcidin-iron store axis between hemoglobin H disease and β-thalassemia intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Immunoassay for human serum this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Erythroferrone, the new iron regulator: evaluation of its levels in Egyptian patients with beta thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical application value of erythroferrone (ERFE) and this compound in pregnant women with thalassemia and iron-deficiency anemia: a comprehensive study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Growth Differentiation Factor-15 (GDF-15) levels are increased in patients with compound heterozygous sickle cell and beta-thalassemia (HbS/βthal), correlate with markers of hemolysis, iron burden, coagulation, endothelial dysfunction and pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BMP Signalling at the Crossroad of Liver Fibrosis and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound and the BMP-SMAD pathway: An unexpected liaison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Erythroferrone structure, function, and physiology: iron homeostasis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Erythroferrone lowers this compound by sequestering BMP2/6 heterodimer from binding to the BMP type I receptor ALK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Erythroferrone inhibits the induction of this compound by BMP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
- 26. ashpublications.org [ashpublications.org]
- 27. rndsystems.com [rndsystems.com]
- 28. researchgate.net [researchgate.net]
- 29. cusabio.com [cusabio.com]
- 30. Mass spectrometry-based this compound measurements in serum and urine: analytical aspects and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. meta.title.product.kit.elisa.fallback.2 [anticorps-enligne.fr]
- 33. hoelzel-biotech.com [hoelzel-biotech.com]
- 34. cloud-clone.com [cloud-clone.com]
- 35. carlroth.com [carlroth.com]
- 36. rndsystems.com [rndsystems.com]
- 37. kamiyabiomedical.com [kamiyabiomedical.com]
- 38. anshlabs.com [anshlabs.com]
- 39. documents.thermofisher.com [documents.thermofisher.com]
- 40. fn-test.com [fn-test.com]
Methodological & Application
Application Notes: Quantification of Hepcidin in Serum and Plasma
Introduction
Hepcidin (B1576463) is a 25-amino acid peptide hormone, primarily synthesized by hepatocytes, that serves as the master regulator of systemic iron homeostasis.[1][2] It functions by binding to the iron exporter ferroportin on the surface of enterocytes, macrophages, and hepatocytes, inducing its internalization and degradation.[1][3] This action effectively blocks iron entry into the plasma from dietary sources, recycling macrophages, and liver stores.[2] The expression of this compound is tightly controlled by iron levels, inflammation, erythropoietic demand, and hypoxia.[3][4][5]
Given its central role, the accurate quantification of this compound in biological fluids like serum and plasma is a promising tool for the diagnosis and management of iron-related disorders.[6][7][8] Dysregulation of this compound is a key pathogenic factor in numerous conditions. Abnormally low this compound levels lead to iron overload disorders such as hereditary hemochromatosis, while pathologically high levels cause iron restriction and contribute to conditions like iron-deficiency anemia (IDA) and anemia of chronic disease (ACD).[6][9][10]
These application notes provide an overview of the primary methods for this compound quantification, detailed experimental protocols, and a comparison of their performance characteristics to guide researchers and drug development professionals in selecting the appropriate assay for their needs.
This compound Regulatory Signaling Pathways
This compound transcription is regulated by several key signaling pathways that respond to systemic iron levels, inflammation, and erythropoietic signals.
-
BMP/SMAD Pathway (Iron Sensing): This is the core axis for iron-dependent this compound regulation.[3][11] Increased iron levels lead to elevated production of bone morphogenetic protein 6 (BMP6) by liver sinusoidal endothelial cells.[5][12] BMP6 binds to a receptor complex on hepatocytes, which includes BMP receptors (BMPR-I/II) and the co-receptor hemojuvelin (HJV).[1][5][11] This binding triggers the phosphorylation of receptor-associated SMADs (SMAD1/5/8), which then complex with SMAD4 and translocate to the nucleus to activate the transcription of the this compound gene (HAMP).[3][11][12] The proteins HFE and Transferrin Receptor 2 (TFR2) are also involved in sensing circulating iron and modulating this pathway.[11][12]
-
JAK/STAT Pathway (Inflammation): During inflammation or infection, pro-inflammatory cytokines, most notably Interleukin-6 (IL-6), are released.[5][12] IL-6 binds to its receptor on hepatocytes, activating the Janus kinase (JAK) pathway, which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3).[1][12] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to the HAMP promoter to induce this compound expression, leading to the iron sequestration characteristic of anemia of chronic disease.[1][5]
-
Erythropoietic Regulation: Increased erythropoietic activity, such as in response to anemia or hypoxia, strongly suppresses this compound expression to ensure adequate iron supply for hemoglobin synthesis.[4] Erythroid precursors in the bone marrow secrete the hormone erythroferrone (ERFE), which acts on the liver to inhibit the BMP/SMAD pathway, thereby reducing this compound production.[5][12]
Methods for this compound Quantification
The primary methods for quantifying this compound in serum and plasma fall into two categories: immunoassays and mass spectrometry-based assays.[6][2][9]
-
Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used for their high throughput and accessibility. They can be designed in a competitive (c-ELISA) or sandwich format.[6] While convenient, some immunoassays may lack specificity for the bioactive This compound-25 (B1576460) isoform and may also detect N-terminal truncated forms (this compound-20, -22) of unknown clinical significance.[2][13]
-
Mass Spectrometry (MS)-Based Assays: MS techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted or Surface-Enhanced Laser Desorption/Ionization Time-of-Flight (MALDI/SELDI-TOF) MS, offer high specificity and are capable of distinguishing between different this compound isoforms.[2][14] MS-based methods are often considered the gold standard for accurately quantifying the bioactive this compound-25.[13][14] However, they require specialized equipment and expertise and can be susceptible to peptide loss due to the "sticky" nature of this compound.[2][14]
Data Presentation: Comparison of this compound Quantification Methods
The following table summarizes the performance characteristics of common this compound assays. Values are compiled from various studies and commercial kits and may vary between laboratories.
| Feature | Competitive ELISA (c-ELISA) | Sandwich ELISA | LC-MS/MS | SELDI/WCX-TOF MS |
| Analyte | Total this compound | This compound-25 | This compound-25 (isoform-specific) | This compound-25 and other isoforms |
| Sample Type | Serum, Plasma | Serum, Plasma, Tissue Homogenates | Serum, Plasma | Serum, Urine |
| LOD / LLOQ | ~5 ng/mL[15] | ~1.9 ng/mL | 0.25 - 1 ng/mL[16] | ~0.5 nmol/L (~1.4 ng/mL) |
| Assay Range | Varies; e.g., 5 - 300 ng/mL | Varies; e.g., 10 - 4000 pg/mL[17] | 1 - 500 ng/mL | Varies |
| Intra-assay CV | < 10% | < 15%[18] | < 10%[16] | 2.2 - 7.3%[19] |
| Inter-assay CV | ~12%[15] | < 15%[18] | 1.2 - 15.9% | 3.9 - 27%[20] |
| Advantages | High throughput, cost-effective, widely available. | High throughput, good sensitivity. | High specificity for this compound-25, "gold standard", absolute quantification. | Can detect multiple isoforms simultaneously. |
| Disadvantages | Potential for cross-reactivity with other isoforms. | Can be affected by matrix effects. | Lower throughput, requires expensive equipment, peptide adsorption issues.[2][14] | Often semi-quantitative, higher variability.[21] |
Note: 1 nmol/L of this compound-25 is approximately 2.79 ng/mL.
Experimental Protocols
Protocol 1: Sandwich ELISA for Human this compound
This protocol provides a generalized procedure for a sandwich ELISA, based on common commercial kits.[17][22][23] Users should always refer to the specific manufacturer's instructions.
Materials:
-
This compound ELISA kit (containing pre-coated 96-well plate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use. Dilute concentrated wash buffer to 1X working solution.
-
Sample Collection and Preparation:
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[22][23]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the supernatant.[22][23]
-
Samples can be assayed immediately or stored in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[22]
-
-
Assay Procedure: a. Determine the number of wells required for standards, samples, and blanks. It is recommended to run all in duplicate. b. Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate. c. Cover the plate and incubate for 80-90 minutes at 37°C. d. Aspirate the liquid from each well. Wash the plate 3 times with 200 µL of 1X Wash Buffer per well, with a 1-2 minute soak time for each wash.[22] After the final wash, invert the plate and blot it firmly on absorbent paper. e. Add 100 µL of Biotinylated Detection Antibody working solution to each well (except blank). f. Cover and incubate for 50-60 minutes at 37°C. g. Repeat the aspiration and wash step (step 3d). h. Add 100 µL of HRP-Conjugate (e.g., Streptavidin-HRP) working solution to each well. i. Cover and incubate for 30-50 minutes at 37°C. j. Repeat the aspiration and wash step, performing a total of 5 washes.[22] k. Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop. l. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Analysis: a. Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution. b. Subtract the average OD of the blank wells from the OD of all other wells. c. Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended. d. Use the standard curve to determine the this compound concentration in the unknown samples.
Protocol 2: LC-MS/MS for Human this compound-25
This protocol outlines a general workflow for this compound quantification using LC-MS/MS, which typically involves sample preparation by protein precipitation and/or solid-phase extraction (SPE).[21][16]
Materials:
-
Serum or plasma samples
-
Internal Standard (IS): Stable isotope-labeled this compound-25
-
Protein precipitation agent: e.g., Trichloroacetic acid (TCA) or Acetonitrile (ACN)
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Silanized or low-bind autosampler vials and microcentrifuge tubes[14][24]
Procedure:
-
Sample Preparation: a. Thaw serum/plasma samples on ice. b. In a low-bind microcentrifuge tube, combine 100 µL of sample, a known amount of the internal standard solution, and the protein precipitation agent (e.g., 200 µL of 0.1% TCA in ACN). c. Vortex vigorously for 1 minute to mix and precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new tube for analysis or further cleanup.
-
Solid-Phase Extraction (SPE) - Optional Cleanup: a. Condition the SPE cartridge according to the manufacturer's protocol (typically involving methanol (B129727) and an equilibration buffer). b. Load the supernatant from the protein precipitation step onto the cartridge. c. Wash the cartridge with an appropriate wash buffer to remove interfering substances. d. Elute the this compound and internal standard from the cartridge using an elution buffer (e.g., containing a high percentage of organic solvent and a pH modifier). e. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 50 µL) of the initial mobile phase.
-
LC-MS/MS Analysis: a. Transfer the final prepared sample to a silanized autosampler vial.[14] b. Inject a small volume (e.g., 10 µL) onto the LC-MS/MS system. c. Liquid Chromatography (LC): Separate this compound from other components using a C18 reverse-phase column with a gradient of mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile). d. Tandem Mass Spectrometry (MS/MS): Detect and quantify this compound using electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions for both native this compound-25 and the stable isotope-labeled internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Data Analysis: a. Generate a calibration curve by analyzing standards of known this compound concentrations prepared in a surrogate matrix (e.g., rabbit serum).[21] b. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators. c. Use the resulting regression equation to calculate the concentration of this compound-25 in the unknown samples based on their measured peak area ratios.
References
- 1. JCI - this compound regulation: ironing out the details [jci.org]
- 2. This compound in the diagnosis of iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound quantification: methods and utility in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum this compound: a novel diagnostic tool in disorders of iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound—A Potential Novel Biomarker for Iron Status in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of this compound Regulation: Implications for the Anemia of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiological and pathophysiological mechanisms of this compound regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical interpretation of serum this compound-25 in inflammation and renal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved LC-MS/MS method for the quantification of this compound-25 in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. An easy, fast, and efficient assay for the quantification of peptide this compound-25 in serum and plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. cusabio.com [cusabio.com]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 20. Mass spectrometry-based this compound measurements in serum and urine: analytical aspects and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. hoelzel-biotech.com [hoelzel-biotech.com]
- 23. abbkine.com [abbkine.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for ELISA-Based Hepcidin Assays in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Enzyme-Linked Immunosorbent Assays (ELISAs) for the quantification of hepcidin (B1576463) in clinical research. This compound, a key regulator of iron homeostasis, is a critical biomarker in various physiological and pathological states, including iron deficiency anemia, anemia of chronic disease, and iron overload disorders.[1][2] Accurate and reliable measurement of this compound is crucial for advancing our understanding of these conditions and for the development of novel therapeutics.
Introduction to this compound and its Regulation
This compound is a 25-amino acid peptide hormone primarily produced by the liver.[3] It plays a central role in regulating iron metabolism by controlling the absorption of dietary iron and the release of iron from macrophages.[4] this compound exerts its function by binding to the iron exporter ferroportin, inducing its internalization and degradation.[1][4] This action effectively traps iron within cells and reduces the amount of iron circulating in the blood.[5]
The expression of this compound is tightly regulated by several factors, including iron stores, inflammation, erythropoietic activity, and hypoxia.[6] Dysregulation of this compound is implicated in a variety of iron-related disorders. Abnormally low this compound levels lead to iron overload (hemochromatosis), while excessively high levels result in iron-restricted anemia, characteristic of anemia of chronic disease.[1][5]
This compound Signaling Pathway
The regulation of this compound expression is a complex process involving multiple signaling pathways. The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is a primary regulator responsive to iron levels.[6][7] Inflammatory cytokines, particularly Interleukin-6 (IL-6), induce this compound expression through the JAK/STAT pathway.[6] Conversely, increased erythropoietic drive and hypoxia suppress this compound expression.[6][8]
Principles of this compound ELISA
Two main types of ELISA are commonly used for this compound quantification: sandwich ELISA and competitive ELISA.
-
Sandwich ELISA: This format utilizes two antibodies that bind to different epitopes on the this compound molecule.[1][9] One antibody is coated on the microplate to capture this compound from the sample, and the other, conjugated to an enzyme, is used for detection. The signal generated is directly proportional to the amount of this compound present.[9]
-
Competitive ELISA: In this format, this compound in the sample competes with a labeled (e.g., biotinylated) this compound for binding to a limited number of anti-hepcidin antibody sites coated on the microplate.[2][10] The resulting signal is inversely proportional to the concentration of this compound in the sample.[10]
Performance Characteristics of Commercial this compound ELISA Kits
The following table summarizes the performance characteristics of various commercially available this compound ELISA kits. This data is intended to aid researchers in selecting the most appropriate assay for their specific needs.
| Assay Type | Kit/Manufacturer | Detection Range | Sensitivity | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Sample Type |
| Sandwich | Thermo Fisher Scientific | 0-4000 pg/mL[5] | 37.5 pg/mL[5] | < 8%[9] | < 10%[9] | Serum, Plasma, Other biological fluids[5] |
| Sandwich | St John's Laboratory | Not Specified | Not Specified | Not Specified | Not Specified | Serum, Plasma, Other biological fluids[4] |
| Sandwich | Abbkine | 2.5-40 µg/L[3] | < 0.1 µg/L[3] | < 9%[3] | < 11%[3] | Serum, Cell culture supernates, Other biological fluids[3] |
| Sandwich | Cusabio | Request Information | Request Information | < 15%[11] | < 15%[11] | Serum, Plasma, Tissue homogenates, Cell lysates[11] |
| Sandwich | R&D Systems | 15.6 - 1,000 pg/mL | 3.81 pg/mL | Not Specified | Not Specified | Cell Culture Supernates, Serum, EDTA Plasma, Heparin Plasma, Urine |
| Competitive | Intrinsic LifeSciences | Not Specified | 5.5 ng/mL[2] | Not Specified | Not Specified | Serum[10] |
| Competitive | Bachem (Peninsula Labs) | 0.2 - 5 µg/L (linear range)[12] | 0.06 µg/L[12] | 18% (low control), 13% (high control)[12] | 24% (low control), 22% (high control)[12] | Serum[12] |
| Competitive | Cloud-Clone Corp | 31.2-2,000 pg/mL[13] | < 13.1 pg/mL[13] | Not Specified | Not Specified | Serum, Plasma[13] |
Experimental Protocol: Sandwich this compound ELISA
This protocol provides a general procedure for a sandwich ELISA. Researchers should always refer to the specific instructions provided with their chosen kit.
Materials
-
This compound ELISA kit (microplate pre-coated with anti-hepcidin antibody, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)[5]
-
Microplate reader capable of measuring absorbance at 450 nm[5]
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Absorbent paper
Sample Preparation
-
Serum: Collect whole blood and allow it to clot at room temperature for 30-60 minutes.[14] Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.[14] Carefully collect the supernatant (serum).[14] If not used immediately, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).[9] Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[9] Collect the plasma supernatant. If not used immediately, aliquot and store at -20°C or -80°C.[9]
-
Sample Dilution: If the expected this compound concentration is high, dilute the samples with the provided sample diluent to fall within the standard curve range.[5]
Assay Procedure
The following diagram illustrates the general workflow for a sandwich ELISA.
-
Reagent Preparation: Prepare all reagents, including standards and wash buffer, according to the kit manufacturer's instructions.[5] Allow all reagents to reach room temperature before use.[5]
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the microplate.[9]
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).[15]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with wash buffer.[9] After the final wash, invert the plate and blot it on a clean paper towel to remove any remaining buffer.[16]
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.[9]
-
Incubation: Cover the plate and incubate as directed (e.g., 60 minutes at 37°C).[15]
-
Washing: Repeat the washing step.[9]
-
Add HRP-Conjugate: Add 100 µL of HRP-streptavidin solution to each well.[9]
-
Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).[15]
-
Washing: Repeat the washing step.[9]
-
Substrate Reaction: Add 90 µL of TMB substrate solution to each well.[9] Incubate in the dark at 37°C for 15-20 minutes, or until a color change is observed.[9]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[9]
-
Read Plate: Immediately read the absorbance of each well at 450 nm using a microplate reader.[5]
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance of each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is often recommended.[5]
-
Calculate this compound Concentration: Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.[13]
-
Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final this compound concentration.[9]
Clinical Research Applications
Measurement of serum or plasma this compound levels has significant potential in various clinical research settings:
-
Anemia of Chronic Disease (ACD): In ACD, inflammatory cytokines stimulate this compound production, leading to iron sequestration and anemia.[5] this compound measurement can aid in differentiating ACD from other forms of anemia.
-
Iron Deficiency Anemia (IDA): In IDA, this compound levels are expected to be very low.[2] Measuring this compound can help in the diagnosis and monitoring of treatment response in IDA.
-
Hereditary Hemochromatosis: This genetic disorder is characterized by inappropriately low this compound levels, leading to iron overload.[2]
-
Chronic Kidney Disease (CKD): Patients with CKD often have elevated this compound levels, contributing to anemia.
-
Cancer: Some cancers are associated with elevated this compound, contributing to cancer-related anemia.[1]
Conclusion
ELISA-based assays provide a robust and accessible method for the quantification of this compound in clinical research.[1] The availability of both sandwich and competitive ELISA formats allows researchers to choose the most suitable assay for their specific research questions. Careful consideration of assay performance characteristics and adherence to standardized protocols are essential for obtaining accurate and reproducible results. The continued application of these assays will undoubtedly contribute to a deeper understanding of the role of this compound in health and disease and facilitate the development of targeted therapies for iron-related disorders.
References
- 1. A dual-monoclonal sandwich ELISA specific for this compound-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. abbkine.com [abbkine.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 11. cusabio.com [cusabio.com]
- 12. tandfonline.com [tandfonline.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. fn-test.com [fn-test.com]
- 16. assaygenie.com [assaygenie.com]
Revolutionizing Iron Homeostasis Research: A Detailed Protocol for Absolute Quantification of Hepcidin-25 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the absolute quantification of hepcidin-25 (B1576460), the master regulator of iron homeostasis, in human serum and plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein offer a robust, sensitive, and specific approach for clinical and research applications, enabling accurate monitoring of this compound-25 levels in various physiological and pathological states.
Introduction
This compound-25 is a 25-amino acid peptide hormone primarily synthesized in the liver that plays a central role in regulating iron metabolism.[1] It acts by binding to the iron exporter ferroportin, inducing its internalization and degradation, thereby controlling dietary iron absorption and the release of iron from macrophages and hepatocytes.[1] Dysregulation of this compound-25 is implicated in a range of iron-related disorders. Consequently, its accurate quantification is crucial for diagnostics, therapeutic monitoring, and advancing our understanding of iron metabolism in health and disease.[2] While immunoassays exist, LC-MS/MS has emerged as the gold standard for this compound-25 measurement due to its high specificity, which allows it to distinguish the bioactive this compound-25 from its inactive isoforms.[3][4]
This compound (B1576463) Signaling Pathway
The regulation of this compound expression is a complex process influenced by iron levels, inflammation, and erythropoietic demand. The Bone Morphogenetic Protein (BMP)-SMAD signaling pathway is the primary regulator of this compound transcription in response to iron status. Increased iron levels lead to the activation of this pathway, resulting in elevated this compound production. Conversely, inflammatory cytokines, particularly Interleukin-6 (IL-6), can also induce this compound expression via the JAK-STAT3 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for this compound-25 measurement in human and mouse serum: clinical and research implications in iron disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound analysis in pneumonia: Comparison of immunoassay and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Protocol for Hepcidin Measurement in Mouse Models: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the accurate measurement of hepcidin (B1576463) in mouse models, a critical biomarker in iron homeostasis studies. These guidelines are intended to assist researchers in obtaining reliable and reproducible data for basic research, preclinical studies, and the development of novel therapeutics targeting iron metabolism disorders.
Introduction to this compound
This compound is a peptide hormone primarily synthesized in the liver that acts as the master regulator of systemic iron homeostasis.[1] It functions by binding to the iron exporter ferroportin, inducing its internalization and degradation.[2] This action restricts iron entry into the plasma from duodenal enterocytes, macrophages recycling senescent erythrocytes, and hepatocytes storing iron.[1][2] Dysregulation of this compound is a key factor in various iron disorders. This compound deficiency leads to iron overload, as seen in hereditary hemochromatosis, while its excess is a primary cause of anemia of inflammation.[1] Mouse models are invaluable tools for investigating the intricate mechanisms of iron metabolism and for testing the efficacy and safety of new drugs targeting the this compound pathway.[3] In mice, two this compound genes have been identified, Hamp1 (or Hepc-1) and Hamp2 (or Hepc-2). Hamp1 is considered the functional ortholog of the human this compound gene and is the primary focus of iron regulation studies.[2]
Key Signaling Pathways Regulating this compound Expression
The transcription of the this compound gene (Hamp1) is regulated by several systemic signals, primarily iron levels, inflammation, and erythropoietic demand.
1. Iron Sensing Pathway (BMP/SMAD Pathway): Increased circulating iron, mainly in the form of transferrin-bound iron, upregulates this compound expression through the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.[4] The key components of this pathway include BMP6, the BMP receptor complex (BMPR), the co-receptor hemojuvelin (HJV), and the downstream signaling molecules SMAD1/5/8.[4][5] HFE and Transferrin Receptor 2 (TFR2) also play crucial roles in sensing iron levels and modulating this pathway.[4]
2. Inflammatory Pathway (JAK/STAT3 Pathway): During infection or inflammation, the cytokine Interleukin-6 (IL-6) is a potent inducer of this compound.[6] IL-6 binds to its receptor on hepatocytes, activating the JAK/STAT3 signaling cascade, which in turn stimulates this compound gene transcription.[6] This pathway contributes to the development of anemia of inflammation by restricting iron availability for erythropoiesis.
Experimental Protocols for this compound Measurement
Accurate quantification of this compound in mouse models can be achieved through various methods, with Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS) being the most common.
Sample Collection and Preparation
Proper sample handling is crucial for obtaining reliable results.
-
Serum:
-
Collect whole blood into a serum separator tube.
-
Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[7]
-
Centrifuge at approximately 1,000 x g for 20 minutes.[7]
-
Carefully collect the supernatant (serum) and aliquot it to avoid repeated freeze-thaw cycles.[7]
-
Store samples at -20°C for short-term storage (≤1 month) or -80°C for long-term storage (≤2 months).[7]
-
-
Plasma:
-
Tissue Homogenates:
-
Rinse tissues with ice-cold PBS (0.01M, pH 7.4) to remove excess blood.[7]
-
Weigh the tissue and mince it into small pieces.
-
Homogenize the tissue in PBS. The volume of PBS will depend on the tissue weight.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Protocol 1: this compound Measurement by ELISA
Commercial ELISA kits are widely available for the quantification of mouse this compound. The following is a general protocol for a sandwich ELISA.
Materials:
-
Mouse this compound ELISA Kit (e.g., Abcam ab285280, Invitrogen EEL101)[8][9]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash buffer
-
Stop solution
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized standards and diluting concentrated buffers.[7]
-
Plate Preparation: Wash the microplate wells 2 times with 1X Wash Solution.[7]
-
Sample/Standard Addition: Add 100 µL of each standard and sample into the appropriate wells. It is recommended to run all standards and samples in duplicate.[7]
-
Incubation: Cover the plate and incubate for 1.5 hours at 37°C.[7]
-
Biotin-detection Antibody Addition: Discard the plate content and add 100 µL of the biotin-conjugated detection antibody working solution to each well.[7]
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.[10]
-
Washing: Discard the solution and wash the plate 3-5 times with 1X Wash Solution.[10]
-
HRP-Streptavidin Conjugate (SABC) Addition: Add 100 µL of SABC working solution to each well.[7]
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[7]
-
Washing: Repeat the washing step as in step 7.
-
Substrate Addition: Add 90 µL of TMB substrate to each well.[7]
-
Incubation: Cover the plate and incubate at 37°C in the dark for 15-30 minutes.[7]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.[10]
-
Data Acquisition: Immediately read the optical density (OD) at 450 nm using a microplate reader.[10]
-
Calculation: Calculate the this compound concentration in the samples by plotting a standard curve of the OD values versus the known concentrations of the standards.
Protocol 2: this compound Measurement by Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and quantitative method for this compound measurement.[11]
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer
-
Solid-phase extraction (SPE) cartridges or plates
-
Reagents for protein precipitation (e.g., acetonitrile)
-
Solvents for liquid chromatography (e.g., water, acetonitrile (B52724), formic acid)
-
Internal standard (stable isotope-labeled this compound)
Procedure:
-
Sample Preparation:
-
Thaw serum or plasma samples.
-
Add an internal standard to each sample, calibrator, and quality control sample.
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE plate/cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step.
-
Wash the SPE plate/cartridge to remove interfering substances.
-
Elute the this compound from the SPE material.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into the LC-MS/MS system.
-
Separate this compound from other components using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators.
-
Determine the this compound concentration in the unknown samples from the standard curve.
-
Experimental Workflow Diagram
Quantitative Data from Mouse Models
The following tables summarize representative this compound levels in various mouse models. It is important to note that absolute values can vary between laboratories, mouse strains, and assay methods.
Table 1: Serum this compound-1 Levels in Mouse Models of Altered Iron Status
| Mouse Model | Condition | Serum this compound-1 (ng/mL) | Fold Change vs. Wild-Type | Reference |
| Wild-Type (C57Bl/6) | Normal Iron Diet (300 ppm) | ~131 ± 54 | - | [12] |
| Wild-Type (C57Bl/6) | Low Iron Diet (4 ppm) | Significantly Decreased | ↓ | [13] |
| Wild-Type (C57Bl/6) | High Iron Diet (30,000 ppm) | Significantly Increased | ↑ | [13] |
| Hfe knockout | Iron Overload | Significantly Decreased | ↓ | [3][14] |
| Hjv knockout | Severe Iron Overload | Significantly Decreased | ↓ | [14] |
| Hamp1 knockout | Severe Iron Overload | Undetectable | ↓ | [14] |
| Zymosan-induced inflammation | Inflammation | Significantly Increased | ↑ | [14] |
| Phenylhydrazine-induced hemolysis | Hemolytic Anemia | Significantly Decreased | ↓ | [14] |
| th3/+ mouse | β-thalassemia intermedia | Inappropriately Low | ↓ | [15] |
| Transgenic mice overexpressing this compound | This compound Excess | High Levels | ↑ | [16] |
Note: The exact fold changes can be found in the cited literature. This table provides a qualitative summary of the expected changes.
Table 2: Comparison of this compound Measurement Techniques
| Feature | ELISA | Mass Spectrometry (LC-MS/MS) |
| Principle | Immunoassay based on antibody-antigen recognition | Physicochemical detection based on mass-to-charge ratio |
| Specificity | Can be affected by cross-reactivity | High, considered the gold standard |
| Sensitivity | Varies by kit, typically in the pg/mL to ng/mL range[9] | High, with quantitative ranges from 0.25 ng/mL to 500 ng/mL for mouse this compound[12][17] |
| Throughput | High, suitable for large numbers of samples | Lower, but can be automated |
| Cost | Generally lower per sample | Higher initial instrument cost and per-sample cost |
| Accessibility | Widely available and requires standard lab equipment | Requires specialized instrumentation and expertise |
Conclusion
The accurate measurement of this compound in mouse models is fundamental to advancing our understanding of iron metabolism and for the development of new therapies. Both ELISA and mass spectrometry are powerful tools for this compound quantification, each with its own advantages and limitations. The choice of method will depend on the specific research question, sample throughput requirements, and available resources. By following standardized protocols for sample collection, preparation, and analysis, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating progress in the field of iron biology.
References
- 1. This compound and Iron in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A competitive enzyme-linked immunosorbent assay specific for murine this compound-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Analysis of this compound Peptides in Experimental Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Pathways for the regulation of this compound expression in anemia of chronic disease and iron deficiency anemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse this compound ELISA Kit (ab285280) | Abcam [abcam.com]
- 8. Mouse this compound ELISA Kit (ab285280) | Abcam [abcam.com]
- 9. Mouse HAMP ELISA Kit (EEL101) - Invitrogen [thermofisher.com]
- 10. reedbiotech.com [reedbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. A competitive enzyme-linked immunosorbent assay specific for murine this compound-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis | Haematologica [haematologica.org]
- 14. researchgate.net [researchgate.net]
- 15. JCI - this compound as a therapeutic tool to limit iron overload and improve anemia in β-thalassemic mice [jci.org]
- 16. pnas.org [pnas.org]
- 17. Quantitation of this compound from human and mouse serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Iron Homeostasis Research: Development and Validation of a Novel Hepcidin Immunoassay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hepcidin (B1576463), a 25-amino acid peptide hormone, is the master regulator of systemic iron homeostasis.[1] It controls iron absorption from the intestine and the release of iron from macrophages.[1] Dysregulation of this compound is implicated in a variety of iron-related disorders. Elevated this compound levels contribute to the anemia of inflammation by sequestering iron, while low this compound levels lead to iron overload in conditions like hereditary hemochromatosis.[2][3] Accurate quantification of this compound is therefore crucial for diagnosing and managing these conditions, as well as for developing novel therapeutics targeting iron metabolism. This document provides a detailed overview of the development and validation of a new competitive enzyme-linked immunosorbent assay (cELISA) for the quantitative determination of human this compound in serum and plasma.
Principle of the Assay
This this compound immunoassay is a competitive ELISA. The assay involves a competition between unlabeled this compound in the sample and a fixed amount of biotinylated this compound for a limited number of binding sites on a polyclonal anti-hepcidin antibody coated on a microplate.[4][5] After an incubation period, the unbound components are washed away. The amount of bound biotinylated this compound is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate.[4] The addition of a substrate solution results in color development, which is inversely proportional to the concentration of this compound in the sample.[5] The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of standards with known this compound concentrations, from which the this compound concentration in the unknown samples can be interpolated.
This compound Signaling Pathway
This compound expression is primarily regulated in the liver in response to iron levels, inflammation, and erythropoietic signals. The bone morphogenetic protein (BMP)-SMAD signaling pathway is the core axis of this compound control in response to iron status.[6][7][8] Inflammation induces this compound expression mainly through the IL-6/JAK2/STAT3 pathway.[1][6][8]
Experimental Workflow
The following diagram outlines the major steps in the this compound competitive ELISA protocol.
Materials and Methods
Materials:
-
Anti-Hepcidin Antibody Coated 96-well Microplate
-
Human this compound Standard
-
Biotinylated Human this compound
-
Streptavidin-HRP Conjugate
-
Standard and Sample Diluent
-
Wash Buffer Concentrate
-
Substrate Solution
-
Stop Solution
-
Plate Sealer
-
Microplate Reader capable of measuring absorbance at 450 nm
Sample Collection and Storage:
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1,000 x g. Assay freshly prepared serum immediately or aliquot and store at -20°C or -80°C.[9][10][11]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Assay freshly prepared plasma immediately or aliquot and store at -20°C or -80°C.[9][10][11]
Reagent Preparation:
-
Bring all reagents to room temperature before use.
-
Wash Buffer: Dilute the Wash Buffer Concentrate to 1X with deionized or distilled water.
-
Standard Curve: Reconstitute the Human this compound Standard with Standard and Sample Diluent to create a stock solution. Perform serial dilutions to generate standards of known concentrations (e.g., 100,000 pg/mL down to 160 pg/mL).[9]
Assay Protocol
-
Preparation: Determine the number of wells required for standards, samples, and blanks.
-
Standard/Sample Addition: Add 50 µL of each standard and sample into the appropriate wells.
-
Biotinylated this compound Addition: Immediately add 50 µL of prepared Biotinylated this compound to each well (except the blank). Mix gently.
-
First Incubation: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.[9]
-
First Wash: Aspirate the liquid from each well and wash each well three times with 1X Wash Buffer.
-
Conjugate Addition: Add 100 µL of Streptavidin-HRP Conjugate to each well.
-
Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.[9]
-
Second Wash: Aspirate and wash the wells five times with 1X Wash Buffer.
-
Substrate Addition: Add 90 µL of Substrate Solution to each well.
-
Third Incubation: Incubate the plate for 10-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if samples were diluted.
Assay Validation and Performance Characteristics
The performance of the this compound immunoassay was validated according to established guidelines. The key validation parameters are summarized below.
Table 1: Assay Precision
| Precision Type | Sample Concentration | Coefficient of Variation (CV%) | Source |
| Intra-Assay | 5 ng/mL | 7.2% | [12][13][14] |
| 50 ng/mL | 5.8% | [12][13][14] | |
| Inter-Assay | 5 ng/mL | 7.6% | [12][13][14] |
| 50 ng/mL | 6.7% | [12][13][14] | |
| Low Control | 24% | [15][16] | |
| High Control | 22% | [15][16] |
Table 2: Linearity and Recovery
| Parameter | Specification | Result | Source |
| Linearity | Dilution up to 1:16 | Average CV across dilutions < 15% | [17] |
| Analytical Recovery | Spiked Samples (5, 10, 50 ng/mL) | 94% - 98% | [12][14] |
Table 3: Sensitivity and Specificity
| Parameter | Result | Source |
| Lower Limit of Detection (LLOD) | 0.6 ng/mL | [12][13] |
| Lower Limit of Quantification (LLOQ) | 4.0 ng/mL | [18] |
| Cross-Reactivity | No significant cross-reactivity with this compound-20, this compound-22, insulin, glucagon (B607659) I, angiotensinogen (B3276523) I, beta-defensin 1-4, alpha-defensin-1, and plectasin.[12][14][15][16] |
Table 4: Normal Range in Healthy Adults
| Gender | This compound Concentration Range (5% - 95%) | Median Concentration | Source |
| Men | 29 - 254 ng/mL | 112 ng/mL | [4] |
| Women | 17 - 286 ng/mL | 65 ng/mL | [4] |
| Men | 8 - 76 µg/L | - | [15][16] |
| Women | 2 - 31 µg/L | - | [15][16] |
Conclusion
The described this compound competitive ELISA provides a robust, sensitive, and specific method for the quantification of human this compound in serum and plasma. The assay demonstrates excellent precision, linearity, and recovery, making it a valuable tool for researchers and clinicians studying iron metabolism and related disorders. The detailed protocol and validated performance characteristics ensure reliable and reproducible results, facilitating further investigation into the role of this compound in health and disease and aiding in the development of novel diagnostic and therapeutic strategies.
References
- 1. droracle.ai [droracle.ai]
- 2. A Novel Immunological Assay for this compound Quantification in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. ashpublications.org [ashpublications.org]
- 5. mybiosource.com [mybiosource.com]
- 6. This compound Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Physiological and pathophysiological mechanisms of this compound regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cloud-clone.com [cloud-clone.com]
- 10. hoelzel-biotech.com [hoelzel-biotech.com]
- 11. abbkine.com [abbkine.com]
- 12. Development of a novel immunoassay for the iron regulatory peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. researchgate.net [researchgate.net]
- 15. drg-international.com [drg-international.com]
- 16. researchgate.net [researchgate.net]
- 17. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 18. Clinical Immunoassay for Human this compound Predicts Iron Deficiency in First-Time Blood Donors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hepcidin Analysis
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed guidance on sample preparation techniques for the analysis of hepcidin (B1576463), a key regulator of iron homeostasis. Accurate and reproducible measurement of this compound is crucial for understanding its role in various physiological and pathological states, including iron deficiency anemia, anemia of inflammation, and iron overload disorders.
Introduction to this compound
This compound is a 25-amino acid peptide hormone primarily produced by hepatocytes.[1] It plays a central role in regulating iron metabolism by controlling the absorption of dietary iron and the release of iron from stores.[1] this compound exerts its function by binding to the iron exporter ferroportin, inducing its internalization and degradation.[1] The synthesis of this compound is regulated by iron levels, inflammation, erythropoietic signals, and hypoxia.[2]
Sample Selection and Pre-analytical Considerations
The choice of biological matrix for this compound analysis depends on the specific research question. Serum, plasma, and urine are the most common sample types. Tissue homogenates can also be used to assess local this compound concentrations. Careful attention to pre-analytical variables is critical to ensure the accuracy and reliability of this compound measurements.
Table 1: Pre-analytical Factors Influencing this compound Measurement
| Factor | Recommendation | Rationale |
| Diurnal Variation | Standardize collection time, preferably in the morning. | This compound levels exhibit a diurnal rhythm, with lower levels in the morning and higher levels in the afternoon. |
| Fasting Status | Fasting is not strictly required but may reduce variability. | Some studies suggest that a recent meal does not significantly affect this compound concentrations. |
| Anticoagulant (for plasma) | EDTA or heparin can be used. EDTA is often recommended. | The choice of anticoagulant can influence this compound levels; consistency is key. |
| Hemolysis | Avoid hemolyzed samples. | Hemolysis can interfere with the assay and lead to inaccurate results. |
Sample Preparation Protocols
Serum and Plasma
Table 2: Quantitative Parameters for Serum and Plasma Preparation
| Parameter | Serum | Plasma |
| Blood Collection Tube | Serum separator tube (SST) | EDTA or Heparin tube |
| Clotting/Incubation Time | 15-30 minutes at room temperature | N/A |
| Centrifugation Speed | 1000-2000 x g | 1000-2000 x g |
| Centrifugation Time | 10-20 minutes | 10-15 minutes |
| Centrifugation Temperature | 2-8°C or refrigerated centrifuge | 2-8°C |
| Supernatant Collection | Collect the clear supernatant (serum) | Collect the clear supernatant (plasma) |
| Short-term Storage | ≤ 7 days at 2-8°C | ≤ 7 days at 2-8°C |
| Long-term Storage | Aliquot and store at -20°C (≤ 1 month) or -80°C (≤ 3 months to 6 years) | Aliquot and store at -20°C (≤ 1 month) or -80°C (≤ 3 months to 6 years) |
| Freeze-thaw Cycles | Avoid multiple cycles | Avoid multiple cycles |
Experimental Protocol: Serum Preparation
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot by leaving it undisturbed at room temperature for 15-30 minutes.
-
Centrifuge the tube at 1000-2000 x g for 10-20 minutes in a refrigerated centrifuge.
-
Carefully collect the supernatant (serum) and transfer it to a clean polypropylene (B1209903) tube.
-
For immediate analysis, store the serum at 2-8°C.
-
For long-term storage, aliquot the serum into cryovials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocol: Plasma Preparation
-
Collect whole blood into a tube containing an anticoagulant (EDTA or heparin).
-
Gently invert the tube several times to mix the blood with the anticoagulant.
-
Centrifuge the tube at 1000-2000 x g for 10-15 minutes at 2-8°C within 30 minutes of collection.
-
Carefully collect the supernatant (plasma) and transfer it to a clean polypropylene tube.
-
For immediate analysis, store the plasma at 2-8°C.
-
For long-term storage, aliquot the plasma into cryovials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Urine
Table 3: Quantitative Parameters for Urine Preparation
| Parameter | Value |
| Sample Collection | First morning mid-stream void |
| Centrifugation Speed | 2000-5000 rpm |
| Centrifugation Time | 5-20 minutes |
| Centrifugation Temperature | 2-8°C |
| Supernatant Collection | Collect the clear supernatant |
| Short-term Storage | Assay immediately |
| Long-term Storage | Aliquot and store at -80°C (stable for at least 6 months) |
| Freeze-thaw Cycles | Avoid multiple cycles |
Experimental Protocol: Urine Preparation
-
Collect a first morning mid-stream urine sample in a sterile container.
-
Centrifuge the sample at 2000-5000 rpm for 5-20 minutes at 2-8°C to remove particulate matter.
-
Carefully collect the clear supernatant.
-
It is recommended to assay the sample immediately.
-
For storage, aliquot the supernatant into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.
Tissue Homogenates
Table 4: Quantitative Parameters for Tissue Homogenate Preparation
| Parameter | Value |
| Tissue to Buffer Ratio (w/v) | 1:9 (e.g., 1 g tissue to 9 mL PBS) |
| Homogenization Method | Glass homogenizer on ice |
| Optional Cell Lysis | Sonication or freeze-thaw cycles |
| Centrifugation Speed | 5000 x g |
| Centrifugation Time | 5 minutes |
| Supernatant Collection | Collect the clear supernatant |
| Storage | Aliquot and store at -20°C or -80°C |
Experimental Protocol: Tissue Homogenate Preparation
-
Excise the tissue of interest and place it on ice.
-
Rinse the tissue with ice-cold PBS (0.01M, pH 7.4) to remove excess blood.
-
Weigh the tissue.
-
Mince the tissue into small pieces.
-
Add ice-cold PBS in a 1:9 tissue weight to buffer volume ratio (e.g., 1 gram of tissue in 9 mL of PBS).[3]
-
Homogenize the tissue using a glass homogenizer on ice.[3]
-
For further cell disruption, sonicate the suspension or subject it to freeze-thaw cycles.[3]
-
Centrifuge the homogenate at 5000 x g for 5 minutes.[3]
-
Collect the supernatant for analysis.
-
For storage, aliquot the supernatant and store at -20°C or -80°C.
Visualizations
This compound Signaling Pathway
The regulation of this compound expression is a complex process involving multiple signaling pathways that respond to iron status, inflammation, and erythropoietic demand.
Caption: this compound signaling pathways in a hepatocyte.
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for preparing biological samples for this compound analysis using either ELISA or mass spectrometry.
Caption: General workflow for this compound sample preparation and analysis.
Conclusion
The protocols and guidelines presented in these application notes are intended to assist researchers in obtaining high-quality, reproducible data for this compound analysis. Adherence to standardized sample collection and preparation procedures is paramount for minimizing pre-analytical variability and ensuring the integrity of the results. The choice of analytical method will depend on the specific requirements of the study, including sensitivity, specificity, and throughput.
References
Application Notes and Protocols for Iron Overload Studies Using Hepcidin Knockout Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepcidin (B1576463) is a peptide hormone, primarily synthesized in the liver, that acts as the master regulator of systemic iron homeostasis.[1] It functions by binding to the iron exporter protein ferroportin (FPN1), inducing its internalization and degradation.[1][2][3] This action blocks the release of iron from duodenal enterocytes, macrophages, and hepatocytes into the bloodstream, thereby controlling iron absorption and recycling.[2][4] Dysregulation of the this compound-ferroportin axis is implicated in various iron metabolism disorders.[2][4]
This compound knockout (KO) mouse models are invaluable tools for studying iron overload conditions, such as hereditary hemochromatosis. These models, which lack functional this compound, exhibit a phenotype that closely mimics the human disease, characterized by uncontrolled iron absorption, elevated serum iron levels, and progressive iron accumulation in parenchymal tissues like the liver, pancreas, and heart.[5][6][7] The severe iron overload phenotype is fully recapitulated in liver-specific this compound KO mice, indicating that hepatocytes are the primary source of systemic this compound.[6] These models are instrumental for investigating the pathophysiology of iron toxicity and for the preclinical evaluation of novel therapeutic strategies, such as iron chelators or this compound mimetics.[8][9]
The this compound-Ferroportin Signaling Pathway
The interaction between this compound and ferroportin is the central mechanism for regulating systemic iron levels. Under conditions of high iron, this compound expression is increased. Circulating this compound binds to ferroportin on the surface of iron-exporting cells, leading to ferroportin's ubiquitination, internalization, and subsequent lysosomal degradation.[3] This process effectively traps iron within the cells, reducing its release into the plasma. Conversely, when iron levels are low, this compound expression is suppressed, allowing ferroportin to remain on the cell surface and export iron into the circulation.[2][4]
Regulation of this compound Expression
This compound synthesis is regulated by multiple systemic signals, including iron stores, inflammation, erythropoietic demand, and hypoxia.[10][11][12] The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is the core regulator responding to iron levels.[1][11] Inflammatory cytokines, particularly Interleukin-6 (IL-6), can also induce this compound expression via the JAK/STAT pathway.[10][12]
Experimental Workflow for Iron Overload Studies
A typical study involves comparing this compound KO mice to wild-type (WT) littermates. Iron overload can be induced or exacerbated through a high-iron diet.[5] Tissues and blood are collected at specified time points for analysis.
Data Presentation: Expected Outcomes
The following tables summarize the typical quantitative data expected from studies using this compound KO mice compared to wild-type controls, with and without a high-iron diet.
Table 1: Serum Iron Parameters
| Parameter | Genotype | Standard Diet (Mean ± SD) | High-Iron Diet (Mean ± SD) |
| Serum Iron (µg/dL) | Wild-Type | 150 ± 25 | 200 ± 30 |
| This compound KO | 250 ± 40 | 350 ± 50 | |
| UIBC (µg/dL) | Wild-Type | 200 ± 30 | 150 ± 25 |
| This compound KO | 50 ± 15 | ~0 | |
| TIBC (µg/dL) | Wild-Type | 350 ± 50 | 350 ± 50 |
| This compound KO | 300 ± 50 | 350 ± 50 | |
| Transferrin Saturation (%) | Wild-Type | 43 ± 7 | 57 ± 8 |
| This compound KO | 83 ± 10 | >95 |
UIBC: Unsaturated Iron-Binding Capacity; TIBC: Total Iron-Binding Capacity. Data are representative and may vary based on specific study conditions.
Table 2: Tissue Non-Heme Iron Content (µg/g dry weight)
| Tissue | Genotype | Standard Diet (Mean ± SD) | High-Iron Diet (Mean ± SD) |
| Liver | Wild-Type | 200 ± 50 | 1000 ± 150[5] |
| This compound KO | 1500 ± 300 | 3000 ± 400[5] | |
| Spleen | Wild-Type | 1000 ± 200 | 1200 ± 250 |
| This compound KO | 150 ± 40 | 200 ± 50 | |
| Pancreas | Wild-Type | 50 ± 10 | 150 ± 30 |
| This compound KO | 500 ± 100 | 1000 ± 200 | |
| Heart | Wild-Type | 100 ± 20 | 200 ± 40 |
| This compound KO | 400 ± 80 | 700 ± 150 |
Note the characteristic iron deficiency in the spleen of this compound KO mice due to unrestricted iron export from macrophages.[13]
Table 3: Relative mRNA Expression of Iron-Related Genes in Liver (Fold Change vs. WT Standard Diet)
| Gene | Genotype | Standard Diet (Mean ± SD) | High-Iron Diet (Mean ± SD) |
| Fpn1 (Slc40a1) | Wild-Type | 1.0 ± 0.2 | 0.5 ± 0.1 |
| This compound KO | 2.5 ± 0.5 | 2.0 ± 0.4 | |
| Tfr1 (Tfrc) | Wild-Type | 1.0 ± 0.2 | 0.4 ± 0.1 |
| This compound KO | 0.3 ± 0.1 | 0.2 ± 0.05 | |
| Fth1 (Ferritin, H) | Wild-Type | 1.0 ± 0.3 | 5.0 ± 1.0 |
| This compound KO | 8.0 ± 1.5 | 15.0 ± 3.0 |
Gene expression levels are highly dependent on the specific iron-loading conditions and duration.
Detailed Experimental Protocols
Protocol 1: Serum Iron and Iron-Binding Capacity Measurement
This protocol is based on colorimetric assays using ferrozine (B1204870), which forms a colored complex with iron.
Materials:
-
Serum samples
-
Iron standards
-
Ferrozine-based colorimetric assay kit (e.g., Sigma-Aldrich Kit 565)
-
Microplate reader
Procedure:
-
Serum Iron: a. Add serum to a microplate well. b. Add an acid buffer to release iron from transferrin. c. Add a reducing agent to convert Fe³⁺ to Fe²⁺. d. Add the ferrozine color reagent. e. Incubate for 10 minutes at room temperature. f. Measure absorbance at 562 nm. g. Calculate iron concentration based on a standard curve.[14]
-
Unsaturated Iron-Binding Capacity (UIBC): a. Add a known amount of Fe³⁺ solution to the serum sample to saturate transferrin. b. Add a magnesium carbonate solution to adsorb the excess, unbound iron. c. Centrifuge and collect the supernatant. d. Measure the iron concentration in the supernatant as described above. e. UIBC is the difference between the initial amount of iron added and the amount remaining in the supernatant.
-
Total Iron-Binding Capacity (TIBC): a. TIBC is calculated by summing the measured serum iron and UIBC: TIBC = Serum Iron + UIBC.[14]
-
Transferrin Saturation (%): a. Calculate using the formula: (Serum Iron / TIBC) * 100.
Protocol 2: Quantification of Liver Non-Heme Iron
This protocol describes a colorimetric method to measure non-heme iron in tissue homogenates.[15]
Materials:
-
Liver tissue (10-100 mg)
-
Acid mixture (e.g., 10% trichloroacetic acid in 3 M HCl)
-
Iron standards
-
Bathophenanthroline (B157979) sulfonate solution (chromogen)
-
Saturated sodium acetate (B1210297) solution
-
Microplate reader
Procedure:
-
Sample Preparation: a. Weigh a piece of liver tissue (10-100 mg).[15] b. Dry the tissue at 65°C for 48 hours to determine dry weight.[15] c. Place the dried tissue in a microcentrifuge tube and add the acid mixture.[15] d. Incubate at 65°C for 20 hours to digest the tissue and release iron.[15] e. Centrifuge at high speed to pellet debris.
-
Colorimetric Reaction: a. Transfer the supernatant to a new tube. b. Add the bathophenanthroline color reagent. c. Add saturated sodium acetate to adjust the pH for color development. d. Incubate at room temperature for 15-30 minutes.[15]
-
Measurement: a. Transfer the colored solution to a 96-well plate. b. Measure the absorbance at 535 nm.[15] c. Calculate the iron concentration (µg/g dry weight) using a standard curve prepared with known iron concentrations.
Protocol 3: Perls' Prussian Blue Staining for Tissue Iron
This histochemical stain detects ferric iron (Fe³⁺) deposits in tissue sections, which appear as a characteristic blue color.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (e.g., liver, pancreas)
-
20% aqueous solution of Hydrochloric Acid (HCl)
-
10% aqueous solution of Potassium Ferrocyanide
-
Nuclear Fast Red or Eosin counterstain
-
Microscope slides and coverslips
Procedure:
-
Preparation of Staining Solution: a. Immediately before use, mix equal parts of 20% HCl and 10% Potassium Ferrocyanide.[16]
-
Staining: a. Deparaffinize and rehydrate tissue sections to distilled water.[17] b. Immerse slides in the freshly prepared staining solution for 15-30 minutes.[16][17] c. Rinse thoroughly in distilled water.[16]
-
Counterstaining and Mounting: a. Counterstain with Nuclear Fast Red or Eosin for 5-10 minutes to visualize cell nuclei and cytoplasm.[16] b. Rinse, dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.[18]
-
Analysis: a. Examine under a light microscope. b. Results: Iron deposits will be stained bright blue, nuclei red/pink, and cytoplasm a lighter pink.[16]
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol outlines the steps to measure the relative mRNA levels of key iron-related genes.
Materials:
-
Liver tissue samples stored in an RNA stabilization solution or flash-frozen
-
RNA extraction kit
-
Reverse transcription kit (for cDNA synthesis)
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers (e.g., for Fpn1, Tfr1, Fth1, and a housekeeping gene like Actb or Gapdh)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: a. Homogenize ~20-30 mg of liver tissue. b. Extract total RNA using a column-based kit or Trizol method according to the manufacturer's instructions. c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: a. Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit. This typically involves a mix of oligo(dT) and random hexamer primers.[19]
-
Real-Time PCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene, and diluted cDNA template. b. Run the reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at ~60-70°C).[20] c. Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the threshold cycle (Cq) for each sample.[21] b. Normalize the Cq value of the target gene to the Cq value of a stable housekeeping gene (ΔCq = Cq_target - Cq_housekeeping). c. Calculate the relative expression (fold change) using the delta-delta Cq (ΔΔCq) method, comparing the treated/KO group to a control/WT group.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound regulates ferroportin expression and intracellular iron homeostasis of erythroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. librarysearch.colby.edu [librarysearch.colby.edu]
- 5. This compound knockout mice fed with iron-rich diet develop chronic liver injury and liver fibrosis due to lysosomal iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound knockout mice as a model of iron-overload associated liver disease | Semantic Scholar [semanticscholar.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Experimental animal model to study iron overload and iron chelation and review of other such models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pulmonary Iron Homeostasis in this compound Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of serum iron concentration on iron secretion into mouse milk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 16. inflathrace.gr [inflathrace.gr]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. gene-quantification.de [gene-quantification.de]
- 20. Absolute Quantitation of Normal and ROS-Induced Patterns of Gene Expression: An In Vivo Real-Time PCR Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative PCR [jax.org]
Application Notes and Protocols: Hepcidin Measurement in Urine Versus Serum for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepcidin (B1576463), a peptide hormone primarily synthesized by hepatocytes, is the master regulator of systemic iron homeostasis.[1] It controls iron absorption from the duodenum and the release of iron from macrophages by binding to the iron exporter ferroportin, inducing its internalization and degradation.[2][3] Dysregulation of this compound is implicated in a variety of iron-related disorders. Low this compound levels lead to iron overload, as seen in hereditary hemochromatosis, while elevated this compound levels cause iron-restricted anemia, characteristic of anemia of inflammation or chronic kidney disease.[4]
The accurate measurement of this compound is crucial for research into the pathophysiology of these conditions and for the development of novel therapeutics. This compound can be quantified in both serum and urine, with each sample type offering distinct advantages and disadvantages.[5] This document provides a detailed comparison of urinary and serum this compound measurements, including experimental protocols for common analytical methods and a summary of comparative data to aid researchers in selecting the most appropriate method for their studies.
Comparison of Urine and Serum this compound Measurement
The choice between urine and serum for this compound measurement depends on the specific research question, required sensitivity, and the logistics of sample collection and processing.
Serum this compound:
-
Advantages: Serum levels are considered a direct reflection of the biologically active hormone in circulation.[6] This makes it a more physiologically relevant measurement for many studies.
-
Disadvantages: Serum this compound levels exhibit diurnal variation, necessitating standardized collection times.[5][7] The sample collection is invasive.
Urinary this compound:
-
Advantages: Urine collection is non-invasive, which is particularly beneficial for studies involving children or requiring frequent sampling.[8][9] Urinary this compound levels are less affected by diurnal variations.[5][10] Multiple this compound isoforms (this compound-20, -22, and -25) can be detected in urine, which may provide additional research insights.[5][10][11]
-
Disadvantages: Urinary this compound concentrations are generally lower than in serum and need to be normalized to creatinine (B1669602) levels to account for variations in urine dilution.[6][9] The presence of different this compound isoforms can complicate the interpretation of results depending on the assay's specificity.[4] Urine samples can be more susceptible to degradation if not stored properly.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies comparing serum and urinary this compound measurements.
Table 1: Correlation Between Serum and Urinary this compound
| Population | Analytical Method | Correlation Coefficient (r) | Significance (p-value) | Reference |
| Healthy Volunteers | C-ELISA | 0.82 | Not specified | [6] |
| Iron-Deficient and Iron-Supplemented Piglets | WCX-TOF MS | 0.8061 | 0.0049 | [12] |
| Healthy Controls and Patients with Iron Metabolism Perturbations | Not specified | Significant positive correlation | Not specified | [12] |
Table 2: Diagnostic Performance of Urinary this compound for Iron Deficiency Anemia (IDA)
| Population | Cut-off Value | Sensitivity | Specificity | Area Under the Curve (AUC) | Reference |
| Young Females | ≤ 199 ng/mg creatinine | 82.6% | 83.1% | 0.875 | [10] |
| Children | 1.3 ng/mg creatinine | 91% | 51% | 0.7 | [9] |
| Under-5 Children | Not specified | Not specified | Not specified | 0.704 | [13] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The regulation of this compound expression is complex, involving multiple signaling pathways that respond to iron levels, inflammation, and erythropoietic demand. The Bone Morphogenetic Protein (BMP)-SMAD signaling pathway is the primary regulator in response to iron status.[14][15] Inflammation upregulates this compound via the IL-6/JAK/STAT3 pathway.[14][15]
Caption: this compound signaling pathway in response to iron and inflammation.
Experimental Workflow Comparison
The following diagram illustrates the general workflows for measuring this compound in urine and serum samples.
Caption: Comparative workflow for urine and serum this compound measurement.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying this compound due to its high throughput and relatively low cost.[4] Both competitive and sandwich ELISA formats are available.
Protocol: Competitive ELISA for Serum this compound [6][16][17]
-
Plate Coating: Coat 96-well microtiter plates with a capture antibody (e.g., goat-anti-rabbit IgG) and incubate overnight.
-
Blocking: Wash the plates and block with a blocking buffer (e.g., 3% BSA in PBS) for 2 hours to prevent non-specific binding.
-
Sample and Standard Preparation:
-
Prepare a standard curve using synthetic This compound-25 (B1576460).
-
Dilute serum samples (e.g., 1:20) in an appropriate assay buffer.[6]
-
-
Competitive Reaction:
-
Add the diluted samples, standards, and a known concentration of biotinylated this compound-25 (tracer) to the wells.
-
Add the primary anti-hepcidin antibody.
-
Incubate overnight at 4°C to allow competition between the sample/standard this compound and the tracer for antibody binding.
-
-
Detection:
-
Wash the plates to remove unbound reagents.
-
Add a streptavidin-HRP conjugate and incubate.
-
Wash the plates again.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the this compound concentration in the sample.
Protocol: ELISA for Urinary this compound [6][9]
The protocol for urinary this compound is similar to that for serum, with the following key differences in sample preparation:
-
Sample Collection and Storage: Collect a clean-catch urine sample and store it at -80°C until analysis.[6]
-
Sample Preparation: Thaw urine samples, vortex, and centrifuge to remove any precipitate. Dilute the urine (e.g., 1:10) in the assay buffer.[6]
-
Creatinine Measurement: Measure the creatinine concentration in a separate aliquot of the urine sample using a standard clinical chemistry analyzer.
-
Data Normalization: Express the final this compound concentration as a ratio to the creatinine concentration (e.g., ng of this compound per mg of creatinine) to correct for urine dilution.
Mass Spectrometry (MS)
Mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF), offer high specificity and the ability to distinguish between different this compound isoforms.[4][11][18]
Protocol: LC-MS/MS for Serum this compound [18][19]
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., a stable isotope-labeled synthetic this compound).
-
Perform protein precipitation (e.g., with acetonitrile).
-
Centrifuge and collect the supernatant.
-
Perform solid-phase extraction (SPE) to enrich for this compound and remove interfering substances.
-
-
Liquid Chromatography:
-
Inject the extracted sample onto an LC system equipped with a suitable column (e.g., C18).
-
Use a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid) to separate this compound from other components.
-
-
Tandem Mass Spectrometry:
-
Introduce the eluent from the LC into the mass spectrometer.
-
Use selected reaction monitoring (SRM) to detect and quantify the specific precursor-to-product ion transitions for both the native this compound and the internal standard.
-
-
Data Analysis: Calculate the this compound concentration by comparing the peak area ratio of the native this compound to the internal standard against a standard curve.
Protocol: MALDI-TOF MS for Urinary this compound [20]
-
Sample Preparation:
-
Thaw 50 µL of urine on ice and vortex.
-
Add 10 µL of 5% trifluoroacetic acid (TFA) to normalize the pH.
-
Add an internal standard.
-
Centrifuge to pellet any precipitate.
-
-
On-Chip Enrichment:
-
Spot 5 µL of the prepared urine onto a functionalized MALDI target plate (e.g., a Mass Spec Turbo Chip).
-
Incubate for 20 minutes under controlled conditions to allow for in-situ enrichment of this compound.
-
-
Washing:
-
Remove the urine and perform several brief washes with a finishing solution to remove unbound components.
-
-
MALDI-TOF Analysis:
-
Apply a MALDI matrix to the spot and allow it to co-crystallize with the enriched this compound.
-
Analyze the sample using a MALDI-TOF mass spectrometer to generate a mass spectrum.
-
-
Data Analysis: Quantify this compound by comparing the peak intensity of the native this compound to that of the internal standard.
Conclusion
Both urine and serum are viable matrices for the measurement of this compound in a research setting. Serum this compound provides a direct measure of the circulating hormone, but its levels are subject to diurnal rhythm. Urinary this compound measurement is non-invasive and less affected by diurnal changes, but requires normalization to creatinine. The choice of analytical method, either ELISA or mass spectrometry, will depend on the required throughput, specificity, and cost considerations. The protocols and comparative data provided in these application notes are intended to guide researchers in making an informed decision for their specific research needs in the expanding field of iron metabolism.
References
- 1. droracle.ai [droracle.ai]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Immunochemical and mass-spectrometry-based serum this compound assays for iron metabolism disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. academic.oup.com [academic.oup.com]
- 8. jiacm.in [jiacm.in]
- 9. scialert.net [scialert.net]
- 10. Role of Serum and Urinary this compound in Young Females of Reproductive Age in North India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry-based this compound measurements in serum and urine: analytical aspects and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary this compound Levels in Iron-Deficient and Iron-Supplemented Piglets Correlate with this compound Hepatic mRNA and Serum Levels and with Body Iron Status | PLOS One [journals.plos.org]
- 13. Serum and Urinary this compound for Diagnosing Iron-deficiency Anemia in Under-5 Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiological and pathophysiological mechanisms of this compound regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Immunological Assay for this compound Quantification in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. ashpublications.org [ashpublications.org]
- 19. This compound-25: Measurement by LC-MS/MS in serum and urine, reference ranges and urinary fractional excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A high throughput MALDI-TOF mass spectrometry method for quantification of this compound in human urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Hepcidin Regulation in Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepcidin (B1576463) is a peptide hormone primarily produced by hepatocytes that plays a central role in regulating systemic iron homeostasis. Its expression is tightly controlled by various stimuli, including iron levels, inflammation, erythropoietic demand, and hypoxia. Dysregulation of this compound is implicated in a range of iron-related disorders. In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms governing this compound expression and for the discovery and development of novel therapeutics targeting this pathway.
These application notes provide an overview of common cell culture models and detailed protocols for studying this compound regulation in response to key inflammatory and iron-sensing pathways.
Key In Vitro Cell Culture Models
Several cell types are utilized to model this compound regulation in vitro. The choice of model often depends on the specific regulatory pathway being investigated.
-
Human Hepatoma Cell Lines (HepG2, Hep3B, Huh7): These are the most widely used models due to their hepatic origin, ease of culture, and responsiveness to inflammatory stimuli like Interleukin-6 (IL-6).[1][2][3][4] They are particularly useful for studying the JAK/STAT signaling pathway.
-
Primary Human or Murine Hepatocytes: These cells more closely represent the in vivo physiology of the liver and are responsive to both inflammatory and iron-related stimuli, including bone morphogenetic proteins (BMPs).[1][5] However, they are more challenging to isolate and maintain in culture.
-
Co-culture Models (e.g., Caco-2/HepG2): These models are employed to study the interplay between different cell types, such as intestinal iron absorption by Caco-2 cells and its regulation by hepatocyte-derived this compound.[6][7]
Data Presentation: Quantitative Analysis of this compound Regulation
The following tables summarize quantitative data on this compound regulation from various in vitro studies.
Table 1: this compound mRNA Regulation by Inflammatory Cytokines
| Cell Line | Stimulus (Concentration) | Duration | Fold Change in this compound mRNA (vs. Control) | Reference |
| Hep3B | IL-6 (100 ng/mL) | 24 hours | 4.9 ± 1.4 | [1] |
| HepG2/2.2.1 | IL-6 | - | 3.5 | [2] |
| Huh7 | IL-1β (10 ng/mL) | 24 hours | Significant Increase | [8] |
| Huh7 | IL-6 (10 ng/mL) | 24 hours | Significant Increase | [8] |
| Primary Human Hepatocytes | IL-6 | - | Strong Induction | [1] |
| Primary Human Hepatocytes | IL-1α or TNF-α | - | No Induction | [1] |
Table 2: this compound Regulation by the BMP/SMAD Pathway
| Cell Line | Stimulus | Effect on this compound Expression | Reference |
| Hep3B | BMP-2, BMP-4, BMP-9 | Induction | [9] |
| HepG2 | BMP-2, BMP-4 | Endogenous expression contributes to basal this compound | [9] |
| HepG2, Huh7 | Soluble BMPER peptide | Inhibition of BMP-2 and BMP-6 induced this compound | [10] |
| Primary Human Hepatocytes | Recombinant BMPER peptide | Downregulation of this compound mRNA | [10] |
| Primary Mouse Hepatocytes | Holotransferrin | Increased this compound mRNA (BMP2/4 dependent) | [5] |
Table 3: this compound Protein Secretion in Response to Stimuli
| Cell Line | Stimulus (Concentration) | Duration | This compound Concentration (pg/mL) | Reference |
| HepG2 | Unstimulated (Normoxia) | 3 days | 1804 | [3] |
| HepG2 | Hypoxia (1% O2) | 3 days | 3540 | [3] |
| HepG2 | Unstimulated | 3 days | 4455 | [3] |
| HepG2 | IL-6, IL-1β, TNF-α (10 ng/mL each) | 3 days | 20,000 | [3] |
| HepG2 | LPS (4 µg/mL) | 24 hours | Marked Elevation | [11] |
| Caco-2/HepG2 Co-culture | 120 µM Fe | - | 3.6 ± 0.3 ng/mL | [6] |
Signaling Pathways in this compound Regulation
Two major signaling pathways govern this compound transcription: the JAK/STAT pathway, primarily activated by inflammatory cytokines, and the BMP/SMAD pathway, which responds to iron levels.
Experimental Protocols
Protocol 1: Induction of this compound Expression by IL-6 in HepG2 Cells
This protocol describes the stimulation of HepG2 cells with IL-6 to induce this compound expression, followed by quantification of this compound mRNA by quantitative real-time PCR (qPCR).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human IL-6 (10 ng/mL working solution)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for human this compound (HAMP) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
IL-6 Treatment:
-
Once cells reach the desired confluency, replace the culture medium with fresh medium containing either 10 ng/mL of IL-6 or a vehicle control.
-
Incubate the plates for 24 hours.
-
-
RNA Isolation and cDNA Synthesis:
-
After incubation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and the housekeeping gene in both control and IL-6 treated samples.
-
Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the IL-6 treated samples to the vehicle control.
-
Protocol 2: Measurement of Secreted this compound by ELISA
This protocol details the quantification of this compound protein in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from experimental treatments
-
Human this compound ELISA kit (containing capture antibody-coated plate, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatants from the treated and control wells.
-
Centrifuge the supernatants to remove any cells or debris.[14]
-
-
ELISA Assay:
-
Follow the specific instructions provided with the commercial ELISA kit.[3][15][16][17][18] A general procedure is as follows:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow this compound to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate again.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark to allow color development.
-
Stop the reaction with the stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
The in vitro models and protocols described provide a robust framework for investigating the complex regulation of this compound. By employing these methods, researchers can gain valuable insights into the pathophysiology of iron disorders and screen for novel therapeutic agents that modulate this compound expression. Careful selection of the cell model and adherence to detailed protocols are crucial for obtaining reliable and reproducible data.
References
- 1. IL-6 mediates hypoferremia of inflammation by inducing the synthesis of the iron regulatory hormone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound Mimetics in Polycythemia Vera: Resolving the Irony of Iron deficiency and Erythrocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Proposing a Caco-2/HepG2 cell model for in vitro iron absorption studies [research.chalmers.se]
- 7. researchgate.net [researchgate.net]
- 8. Direct modulation of hepatocyte this compound signaling by iron - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Modulation of bone morphogenetic protein signaling in vivo regulates systemic iron balance [jci.org]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of this compound expression: In situ hybridization and quantitative polymerase chain reaction from paraffin sections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gene-quantification.de [gene-quantification.de]
- 14. abcam.cn [abcam.cn]
- 15. A dual-monoclonal sandwich ELISA specific for this compound-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. hoelzel-biotech.com [hoelzel-biotech.com]
- 18. intrinsiclifesciences.com [intrinsiclifesciences.com]
Application Notes and Protocols for Immunohistochemical Localization of Hepcidin in Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the immunohistochemical (IHC) localization of hepcidin (B1576463), a key regulator of iron homeostasis. Accurate detection of this compound in tissues is crucial for understanding its role in various physiological and pathological states, including iron metabolism disorders, inflammation, and cancer.
Introduction
This compound is a peptide hormone primarily produced by hepatocytes that plays a central role in regulating systemic iron levels.[1][2] It acts by binding to the iron exporter ferroportin, inducing its internalization and degradation, thereby controlling iron absorption from the intestine and the release of iron from macrophages.[1] Dysregulation of this compound is implicated in various disorders, making it a significant therapeutic target and biomarker.[2][3] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of this compound within the cellular context of tissues.[4][5]
Signaling Pathways Regulating this compound Expression
This compound expression is regulated by several signaling pathways in response to stimuli such as iron levels, inflammation, and erythropoietic demand.[6][7][8] The primary pathways include the Bone Morphogenetic Protein (BMP)/SMAD pathway, which responds to iron status, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is activated by inflammatory cytokines like Interleukin-6 (IL-6).[8][9]
Experimental Workflow for this compound Immunohistochemistry
A typical IHC workflow involves several critical steps, from tissue preparation to visualization and analysis.[4][5][10] Each step needs to be optimized to ensure specific and reliable staining of this compound.
Detailed Protocols
Tissue Preparation and Sectioning
Proper tissue handling is critical for preserving antigenicity.[4]
-
Fixation: Immediately fix fresh tissue specimens in 10% neutral buffered formalin for 18-24 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.[4]
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[4]
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
Deparaffinization and Rehydration
-
Incubate slides at 60°C for 15-20 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections by immersing in a series of graded ethanol solutions: 100% (2x, 3 min each), 90% (3 min), and 80% (3 min).
-
Rinse with running tap water for 5 minutes, followed by a final rinse in distilled water.
Antigen Retrieval
Formalin fixation can mask the this compound epitope, necessitating an antigen retrieval step.[11] Heat-Induced Epitope Retrieval (HIER) is commonly recommended for this compound.[12]
| Parameter | Recommendation |
| Method | Heat-Induced Epitope Retrieval (HIER)[12][13] |
| Reagent | Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)[14] |
| Heating | Pressure cooker, microwave, or water bath (95-100°C for 20-30 minutes)[13][14] |
| Cooling | Allow slides to cool in the buffer for at least 20 minutes at room temperature. |
Immunohistochemical Staining
The following protocol is a general guideline and may require optimization based on the specific antibody and tissue type used.
| Step | Reagent/Procedure | Incubation Time & Temperature |
| Endogenous Peroxidase Blocking | 3% Hydrogen Peroxide in methanol[15] | 10-15 minutes at Room Temperature (RT) |
| Washing | Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) | 3 x 5 minutes |
| Non-specific Binding Block | 5% Normal Goat Serum (or serum from the host of the secondary antibody) in PBS/TBS | 30-60 minutes at RT |
| Primary Antibody | Anti-Hepcidin antibody diluted in blocking buffer (see table below) | Overnight at 4°C[5] |
| Washing | PBS or TBS | 3 x 5 minutes |
| Secondary Antibody | Biotinylated or HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit) | 30-60 minutes at RT |
| Washing | PBS or TBS | 3 x 5 minutes |
| Detection | Streptavidin-HRP (if using biotinylated secondary Ab) followed by DAB substrate-chromogen solution | Per manufacturer's instructions |
| Washing | Distilled water | 3 x 5 minutes |
| Counterstaining | Hematoxylin[16] | 30-60 seconds |
| Bluing | Running tap water or bluing reagent | 5-10 minutes |
| Dehydration & Mounting | Graded ethanol, xylene, and mounting medium | Standard procedure |
Antibody Selection and Dilution
The choice of a validated primary antibody is crucial for successful this compound localization. Several commercial antibodies are available. It is essential to use an antibody validated for IHC on paraffin-embedded sections.
| Antibody Example | Host | Clonality | Recommended Dilution | Vendor (Cat. No.) |
| Anti-Hepcidin + this compound-2 [EPR18937] | Rabbit | Monoclonal | 1:100 | Abcam (ab190775) |
| This compound 25 Antibody | Rabbit | Polyclonal | Application dependent | antibodies-online (ABIN1715141)[17] |
| anti-Human this compound [D7] | Mouse | Monoclonal | Application dependent | MyBioSource (MBS2032091)[18] |
Note: Optimal antibody dilution must be determined empirically for each experimental setup.
Controls
-
Positive Control: Use tissue known to express this compound, such as normal liver tissue.[19] The staining pattern should be predominantly in hepatocytes, often with a periportal distribution.[19]
-
Negative Control: Omit the primary antibody or use an isotype control antibody at the same concentration as the primary antibody to assess non-specific staining from the secondary antibody and detection system.
Data Presentation and Analysis
Quantitative analysis of this compound IHC staining can be performed to compare expression levels between different experimental groups. This is often done using a semi-quantitative scoring method.
| Scoring Parameter | Description |
| Staining Intensity | 0 (No staining), 1 (Weak), 2 (Moderate), 3 (Strong) |
| Percentage of Positive Cells | 0 (0%), 1 (1-25%), 2 (26-50%), 3 (51-75%), 4 (76-100%) |
| H-Score (Histoscore) | Staining Intensity x Percentage of Positive Cells (Range: 0-12 or 0-300 depending on the scale used) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Inactive primary antibody, incorrect antigen retrieval, insufficient incubation time. | Use a new antibody aliquot, optimize antigen retrieval buffer and time, increase incubation time. |
| Weak Staining | Antibody dilution too high, short incubation time, expired reagents. | Use a lower antibody dilution, increase incubation time, use fresh reagents. |
| High Background | Insufficient blocking, primary antibody concentration too high, incomplete washing. | Increase blocking time, use a higher antibody dilution, increase washing steps. |
| Non-specific Staining | Cross-reactivity of antibodies, endogenous biotin (B1667282) or peroxidase activity. | Ensure adequate blocking of endogenous components, use a more specific primary antibody.[16] |
These protocols and notes provide a comprehensive guide for the immunohistochemical localization of this compound. Adherence to these guidelines, with appropriate optimization for specific experimental conditions, will facilitate reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. This compound quantification: methods and utility in diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]
- 5. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 12. bosterbio.com [bosterbio.com]
- 13. IHC antigen retrieval protocol | Abcam [abcam.com]
- 14. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 15. Immunohistochemistry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips [jpatholtm.org]
- 17. anti-Hepcidin 25 Antibody [ABIN1715141] - Mouse, Rat, IF (p), IHC (p) [antibodies-online.com]
- 18. mybiosource.com [mybiosource.com]
- 19. Pro-hepcidin: expression and cell specific localisation in the liver and its regulation in hereditary haemochromatosis, chronic renal insufficiency, and renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hepcidin Gene Expression Analysis via RNA Extraction and qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepcidin (B1576463) is a peptide hormone primarily synthesized in the liver that acts as the master regulator of systemic iron homeostasis.[1] Its expression is tightly controlled by various stimuli, including iron levels, inflammation, erythropoietic activity, and hypoxia.[2][3] Dysregulation of this compound is implicated in a variety of iron-related disorders. Consequently, accurate and reliable quantification of this compound gene (HAMP) expression is crucial for research and the development of novel therapeutics.
This document provides detailed protocols for the analysis of this compound gene expression, covering RNA extraction from liver tissue, quality control, and quantitative real-time PCR (qPCR). Additionally, it outlines the key signaling pathways involved in this compound regulation.
Key Signaling Pathways Regulating this compound Expression
This compound expression is primarily regulated at the transcriptional level through two main signaling pathways: the BMP/SMAD pathway, which responds to iron levels, and the JAK/STAT pathway, which is activated by inflammatory cytokines like Interleukin-6 (IL-6).[1][3][4]
BMP/SMAD Pathway (Iron Sensing)
The Bone Morphogenetic Protein (BMP)/SMAD signaling pathway is the core axis of this compound control in response to iron status.[2][5] Increased iron levels lead to the upregulation of BMP6. BMP6 binds to a receptor complex on the surface of hepatocytes, which includes BMP receptors (BMPR), hemojuvelin (HJV), and the hemochromatosis protein (HFE) in conjunction with transferrin receptor 2 (TFR2).[3][5] This binding event triggers the phosphorylation of SMAD proteins (SMAD1/5/8), which then complex with SMAD4 and translocate to the nucleus to induce this compound gene transcription.[3][5]
Caption: Iron-mediated regulation of this compound via the BMP/SMAD pathway.
JAK/STAT Pathway (Inflammatory Response)
During inflammation, cytokines such as IL-6 are released and bind to their receptors on hepatocytes.[3][4] This binding activates the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3).[1] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to the this compound promoter to induce its transcription.[1]
Caption: Inflammatory regulation of this compound via the JAK/STAT pathway.
Experimental Workflow
The overall experimental workflow for this compound gene expression analysis involves several key stages, from sample collection to data analysis.
Caption: Workflow for this compound gene expression analysis.
Experimental Protocols
Protocol 1: Total RNA Extraction from Liver Tissue
High-quality, intact RNA is essential for accurate gene expression analysis.[6][7] Liver tissue can be rich in glycogen, which may co-precipitate with RNA, so careful extraction is necessary.[8] The following protocol is based on the use of a TRIzol-like reagent.
Materials:
-
Frozen liver tissue (~20-30 mg)
-
TRIzol Reagent (or similar phenol-guanidine isothiocyanate solution)
-
Isopropyl alcohol
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
Homogenizer (e.g., rotor-stator or bead mill)
-
Nuclease-free microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Homogenization:
-
Add 1 mL of TRIzol reagent to a tube containing the frozen liver tissue.
-
Homogenize the tissue immediately until no visible tissue clumps remain.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used.
-
Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh nuclease-free tube. Be cautious not to disturb the interphase.
-
Add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol reagent used initially.
-
Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet by adding at least 1 mL of 75% ethanol per 1 mL of TRIzol reagent.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Carefully discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Resuspend the RNA pellet in 20-50 µL of nuclease-free water.
-
Incubate at 55-60°C for 10 minutes to aid in resuspension.
-
-
Storage:
-
Store the RNA at -80°C for long-term use.
-
Protocol 2: RNA Quality and Quantity Assessment
Assessing the purity and integrity of the extracted RNA is a critical step before proceeding to qPCR.[9][10]
Materials:
-
Spectrophotometer (e.g., NanoDrop)
-
Automated electrophoresis system (e.g., Agilent Bioanalyzer)
-
Nuclease-free water for blanking
Procedure:
-
Purity Assessment (Spectrophotometry):
-
Measure the absorbance of the RNA sample at 260 nm and 280 nm.
-
The A260/A280 ratio should be between 1.8 and 2.1, indicating pure RNA.[11] Ratios below this may indicate protein contamination.
-
The A260/A230 ratio should be greater than 1.8, indicating minimal contamination from carbohydrates or phenol.
-
-
Integrity Assessment (Automated Electrophoresis):
-
Quantification:
-
Use the absorbance at 260 nm from the spectrophotometer to determine the RNA concentration (an A260 of 1.0 corresponds to ~40 µg/mL of single-stranded RNA).
-
| Quality Control Parameter | Acceptable Range | Potential Issue if Outside Range |
| A260/A280 Ratio | 1.8 - 2.1 | Protein contamination |
| A260/A230 Ratio | > 1.8 | Phenol or carbohydrate contamination |
| RNA Integrity Number (RIN) | ≥ 7.0 | RNA degradation |
Protocol 3: Reverse Transcription (cDNA Synthesis)
This step converts the extracted RNA into complementary DNA (cDNA), which serves as the template for qPCR.
Materials:
-
High-Capacity cDNA Reverse Transcription Kit (or similar)
-
Extracted total RNA (e.g., 1 µg)
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Prepare the reverse transcription master mix on ice according to the manufacturer's instructions. A typical reaction might include:
-
10X RT Buffer
-
25X dNTP Mix
-
10X RT Random Primers
-
Reverse Transcriptase
-
Nuclease-free water
-
-
Add the appropriate amount of total RNA to each reaction tube.
-
Bring the final volume to the recommended amount (e.g., 20 µL) with nuclease-free water.
-
Gently mix and centrifuge briefly.
-
Incubate the reactions in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C.
Protocol 4: Quantitative Real-Time PCR (qPCR)
This protocol outlines the setup for a SYBR Green-based qPCR assay for this compound gene expression.
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for this compound and a reference gene (e.g., GAPDH, ACTB).[12][13][14]
-
Nuclease-free water
-
qPCR instrument
Primer Design:
-
Primers should be designed to span an exon-exon junction to avoid amplification of contaminating genomic DNA.
-
Amplicon size should ideally be between 70 and 150 base pairs.
-
Example human this compound primers:
-
Forward: 5'-CTGCAACCCCAGGACAGAG-3'
-
Reverse: 5'-GGAATAAATAAGGAAGGGAGGGG-3'
-
-
Example human GAPDH primers:
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
Procedure:
-
Prepare the qPCR reaction mix on ice. For each reaction, combine:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Nuclease-free water
-
cDNA template (diluted)
-
-
Aliquot the master mix into qPCR plate wells.
-
Add the cDNA template to the respective wells. Include no-template controls (NTCs) for each primer set.
-
Seal the plate, mix, and centrifuge briefly.
-
Run the plate in a qPCR instrument using a standard cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 min)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 sec)
-
Annealing/Extension (e.g., 60°C for 60 sec)
-
-
Melt curve analysis to verify product specificity.
-
Data Presentation and Analysis
The most common method for analyzing qPCR data is the comparative Cq (ΔΔCq) method, which provides the relative fold change in gene expression.[15]
Data Analysis Steps:
-
Calculate ΔCq: For each sample, normalize the Cq value of the target gene (this compound) to the Cq value of the reference gene (e.g., GAPDH).
-
ΔCq = Cq(this compound) - Cq(Reference Gene)
-
-
Calculate ΔΔCq: Normalize the ΔCq of the test samples to the ΔCq of the control/calibrator sample.
-
ΔΔCq = ΔCq(Test Sample) - ΔCq(Control Sample)
-
-
Calculate Fold Change: Determine the relative expression level.
-
Fold Change = 2^(-ΔΔCq)
-
Example Data Table:
| Sample Group | Biological Replicate | Cq (this compound) | Cq (GAPDH) | ΔCq | Average ΔCq | ΔΔCq | Fold Change (2^-ΔΔCq) |
| Control | 1 | 22.5 | 18.2 | 4.3 | 4.2 | 0 | 1.0 |
| 2 | 22.3 | 18.2 | 4.1 | ||||
| 3 | 22.4 | 18.2 | 4.2 | ||||
| Treatment A | 1 | 20.1 | 18.3 | 1.8 | 1.9 | -2.3 | 4.9 |
| 2 | 20.4 | 18.4 | 2.0 | ||||
| 3 | 20.3 | 18.5 | 1.8 | ||||
| Treatment B | 1 | 24.8 | 18.1 | 6.7 | 6.8 | 2.6 | 0.2 |
| 2 | 25.0 | 18.3 | 6.7 | ||||
| 3 | 25.2 | 18.2 | 7.0 |
This structured approach ensures reproducible and reliable quantification of this compound gene expression, providing valuable insights for both basic research and clinical applications.
References
- 1. JCI - this compound regulation: ironing out the details [jci.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Physiological and pathophysiological mechanisms of this compound regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of this compound Regulation: Implications for the Anemia of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Methods of RNA Quality Assessment [promega.sg]
- 8. An efficient method for extracting next-generation sequencing quality RNA from liver tissue of recalcitrant animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mRNA and microRNA quality control for RT-qPCR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gene-quantification.de [gene-quantification.de]
- 11. academic.oup.com [academic.oup.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Suppression of hepatic this compound expression in response to acute iron deprivation is associated with an increase of matriptase-2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RT-qPCR data analysis [qiagen.com]
Measuring Hepcidin in Response to Inflammatory Stimuli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate measurement of hepcidin (B1576463), a key regulator of iron homeostasis, particularly in the context of inflammatory responses. Understanding the dynamics of this compound expression is crucial for research into a variety of inflammatory diseases, infectious diseases, and certain cancers, as well as for the development of novel therapeutics targeting iron metabolism.
Introduction to this compound and Inflammation
This compound is a peptide hormone primarily produced by the liver that plays a central role in regulating iron availability in the body.[1] It functions by binding to the iron exporter protein ferroportin, leading to its internalization and degradation.[2][3] This action effectively traps iron within cells, particularly macrophages, hepatocytes, and enterocytes, thereby reducing the amount of iron circulating in the bloodstream.[2]
During inflammation, the expression of this compound is significantly upregulated.[2][4] This response is considered a defense mechanism to limit the availability of iron to invading pathogens, which require this essential nutrient for their growth and proliferation.[2][4] The primary inflammatory mediators responsible for inducing this compound expression are pro-inflammatory cytokines, most notably Interleukin-6 (IL-6), and bacterial components like lipopolysaccharide (LPS).[5][6][7][8] This inflammatory-driven increase in this compound is a key contributor to the anemia of inflammation, also known as anemia of chronic disease.[2][6]
Methods for this compound Quantification
Several methods are available for the quantification of this compound in biological samples. The two most prominent techniques are Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique that offers high throughput and is relatively cost-effective.[9] Both competitive and sandwich ELISA formats have been developed for this compound measurement.[10][11][12][13] Commercial ELISA kits are readily available for quantifying human, mouse, and rat this compound in various sample types including serum, plasma, urine, and cell culture supernatants.[14][15][16][17]
Table 1: Comparison of Commercial this compound ELISA Kits
| Feature | Kit Example 1 (Human) | Kit Example 2 (Mouse) | Kit Example 3 (Rat) |
| Assay Principle | Sandwich-ELISA[14] | Sandwich-ELISA | Competitive ELISA[10] |
| Sample Types | Cell Culture Supernates, Serum, Plasma, Urine[15] | Serum, Plasma, Cell Culture Supernates | Serum, Plasma, other biological fluids |
| Detection Range | 15.6 - 1,000 pg/mL[15] | 125 - 8000 pg/mL[14] | 0.156 - 10 ng/mL[16] |
| Sensitivity | 3.81 pg/mL[15] | 75 pg/mL[14] | < 0.07 ng/mL[16] |
| Assay Time | 4.5 hours[15] | Not specified | 1.5 hours[10] |
| Species Reactivity | Human[14][15] | Mouse[14] | Rat[16] |
Mass Spectrometry (MS)
Mass spectrometry-based methods, such as Time-of-Flight Mass Spectrometry (TOF-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer high specificity and the ability to distinguish between different this compound isoforms (e.g., This compound-25 (B1576460), -22, and -20).[9][18][19][20][21] this compound-25 is the primary bioactive form.[21] These methods are considered a gold standard for this compound quantification due to their accuracy and ability to provide absolute quantification when using an internal standard.[12][19][22]
Table 2: Performance Characteristics of Mass Spectrometry-Based this compound Assays
| Feature | SELDI-TOF MS | LC-MS/MS |
| Principle | Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry | Liquid Chromatography coupled with Tandem Mass Spectrometry |
| Sample Types | Serum, Urine[18][20] | Serum[22] |
| Key Advantages | Can distinguish this compound isoforms.[20] | High specificity and suitability for accurate quantification.[22] |
| Throughput | Lower compared to ELISA | Lower compared to ELISA |
| Isoform Detection | Can detect this compound-20, -22, and -25 in urine.[20] | Primarily targets this compound-25.[22] |
| Internal Standard | Synthetic this compound analogues can be used for quantification.[19] | Stable isotope-labeled this compound is used for accurate quantification. |
Signaling Pathways of Inflammatory this compound Regulation
Inflammatory stimuli induce this compound expression primarily through the activation of specific signaling pathways in hepatocytes.
IL-6/JAK/STAT3 Pathway
The inflammatory cytokine IL-6 is a potent inducer of this compound.[6][7][8] IL-6 binds to its receptor on the surface of hepatocytes, leading to the activation of the Janus kinase (JAK) family of tyrosine kinases. Activated JAKs then phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3).[3][23] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to a specific responsive element in the this compound gene promoter, thereby driving its transcription.[6][23]
References
- 1. Physiology, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. The this compound Circuits Act: Balancing Iron and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Regulation in the Anemia of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatocyte toll-like receptor 4 mediates lipopolysaccharide-induced this compound expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-6 induces this compound expression through STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Anemia of inflammation: the cytokine-hepcidin link [jci.org]
- 8. IL-6 mediates hypoferremia of inflammation by inducing the synthesis of the iron regulatory hormone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunochemical and mass-spectrometry-based serum this compound assays for iron metabolism disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 12. This compound analysis [hepcidinanalysis.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Human Hepc(this compound)ELISA Kit - Elabscience® [elabscience.com]
- 15. rndsystems.com [rndsystems.com]
- 16. biocompare.com [biocompare.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Mass Spectrometry Analysis of this compound Peptides in Experimental Mouse Models | PLOS One [journals.plos.org]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 20. Mass Spectrometry-Based this compound Measurements in Serum and Urine: Analytical Aspects and Clinical Implications - ProQuest [proquest.com]
- 21. academic.oup.com [academic.oup.com]
- 22. LC-MS/MS method for this compound-25 measurement in human and mouse serum: clinical and research implications in iron disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction: Hepcidin (B1576463), the Master Regulator of Iron Homeostasis
This compound is a peptide hormone primarily synthesized in the liver that acts as the central regulator of systemic iron homeostasis.[1][2] Its primary function is to control the concentration of iron in plasma and the total iron content in the body.[3] this compound exerts its effect by binding to the iron export protein ferroportin, which is present on the surface of cells that transport iron into the bloodstream, such as duodenal enterocytes, macrophages, and hepatocytes.[2][4][5] The binding of this compound to ferroportin induces the internalization and degradation of ferroportin, thereby blocking iron from entering the circulation.[4][5] This mechanism effectively controls dietary iron absorption and the release of iron from stores.[1][5]
The expression of this compound is tightly regulated by several factors, including body iron stores, inflammation, erythropoietic demand, and hypoxia.[4][6][7] Dysregulation of this compound production is a key pathogenic factor in a variety of iron-related disorders, ranging from iron deficiency anemias to iron overload conditions.[1][5] Consequently, the measurement of this compound levels in biological fluids has emerged as a valuable tool for the diagnosis, differential diagnosis, and management of these conditions.[8][9][10]
Clinical Utility of this compound Testing
The measurement of serum or plasma this compound can provide crucial insights into the underlying pathophysiology of various iron-related disorders, aiding in their diagnosis and guiding therapeutic strategies.
Iron Deficiency Anemia (IDA)
In individuals with true iron deficiency, this compound levels are typically very low or undetectable.[11][12] This is a physiological response to iron depletion, aimed at maximizing intestinal iron absorption and the release of stored iron.[9] Therefore, a low this compound level can confirm a diagnosis of IDA. Furthermore, this compound measurement can predict the response to oral iron therapy; patients with low this compound are more likely to absorb oral iron supplements effectively.[13]
Anemia of Chronic Disease (ACD) / Anemia of Inflammation (AI)
ACD, also known as AI, is characterized by high levels of this compound.[11][14] Inflammatory cytokines, particularly interleukin-6 (IL-6), stimulate this compound production.[12][15] The elevated this compound blocks the release of iron from macrophages and hinders intestinal iron absorption, leading to a state of functional iron deficiency despite adequate body iron stores.[9][12] Measuring this compound can help differentiate ACD from IDA, which is crucial as the treatment strategies for these two conditions differ significantly.[13][16] In cases of mixed IDA and ACD, this compound levels may be intermediate.[14][16]
Iron-Refractory Iron Deficiency Anemia (IRIDA)
IRIDA is a rare genetic disorder caused by mutations in the TMPRSS6 gene, which encodes a negative regulator of this compound expression.[17][18][19] Patients with IRIDA present with a microcytic, hypochromic anemia that is refractory to oral iron treatment and only partially responsive to parenteral iron.[18][19] A key diagnostic feature of IRIDA is inappropriately high or normal this compound levels in the presence of iron deficiency.[18][20][21]
Hereditary Hemochromatosis (HH)
Hereditary hemochromatosis is a group of genetic disorders characterized by excessive iron absorption and progressive iron overload.[11][22] Most forms of HH are associated with inappropriately low this compound levels for the degree of iron overload.[23][24][25] This this compound deficiency is the primary pathogenic defect, leading to uncontrolled iron absorption.[22] In HFE-related hemochromatosis, the most common form, serum this compound is innately low.[23] Measuring this compound can be useful in the diagnostic workup of iron overload disorders.
Iron-Loading Anemias
Certain anemias, such as β-thalassemia and congenital dyserythropoietic anemias, are characterized by ineffective erythropoiesis and iron overload.[26][27] In these conditions, the expanded but ineffective erythropoiesis suppresses this compound production, leading to increased iron absorption and subsequent iron overload, which in turn worsens the anemia.[26][27]
Data Presentation: this compound Levels in Iron-Related Disorders
The following table summarizes typical serum this compound levels observed in healthy individuals and in various iron-related disorders. It is important to note that reference ranges can vary between different assays and laboratories.[28][29][30]
| Condition | Typical Serum this compound Levels | Key References |
| Healthy Adults (Reference Range) | Varies by sex and menopausal status.[28][31] Generally in the range of 1-36 ng/mL.[28][30] | [28][29][30][31] |
| Iron Deficiency Anemia (IDA) | Very low to undetectable.[11][12] | [11][12] |
| Anemia of Chronic Disease (ACD) | High.[11][14][16] | [11][14][16] |
| ACD with concomitant IDA | Intermediate.[14][16] | [14][16] |
| Iron-Refractory IDA (IRIDA) | Inappropriately normal or high for the iron status.[18][20][21] | [18][20][21] |
| Hereditary Hemochromatosis (HFE-related) | Inappropriately low.[23][24][32] | [23][24][32] |
| Iron-Loading Anemias (e.g., β-thalassemia) | Suppressed/Low.[25][26] | [25][26] |
Signaling Pathways Regulating this compound Expression
This compound expression in hepatocytes is regulated by two main signaling pathways: the Bone Morphogenetic Protein (BMP)/SMAD pathway, which responds to iron levels, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is activated by inflammation.[4][6][33]
Regulation of this compound expression by iron and inflammation.
The experimental workflow for measuring this compound often involves sample collection, processing, and analysis using either ELISA or mass spectrometry.
General workflow for this compound measurement.
Experimental Protocols
The following are generalized protocols for the measurement of this compound-25, the bioactive form, in serum or plasma. It is crucial to follow the specific instructions provided with commercial assay kits or established in-house validated methods.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common method for quantifying this compound. Competitive or sandwich ELISA formats are available. The following is a generalized protocol for a competitive ELISA.[28][34][35][36][37]
5.1.1 Materials
-
Microplate pre-coated with anti-hepcidin antibody
-
This compound standards
-
Biotin-conjugated this compound
-
Streptavidin-HRP
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Microplate reader
5.1.2 Sample Preparation
-
Collect whole blood and prepare serum or plasma (EDTA or heparin).[35][36]
-
Collect the supernatant. Samples can be assayed immediately or stored at -80°C.[35] Avoid repeated freeze-thaw cycles.[36]
5.1.3 Assay Procedure
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the this compound standard to generate a standard curve.
-
Add standards and samples to the appropriate wells of the microplate.
-
Add a fixed amount of biotin-conjugated this compound to each well.
-
Incubate for a specified time (e.g., 1.5 hours at 37°C). During this incubation, the this compound in the sample will compete with the biotin-conjugated this compound for binding to the coated antibody.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate (e.g., 1 hour at 37°C).
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add TMB substrate to each well and incubate in the dark for color development (e.g., 15-30 minutes at 37°C).
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.[35]
-
Calculate the this compound concentration in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the concentration of this compound in the sample.
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a highly specific and accurate method for this compound quantification.[38][39][40][41][42]
5.2.1 Materials
-
Liquid chromatograph coupled to a tandem mass spectrometer
-
Analytical column (e.g., C18)
-
Solvents for mobile phase (e.g., water, acetonitrile (B52724) with formic acid)
-
Internal standard (e.g., stable isotope-labeled this compound)
-
Reagents for protein precipitation (e.g., acetonitrile or methanol)
-
Solid-phase extraction (SPE) cartridges (optional)
5.2.2 Sample Preparation
-
Collect and prepare serum or plasma as described for ELISA.
-
Thaw samples and the internal standard.
-
Spike a known amount of the internal standard into each sample, standard, and quality control.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
The supernatant may be directly injected into the LC-MS/MS system or further purified using SPE.
5.2.3 LC-MS/MS Analysis
-
Inject the prepared sample into the LC system.
-
Separate this compound and the internal standard from other sample components on the analytical column using a gradient of mobile phase solvents.
-
The eluent from the LC is introduced into the mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for this compound and the internal standard.
-
Generate a standard curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Quantify this compound in the unknown samples using the standard curve.
Conclusion
This compound testing is a valuable addition to the diagnostic armamentarium for iron-related disorders. It provides a direct measure of the principal regulator of iron homeostasis, offering insights that are not always apparent from traditional iron status markers. As assays become more standardized and widely available, the clinical utility of this compound measurement is expected to expand, leading to improved diagnosis and more personalized management of patients with these conditions.[7]
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Iron in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound Circuits Act: Balancing Iron and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Regulation of Iron Metabolism by this compound under Conditions of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in the diagnosis of iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound: clinical utility as a diagnostic tool and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in the diagnosis of iron disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Role of this compound in the pathophysiology and diagnosis of anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound expression in anemia of chronic disease and concomitant iron-deficiency anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound expression in anemia of chronic disease and concomitant iron-deficiency anemia | Semantic Scholar [semanticscholar.org]
- 17. This compound as a Potential Biomarker for the Diagnosis of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Iron refractory iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sah.org.ar [sah.org.ar]
- 20. Iron-Refractory Iron Deficiency Anemia (IRIDA) | Oncohema Key [oncohemakey.com]
- 21. Iron refractory iron deficiency anemia | Haematologica [haematologica.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Serum this compound levels are innately low in HFE-related haemochromatosis but differ between C282Y-homozygotes with elevated and normal ferritin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Expression of this compound in hereditary hemochromatosis: evidence for a regulation in response to the serum transferrin saturation and to non-transferrin-bound iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound in iron overload disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound and Anemia: A Tight Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | this compound and Anemia: A Tight Relationship [frontiersin.org]
- 28. drg-international.com [drg-international.com]
- 29. ashpublications.org [ashpublications.org]
- 30. SERUM this compound REFERENCE RANGE, GENDER DIFFERENCES, MENOPAUSAL DEPENDENCE AND BIOCHEMICAL CORRELATES IN HEALTHY SUBJECTS [journal-imab-bg.org]
- 31. Serum this compound: reference ranges and biochemical correlates in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ashpublications.org [ashpublications.org]
- 33. researchgate.net [researchgate.net]
- 34. fn-test.com [fn-test.com]
- 35. documents.thermofisher.com [documents.thermofisher.com]
- 36. abbkine.com [abbkine.com]
- 37. cusabio.com [cusabio.com]
- 38. researchgate.net [researchgate.net]
- 39. Mass spectrometry-based this compound measurements in serum and urine: analytical aspects and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. academic.oup.com [academic.oup.com]
- 41. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 42. This compound-25: Measurement by LC-MS/MS in serum and urine, reference ranges and urinary fractional excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in hepcidin ELISA assays
Welcome to the technical support center for hepcidin (B1576463) ELISA assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with low signal intensity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during this compound ELISA assays that can lead to weak or no signal.
Q1: Why is my standard curve flat or showing very low optical density (OD) values?
A weak or absent signal in your standard curve is a critical issue that prevents the quantification of your samples. Several factors could be the cause:
-
Improper Reagent Preparation or Handling:
-
Expired or Improperly Stored Reagents: Always check the expiration dates on all kit components.[1] Ensure that reagents have been stored at the recommended temperatures.[2] Multiple freeze-thaw cycles of standards and antibodies should be avoided.[3][4]
-
Incorrect Reconstitution or Dilution: Double-check all calculations for the serial dilution of your standard.[1] Ensure the standard is fully dissolved and well-mixed before preparing the dilutions.[5][6] It is recommended to prepare fresh dilutions for each assay.[4]
-
Reagent Contamination: Use fresh, sterile pipette tips for each reagent and sample to avoid cross-contamination.[2][7]
-
-
Procedural Errors:
-
Incorrect Reagent Addition Order: The reagents must be added in the precise order specified in the kit protocol.[7]
-
Inadequate Incubation Times or Temperatures: Ensure that all incubation steps are carried out for the specified duration and at the correct temperature.[3][4][8] All reagents should be brought to room temperature before use unless otherwise specified.[2][5]
-
Insufficient Washing: Inadequate washing between steps can lead to high background and poor signal. Ensure all wells are completely filled and emptied during each wash step.[7]
-
Q2: My samples are showing low or no signal, but my standard curve looks acceptable. What could be the problem?
When the standard curve is performing as expected, a low signal in the samples points to issues with the samples themselves or the sample matrix.
-
Low Analyte Concentration: The this compound concentration in your samples may be below the detection limit of the assay.[9][10] Consider concentrating your samples or using a more sensitive assay if available.
-
Sample Collection and Storage: Proper sample handling is crucial for preserving the integrity of this compound.
-
Serum and Plasma: For serum, allow the blood to clot completely before centrifugation.[3][8] For plasma, use the recommended anticoagulant (EDTA is often preferred) and centrifuge the samples soon after collection.[3][4][5]
-
Storage: Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C to avoid degradation from repeated freeze-thaw cycles.[3][4][8]
-
-
Sample Matrix Interference: Components in the sample matrix (e.g., serum, plasma) can sometimes interfere with the antibody-antigen binding.[1][6] It is often recommended to dilute serum or plasma samples with the provided sample dilution buffer.[7][8]
Q3: The overall signal in my assay is weak, including both the standards and the samples. What are the likely causes?
A universally low signal suggests a systemic issue with the assay setup or execution.
-
Sub-optimal Reagent Concentrations:
-
Antibody Concentrations: The concentrations of the capture or detection antibodies may be too low.[1]
-
-
Enzyme and Substrate Issues:
-
Incorrect Plate Reader Settings: Verify that the plate reader is set to the correct wavelength for reading the absorbance (typically 450 nm for TMB with a stop solution).[4][7]
Quantitative Data Summary
For optimal results, adhere to the incubation times and temperatures specified in your ELISA kit's protocol. The following table summarizes typical ranges found in various commercial this compound ELISA kits.
| Step | Reagent | Incubation Time | Incubation Temperature |
| Sample and Standard Incubation | Sample/Standard | 90 minutes | 37°C |
| Detection Antibody Incubation | Biotin-labeled Antibody | 60 minutes | 37°C |
| Enzyme Conjugate Incubation | HRP-Streptavidin (SABC) | 30 minutes | 37°C |
| Substrate Incubation | TMB Substrate | 10-20 minutes | 37°C (in the dark) |
Note: These are general guidelines. Always refer to the specific protocol provided with your ELISA kit.
Experimental Protocols
Protocol: Antibody Titration to Optimize Signal
If you suspect that the antibody concentrations are not optimal, performing a titration experiment can help determine the best concentrations for your assay.
Materials:
-
Coating buffer
-
Capture antibody
-
Blocking buffer
-
Detection antibody
-
Enzyme conjugate
-
Substrate and stop solution
-
Wash buffer
-
High-binding ELISA plate
-
This compound standard at a mid-range concentration
Procedure:
-
Coat the Plate with Varying Capture Antibody Concentrations:
-
Prepare serial dilutions of the capture antibody in coating buffer.
-
Coat different rows of the ELISA plate with each dilution.
-
Incubate as recommended in your protocol.
-
-
Block the Plate:
-
After washing, block the plate with a suitable blocking buffer.
-
-
Add Antigen:
-
Add the mid-range this compound standard to all wells.
-
-
Add Varying Detection Antibody Concentrations:
-
Prepare serial dilutions of the detection antibody.
-
Add each dilution to different columns of the plate.
-
-
Add Enzyme Conjugate and Substrate:
-
Proceed with the addition of the enzyme conjugate, substrate, and stop solution as per your standard protocol.
-
-
Read and Analyze:
-
Read the absorbance and create a grid to identify the combination of capture and detection antibody concentrations that yields the best signal-to-noise ratio.
-
Visual Guides
This compound ELISA Workflow
The following diagram illustrates the typical workflow of a sandwich ELISA for this compound detection, highlighting key stages where issues leading to low signal can arise.
Caption: this compound ELISA Workflow Diagram.
Troubleshooting Logic for Low Signal
This flowchart provides a systematic approach to diagnosing the cause of low signal in your this compound ELISA assay.
Caption: Low Signal Troubleshooting Flowchart.
References
- 1. maxanim.com [maxanim.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. fn-test.com [fn-test.com]
- 8. assaygenie.com [assaygenie.com]
- 9. assaygenie.com [assaygenie.com]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
Technical Support Center: Optimizing Hepcidin Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing sample dilution for accurate hepcidin (B1576463) quantification.
Frequently Asked Questions (FAQs)
Q1: Why is sample dilution essential for this compound quantification?
Sample dilution is a critical step in this compound quantification for several reasons:
-
Assay Range: To ensure the this compound concentration falls within the linear, quantifiable range of the standard curve of the assay being used.[1][2][3][4]
-
Matrix Effect Mitigation: Biological samples like serum and plasma contain numerous substances (e.g., proteins, lipids, salts) that can interfere with assay performance, a phenomenon known as the "matrix effect."[5] Dilution reduces the concentration of these interfering substances, thereby minimizing their impact on the accuracy of the measurement.
-
Assay Consistency: Proper dilution helps to achieve consistency and reproducibility between different samples and experiments.[3]
Q2: What are the recommended starting dilution factors for different sample types?
The optimal dilution factor can vary depending on the sample type, the expected this compound concentration (which can be influenced by the patient's condition), and the specific assay kit being used.[1][2][4] It is often necessary to perform a preliminary experiment to determine the optimal dilution for your specific samples.[1][4]
Q3: What diluent should be used for sample dilution?
Always use the specific sample diluent or buffer provided with the assay kit.[2][6] Using other buffers may introduce interfering substances or alter the pH, affecting the accuracy of the results. For some ELISA kits, a phosphate-buffered saline (PBS) solution (e.g., 0.01mol/L PBS, PH=7.0-7.2) is recommended.[1][4]
Q4: How should I handle samples with expected high or low this compound levels?
-
High this compound Levels: Samples from individuals with inflammation or certain iron overload disorders may have high this compound concentrations.[7][8] A higher initial dilution factor (e.g., 1:100 or greater) may be necessary.[1][6]
-
Low this compound Levels: Samples from individuals with iron deficiency anemia or hereditary hemochromatosis may have very low or undetectable this compound levels.[7][8] A lower dilution factor (e.g., 1:5 or 1:20) or no dilution may be required.[4][9] It is crucial to ensure the assay is sensitive enough to detect these low concentrations.
Q5: What are the typical reference ranges for this compound in healthy individuals?
This compound concentrations can vary based on factors like age, sex, and menopausal status.[10][11][12] Different quantification methods may also yield different ranges.
Q6: What are the best practices for sample collection and storage?
Proper sample handling is crucial for accurate this compound measurement.
-
Sample Types: Both serum and plasma (EDTA or heparin) are commonly used for this compound measurement.[2][13]
-
Collection: For serum, allow blood to clot at room temperature before centrifugation.[2][14] For plasma, centrifuge within 30 minutes of collection.[2][13]
-
Storage: this compound is stable in serum and plasma for at least 6 years when stored at -20°C or -80°C.[15] For urine, this compound is stable for at least one year at -80°C.[13] Avoid repeated freeze-thaw cycles.[2] Samples stored at room temperature for over 24 hours may be unacceptable for testing.[15]
Troubleshooting Guides
Problem: My sample this compound concentration is outside the standard curve range.
-
Cause: The sample is either too concentrated or too dilute for the assay's detection range.
-
Solution:
-
If the concentration is above the highest standard, re-assay the sample using a higher dilution factor.
-
If the concentration is below the lowest standard, re-assay the sample using a lower dilution factor or no dilution if the protocol allows. It's important to verify the assay's lower limit of quantification (LLOQ) to ensure it can accurately measure low concentrations.[3]
-
Problem: I'm seeing poor linearity upon serial dilution of my sample.
-
Cause: This can be due to a strong matrix effect, where interfering substances are not sufficiently diluted out even at higher dilutions. The accuracy of a measurement from a diluted sample is dependent on the linearity of the assay.[3]
-
Solution:
-
Optimize the initial dilution factor to find a balance between minimizing the matrix effect and keeping the this compound concentration within the assay range.
-
Consider a different sample preparation method, such as solid-phase extraction (SPE), which can be used in some mass spectrometry methods to enrich this compound and remove interfering components.[16][17]
-
Problem: There is a high coefficient of variation (CV) between my sample replicates.
-
Cause: High CVs can result from pipetting errors, improper mixing of samples and reagents, or issues with the assay plate (e.g., temperature gradients).
-
Solution:
-
Ensure accurate and consistent pipetting. Use calibrated pipettes and fresh tips for each sample and reagent transfer.
-
Thoroughly mix all samples and reagents before adding them to the plate.
-
Ensure uniform incubation conditions across the entire plate.
-
Problem: My sample results are inconsistent with expected physiological levels.
-
Cause: This could be due to pre-analytical errors such as improper sample collection, handling, or storage. Sample stability is crucial; for instance, this compound is stable in serum for one day at room temperature and at least 42 days at -20°C.[12] The choice of assay can also be a factor, as different methods may yield different results.[18]
-
Solution:
Quantitative Data Summary
Table 1: Recommended Starting Dilution Factors for this compound Assays
| Sample Type | Assay Type | Recommended Starting Dilution | Reference |
| Serum/Plasma | ELISA | 1:5 to 1:100 | [1][4] |
| Serum | cELISA | 1:20 | [9] |
| Urine | TOF MS | 5 µL sample in 495 µL diluent (1:100) | [19][20] |
| Serum | TOF MS | 10 µL sample in 490 µL diluent (1:49) | [19][20] |
Note: These are general recommendations. The optimal dilution factor should be determined empirically for your specific samples and assay.
Table 2: Typical Reference Ranges of this compound in Healthy Adults
| Population | This compound Concentration | Method | Reference |
| Men | 29 - 254 ng/mL (median: 112 ng/mL) | cELISA | [21] |
| Women | 17 - 286 ng/mL (median: 65 ng/mL) | cELISA | [21] |
| Men | Median: 7.8 nM | cELISA | [10] |
| Premenopausal Women | Median: 4.1 nM | cELISA | [10] |
| Postmenopausal Women | Median: 8.5 nM | cELISA | [10] |
| Men (≥18 years) | 1.1 - 15.6 nmol/L | LC-MS/MS | [12] |
| Women (18-50 years) | 0.4 - 9.2 nmol/L | LC-MS/MS | [12] |
| Women (>50 years) | 0.7 - 16.8 nmol/L | LC-MS/MS | [12] |
Note: 1 nM of this compound is approximately equal to 2.79 ng/mL.[9][15]
Table 3: Sample Stability and Storage Conditions
| Sample Type | Storage Temperature | Duration | Reference |
| Serum/Plasma | Room Temperature | Up to 24 hours | [12][15] |
| Serum | +4°C | 6 days | [12] |
| Serum/Plasma | -20°C or -80°C | At least 6 years | [15] |
| Urine | -80°C | At least 1 year | [13] |
Experimental Protocols
Generalized Protocol for this compound Competitive ELISA (cELISA)
This protocol provides a general workflow. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation:
-
Standard Curve Preparation:
-
Perform serial dilutions of the this compound standard to create a standard curve. This is crucial for calculating the concentration of this compound in your samples.[2]
-
-
Sample Preparation and Dilution:
-
Based on the expected this compound concentration and the kit's recommendations, dilute your serum or plasma samples with the provided sample diluent.
-
A common starting dilution for serum is 1:20.[9]
-
Mix the diluted samples thoroughly by gentle vortexing or inversion.
-
-
Assay Procedure:
-
Add the prepared standards, controls, and diluted samples to the appropriate wells of the microplate.
-
Add the biotinylated this compound tracer or a similar detection reagent.
-
Incubate the plate as specified in the manual (e.g., 1 hour at 37°C).[1]
-
Wash the plate multiple times to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.[1]
-
Stop the reaction with a stop solution and read the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.[1]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the this compound concentration of your samples by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor to obtain the final this compound concentration in the original sample.[1]
-
Visualizations
Caption: A logical workflow for determining the optimal sample dilution for this compound quantification.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. journals.plos.org [journals.plos.org]
- 6. img.abclonal.com [img.abclonal.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. [PDF] Serum this compound: reference ranges and biochemical correlates in the general population. | Semantic Scholar [semanticscholar.org]
- 11. eprints.uklo.edu.mk [eprints.uklo.edu.mk]
- 12. Preanalytical factors and reference intervals for serum this compound LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 14. abcam.cn [abcam.cn]
- 15. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 16. ashpublications.org [ashpublications.org]
- 17. msacl.org [msacl.org]
- 18. mdpi.com [mdpi.com]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 20. Advances in Quantitative this compound Measurements by Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
Hepcidin LC-MS/MS Analysis: Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects during hepcidin (B1576463) analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of quantitative analyses.[2][3] In electrospray ionization (ESI), which is commonly used for peptide analysis, matrix effects primarily arise from competition for charge between the analyte and interfering compounds in the ESI droplet.[2][4]
Q2: Why is this compound analysis particularly susceptible to matrix effects?
The analysis of this compound, a 25-amino acid peptide hormone, presents several challenges:
-
"Sticky" Nature: this compound has a tendency to adsorb to laboratory surfaces, such as glass and plastic vials, which can lead to sample loss and poor recovery.[5][6]
-
Complex Biological Matrix: this compound is measured in complex matrices like serum and plasma, which contain high concentrations of proteins, salts, and phospholipids.[1][2]
-
Endogenous Interferences: Phospholipids are a major cause of ion suppression in bioanalysis and can co-extract with this compound during sample preparation, leading to significant matrix effects.
Q3: What are the primary sources of matrix effects in serum or plasma samples?
The main sources of interference in serum and plasma are endogenous components that can co-elute with this compound.
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression and fouling the MS source.
-
Proteins: Although most large proteins are removed during initial sample processing, residual proteins and peptides can still interfere with ionization.
-
Salts and Other Endogenous Molecules: High concentrations of salts and other small molecules can also affect the ionization process.[7]
Q4: How can I quantitatively assess the matrix effect in my this compound assay?
The most common method is the post-extraction spike analysis . This technique allows for the quantitative assessment of ion suppression or enhancement.[2][8] The matrix factor (MF) is calculated by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a pure solution.
Matrix Effect Assessment Protocol
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and the internal standard (IS) into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix (e.g., this compound-free serum) and then spike the analyte and IS into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Key Parameters:
-
Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
-
Recovery (RE): RE = (Peak Response in Set C) / (Peak Response in Set B)
-
Process Efficiency (PE): PE = (Peak Response in Set C) / (Peak Response in Set A) = MF * RE
-
Troubleshooting Guide
This section addresses specific issues encountered during this compound LC-MS/MS analysis that are often linked to matrix effects.
Problem: Poor Reproducibility and Inconsistent Peak Areas
Inconsistent analytical results are a classic sign of variable matrix effects between samples.
Possible Causes & Recommended Solutions
| Cause | Recommended Solution |
| Inadequate Sample Cleanup | The sample preparation method is not sufficiently removing interfering components like phospholipids. Solution: Implement a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) is highly effective at removing matrix components.[1][2] |
| Variable Matrix Composition | Samples from different subjects or disease states can have different compositions, leading to variable suppression. Solution: The use of a stable isotope-labeled (SIL) internal standard is crucial. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable normalization and accurate quantification.[1][9][10] |
| Analyte Adsorption | This compound adsorbs to surfaces, causing variable loss.[5] Solution: Use low-binding tubes and plates. Silanized glass vials can also significantly reduce peptide interaction with surfaces.[5][6] |
Problem: Low Signal Intensity or Complete Signal Loss (Ion Suppression)
A significant drop in signal intensity points towards severe ion suppression.
Possible Causes & Recommended Solutions
| Cause | Recommended Solution |
| Co-elution with Phospholipids | Phospholipids are a primary cause of ion suppression.[2] Solution 1: Optimize chromatography to separate this compound from the phospholipid elution region. This may involve adjusting the gradient or mobile phase composition.[1] Solution 2: Use a sample preparation method specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid technology or other targeted removal plates. |
| High Sample Concentration | Injecting a highly concentrated or "dirty" sample can overwhelm the ion source. Solution: Dilute the sample extract. This can reduce the concentration of interfering matrix components, although it may also lower the analyte signal to undetectable levels if sensitivity is already low.[11] |
| Interaction with Metal Components | Peptides like this compound can chelate with metal ions from stainless steel components (e.g., column hardware, tubing), leading to signal loss and peak tailing.[12][13] Solution: Use bio-inert or metal-free LC systems and columns to minimize these interactions.[12][13] |
Visual Guides and Protocols
Diagram: Mechanism of Ion Suppression
Caption: Ion suppression in the ESI source.
Diagram: Sample Preparation Workflow Comparison
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Improved LC-MS/MS method for the quantification of this compound-25 in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SELDI-TOF-MS determination of this compound in clinical samples using stable isotope labelled this compound as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SELDI-TOF-MS determination of this compound in clinical samples using stable isotope labelled this compound as an internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
Best practices for storing samples for hepcidin analysis
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing samples for hepcidin (B1576463) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best type of sample to collect for this compound analysis?
A1: Serum and plasma (Lithium heparin or EDTA) are the most common and reliable sample types for this compound analysis.[1][2][3][4] Urine can also be used, but levels may need to be normalized to creatinine (B1669602) concentration.[1]
Q2: Does the patient need to be fasting before sample collection?
A2: It is recommended to collect blood from fasting subjects, preferably a first morning sample after an 8-12 hour fast.[1][2][4][5] While some studies suggest that a meal may not significantly affect this compound concentration, fasting is considered a best practice to minimize variability.[6][7]
Q3: What is the minimum volume of sample required for this compound analysis?
A3: A minimum of 0.25 mL of serum, plasma, or urine is typically required for this compound assays.[1] However, a volume of 0.5 mL is often preferred to allow for repeat analysis if necessary.[2][4]
Q4: How should I process the blood sample after collection?
A4:
-
Serum: Collect blood in a serum separator tube (red or yellow top). Allow the blood to clot at room temperature for 30 minutes to 2 hours.[5] Then, centrifuge at 1000 x g for 15-20 minutes at 2-8°C.[3][8] Collect the supernatant (serum).
-
Plasma: Collect blood in a tube containing either lithium heparin (green top) or EDTA (purple top).[1] Invert the tube several times immediately after collection. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[3][8][9] Collect the supernatant (plasma).
Q5: What are the recommended storage conditions for this compound samples?
A5: For long-term storage, it is best to store serum, plasma, and urine samples at -80°C.[1][5] Storage at -20°C is also acceptable for an extended period.[1][5] For short-term storage, samples can be kept at 2-8°C.[3][6] Avoid storing samples at room temperature for longer than 24 hours.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lower than expected this compound levels | Sample degradation due to improper storage. | Ensure samples are frozen at -20°C or -80°C as soon as possible after processing. Avoid prolonged storage at room temperature.[10] |
| Diurnal variation in this compound levels. | Standardize sample collection time, preferably in the morning after an overnight fast.[11][12] | |
| Repeated freeze-thaw cycles. | Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles.[3][8] | |
| Higher than expected this compound levels | Inflammation in the subject. | Note any inflammatory conditions in the subject as inflammation can increase this compound levels.[10] |
| Recent iron-rich meal. | Ensure patients are fasting before blood collection.[2][4] | |
| High variability between replicate samples | Incomplete mixing of thawed samples. | Thaw samples completely and mix gently but thoroughly before analysis. Do not vortex.[3] |
| Particulate matter in the sample. | Centrifuge samples to remove any particulate matter before performing the assay.[3] | |
| Assay failure or inconsistent results | Use of incorrect sample collection tubes. | Use recommended serum (red or yellow top) or plasma (green or purple top) tubes.[1] |
| Hemolyzed or lipemic samples. | Avoid using grossly hemolyzed or lipemic samples as they can interfere with the assay.[3][4] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Samples
| Sample Type | Short-Term Storage | Long-Term Storage | Maximum Duration |
| Serum/Plasma | 2-8°C | -20°C or -80°C | Up to 6 days at 4°C.[6][13] At least 6 years at -20°C or -80°C.[5] |
| Urine | Not Recommended | -80°C | At least 1 year at -80°C.[1] |
Experimental Protocols
Detailed Protocol: this compound Measurement by Competitive ELISA
This protocol provides a general guideline for measuring this compound concentrations in serum or plasma using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
This compound ELISA kit (includes coated microplate, standards, detection antibody, HRP conjugate, buffers, and substrate)
-
Serum or plasma samples
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate washer (automated or manual)
-
Distilled or deionized water
-
Absorbent paper
Procedure:
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.[3]
-
Prepare wash buffer and other reagents as instructed in the kit manual.
-
-
Standard Curve Preparation:
-
Reconstitute the this compound standard as per the kit instructions to create a stock solution.
-
Perform serial dilutions of the stock solution to create a standard curve with a range of known this compound concentrations.
-
-
Sample Preparation:
-
Assay Procedure:
-
Add a specific volume of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add the biotinylated this compound tracer or a similar competitor to each well.
-
Incubate the plate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).[14]
-
Wash the plate multiple times with the prepared wash buffer to remove unbound substances.
-
Add the HRP-conjugated streptavidin or secondary antibody to each well.
-
Incubate the plate as specified in the kit manual (e.g., 30 minutes at 37°C).[14]
-
Wash the plate again to remove unbound HRP conjugate.
-
Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-20 minutes at 37°C) to allow for color development.[14]
-
Stop the reaction by adding the stop solution to each well. The color will change (e.g., from blue to yellow).
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.
-
Mandatory Visualization
Caption: Recommended workflow for this compound sample collection, processing, and storage.
Caption: Simplified signaling pathway of this compound regulation and action.
References
- 1. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 2. intrinsicdx.com [intrinsicdx.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. intrinsicdx.com [intrinsicdx.com]
- 5. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 6. Preanalytical factors and reference intervals for serum this compound LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. fn-test.com [fn-test.com]
- 10. This compound in the diagnosis of iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preanalysis in Serum this compound Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (Pre)analytical imprecision, between-subject variability, and daily variations in serum and urine this compound: implications for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Immunoassay for Human this compound Predicts Iron Deficiency in First-Time Blood Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cloud-clone.com [cloud-clone.com]
Linearity issues with hepcidin ELISA and how to solve them
Welcome to the technical support center for hepcidin (B1576463) ELISA assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a specific focus on addressing linearity problems.
Frequently Asked Questions (FAQs)
Q1: What is linearity in the context of a this compound ELISA?
A1: Linearity refers to the ability of the assay to produce results that are directly proportional to the concentration of this compound in the sample. A linear response ensures that a diluted sample will give a concentration reading that, when corrected for the dilution factor, is consistent with the concentration of the undiluted sample.
Q2: What are the common causes of non-linearity in a this compound ELISA?
A2: Non-linearity can arise from several factors, including:
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding, leading to inaccurate measurements.[1][2] This interference can be caused by substances like phospholipids, carbohydrates, metabolites, and high concentrations of other proteins.[2]
-
Improper Sample Dilution: If a sample is not diluted sufficiently, high concentrations of this compound or interfering substances can lead to a "hook effect" or saturation of the antibodies, resulting in a non-linear response.[3][4] Conversely, excessive dilution can bring the analyte concentration below the reliable detection limit of the assay.
-
Antibody Concentration: An insufficient excess of capture or detection antibody for the amount of analyte in the sample can lead to a lack of dilution linearity.[3]
-
Interference from this compound Isoforms: Some ELISA kits may show cross-reactivity with this compound isoforms other than the bioactive this compound-25, which can affect linearity and accuracy.[5][6]
Q3: Why is it important to establish dilution linearity?
A3: Establishing dilution linearity is a critical validation step that confirms the accuracy and specificity of the assay for your specific sample type.[3] It ensures that the sample matrix does not interfere with this compound quantification and that the assay response is reliable across a range of concentrations.[4]
Troubleshooting Guide: Linearity Issues
This guide provides a systematic approach to identifying and resolving non-linearity problems in your this compound ELISA experiments.
Issue 1: Poor Linearity Upon Sample Dilution
Symptoms:
-
The back-calculated concentrations of serially diluted samples are not consistent.
-
The apparent this compound concentration increases or decreases with increasing dilution factor.[3]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Matrix Effect | The components of the sample matrix are interfering with the assay.[1][2] |
| 1. Optimize Sample Dilution: Perform a dilution series to determine the minimum required dilution (MRD) at which the matrix effect is minimized. The corrected concentration should remain constant across further dilutions.[3] | |
| 2. Use an Appropriate Diluent: The diluent used for your samples should ideally match the sample matrix. If using a buffer, ensure it is validated for your sample type. Some protocols suggest using the zero calibrator or an artificial matrix for dilutions.[7] | |
| 3. Perform a Spike and Recovery Experiment: Add a known amount of this compound standard to your sample matrix and measure the recovery. Acceptable recovery is typically within 80-120%. This helps to identify and quantify the extent of the matrix effect.[8] | |
| High Analyte Concentration (Hook Effect) | The concentration of this compound in the sample is too high, leading to saturation of the capture and/or detection antibodies.[4] |
| Further Dilute the Sample: Increase the dilution factor of your samples to bring the this compound concentration within the linear range of the standard curve.[9] | |
| Improper Standard Curve Preparation | Inaccurate preparation of the standard curve can lead to incorrect interpolation of sample concentrations. |
| 1. Re-prepare Standards: Carefully prepare fresh serial dilutions of the this compound standard according to the kit protocol. Ensure thorough mixing at each step.[9] | |
| 2. Check Pipetting Technique: Verify the accuracy and calibration of your pipettes to ensure precise volume transfers. |
Data Presentation: Linearity of Dilution in Different Sample Matrices
The following tables summarize linearity data from various this compound ELISA kit manufacturers, demonstrating the expected performance across different sample types and dilutions.
Table 1: Linearity of Dilution for Human Serum
| Dilution | Kit A (Average % of Expected) | Kit B (Range % of Expected) | Kit C (Range % of Expected) |
| 1:2 | 94 | 87-99 | 88-105 |
| 1:4 | 98 | 92-103 | 89-97 |
| 1:8 | 104 | 101-110 | 85-104 |
| 1:16 | 94 | 91-102 | - |
Data compiled from manufacturer's specifications.[9][10]
Table 2: Linearity of Dilution for Human Plasma (EDTA)
| Dilution | Kit A (Average % of Expected) | Kit B (Range % of Expected) | Kit C (Range % of Expected) |
| 1:2 | 101 | 93-104 | 85-98 |
| 1:4 | 101 | 98-109 | 85-101 |
| 1:8 | 99 | 91-106 | 93-101 |
| 1:16 | 96 | 88-104 | - |
Data compiled from manufacturer's specifications.[9][10]
Experimental Protocols
Protocol 1: Determining the Minimum Required Dilution (MRD)
-
Prepare a dilution series: Select a representative sample and prepare a series of dilutions (e.g., 1:2, 1:4, 1:8, 1:16, 1:32) using the recommended sample diluent from the ELISA kit.
-
Run the ELISA: Assay the diluted samples according to the kit protocol, ensuring to include appropriate standards and controls.
-
Calculate concentrations: Determine the concentration of this compound in each diluted sample by interpolating from the standard curve.
-
Back-calculate the original concentration: Multiply the measured concentration of each diluted sample by its corresponding dilution factor.
-
Identify the MRD: The MRD is the lowest dilution factor at which the back-calculated concentrations become consistent (typically within ±20% of each other) for subsequent dilutions.[3] All subsequent samples of that type should be diluted to at least this MRD.
Protocol 2: Spike and Recovery
-
Spike the sample: Add a known volume and concentration of this compound standard to a predetermined volume of your sample matrix. The spiked amount should ideally result in a concentration in the mid-range of the standard curve.
-
Prepare an unspiked control: To an identical volume of the same sample matrix, add the same volume of sample diluent (without the this compound standard).
-
Assay the samples: Measure the this compound concentration in both the spiked and unspiked samples using the ELISA.
-
Calculate the percent recovery:
-
% Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Spiked Standard] x 100
-
-
Analyze the results: A recovery rate between 80% and 120% generally indicates that the matrix is not significantly interfering with the assay.[8]
Visualizations
This compound Regulatory Signaling Pathways
Caption: Key signaling pathways regulating this compound expression.
Typical this compound Sandwich ELISA Workflow
Caption: A typical experimental workflow for a this compound sandwich ELISA.
References
- 1. assaybiotechnology.com [assaybiotechnology.com]
- 2. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 3. cygnustechnologies.com [cygnustechnologies.com]
- 4. cygnustechnologies.com [cygnustechnologies.com]
- 5. researchgate.net [researchgate.net]
- 6. drg-international.com [drg-international.com]
- 7. weird linearity of dilution ELISA results - ELISA and Immunoassay [protocol-online.org]
- 8. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Human this compound ELISA Kit (A76679) [antibodies.com]
Technical Support Center: Standardization of Hepcidin Assays for Multicenter Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with hepcidin (B1576463) assays in multicenter studies. Our goal is to help you achieve accurate, reproducible, and comparable results across different laboratories.
Frequently Asked Questions (FAQs)
Q1: Why is the standardization of this compound assays critical for multicenter studies?
A1: Standardization is essential because absolute this compound concentrations can differ considerably between various assay methods, sometimes by up to tenfold.[1] This variability makes it difficult to compare results across different study sites, hindering the establishment of uniform reference intervals and clinical decision limits.[2] Harmonization through standardization ensures that results are comparable and traceable to SI units, which is crucial for collaborative research and the future clinical implementation of this compound as a biomarker.[2]
Q2: What are the main types of this compound assays available?
A2: The two primary categories of this compound assays are mass spectrometry (MS)-based methods and immunoassays (e.g., ELISA).[1] MS-based assays can distinguish between different this compound isoforms (e.g., This compound-25 (B1576460), -22, and -20), while immunoassays typically measure the total this compound concentration.[1][3] The choice of assay may depend on the specific research question and available resources.
Q3: What are reference materials and why are they important?
A3: Reference materials are crucial for calibrating this compound assays to ensure results are accurate and comparable across different laboratories and methods.[2] A primary reference material (pRM) and a commutable secondary reference material (sRM) have been developed to create a traceability chain for standardization.[2][4] Using a common calibrator, such as a three-point sRM, has been shown to significantly reduce inter-assay variability.[2][5][6]
Q4: What pre-analytical factors can influence this compound measurements?
A4: Several pre-analytical factors can affect this compound levels. While fasting and the type of blood collection tube may not be critical, sample handling and storage are.[7][8] this compound in serum is stable for one day at room temperature, six days at +4°C, and for extended periods when frozen at -20°C or -80°C.[1][7] It is also important to consider the diurnal variation of this compound, with levels generally being lowest in the morning and peaking in the afternoon.[9][10] For consistency, it is recommended to standardize sampling times.[9]
Q5: Should I measure this compound in serum, plasma, or urine?
A5: this compound can be measured in serum, plasma, and urine.[11] Serum and plasma are the most common matrices for clinical studies. While both are suitable, it's important to be consistent within a study. Some studies suggest that the pre-analytical variability associated with urine measurements may be higher than for serum.[12] The choice of matrix should be validated for the specific assay being used.
Troubleshooting Guide
Issue 1: High Inter-Laboratory Variation in a Multicenter Study
-
Question: We are observing significant differences in this compound concentrations for the same samples analyzed at different sites. What could be the cause and how can we resolve this?
-
Answer:
-
Possible Cause 1: Lack of a Common Calibrator. Different laboratories may be using assays with different calibration standards, leading to systematic bias.
-
Possible Cause 2: Differences in Pre-Analytical Procedures. Inconsistent sample collection, processing, and storage protocols can introduce variability.
-
Possible Cause 3: Different Assay Platforms. The use of different assay types (e.g., various ELISA kits or MS methods) will inherently lead to different absolute values.
-
Solution: If possible, all sites should use the same assay platform. If this is not feasible, a cross-validation study should be performed to establish a conversion factor between the different assays. Mathematical harmonization using linear regression can also be applied retrospectively if a commutable reference material was used.[15]
-
-
Issue 2: Poor Reproducibility (High Intra-Assay CV)
-
Question: Our laboratory is experiencing high variability between replicate measurements of the same sample. What are the common causes for poor precision in this compound assays?
-
Answer:
-
Possible Cause 1 (ELISA): Inadequate Washing. Insufficient washing between steps can lead to high background and poor precision.[16]
-
Solution: Ensure the washing procedure is performed thoroughly and consistently. Use an automated plate washer if available, and ensure all wells are completely aspirated after each wash.[17]
-
-
Possible Cause 2 (ELISA): Pipetting Errors. Inaccurate or inconsistent pipetting of samples, standards, or reagents is a common source of error.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Change pipette tips between each sample and standard to avoid cross-contamination.[18]
-
-
Possible Cause 3: Reagent Issues. Degradation of reagents due to improper storage or repeated freeze-thaw cycles can affect assay performance.
-
Solution: Aliquot reagents upon receipt to minimize freeze-thaw cycles. Always bring reagents to room temperature before use and ensure they are properly reconstituted and mixed.[19]
-
-
Possible Cause 4: Sample Matrix Effects. Components in the sample matrix (serum or plasma) can interfere with the assay.
-
Solution: Ensure that samples are properly diluted according to the manufacturer's protocol to minimize matrix effects.[18]
-
-
Issue 3: Low or No Signal
-
Question: We are getting very low or no signal for our samples and even for our standards. What could be the problem?
-
Answer:
-
Possible Cause 1: Reagent Degradation or Omission. An essential reagent (e.g., detection antibody, enzyme conjugate, or substrate) may be expired, degraded, or was accidentally omitted.
-
Solution: Check the expiration dates of all kit components. Prepare fresh reagents for each run. Double-check each step of the protocol to ensure all reagents were added in the correct order.[19]
-
-
Possible Cause 2: Incorrect Incubation Conditions. Incubation times or temperatures that are too short or outside the recommended range can lead to insufficient binding.
-
Solution: Strictly adhere to the incubation times and temperatures specified in the assay protocol.[19]
-
-
Possible Cause 3: Improper Sample Storage. this compound can degrade if samples are not stored correctly.
-
Data Presentation: Assay Performance Characteristics
The following tables summarize quantitative data on the performance of various this compound assays.
Table 1: Performance of Selected this compound Mass Spectrometry Assays
| Assay Type | Lower Limit of Quantification (LLOQ) | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| WCX-TOF-MS | 0.5 nmol/L | 2.2 - 3.7 | 3.9 - 9.1 | [3] |
| MALDI-TOF MS | 1 nM | 5.52 - 18.48 | 9.32 - 14.83 | [13] |
Table 2: Performance of Selected this compound Immunoassays (ELISA)
| Assay Manufacturer/Type | Intra-Assay CV (%) | Inter-Assay CV (%) | Between-Plates Variation (%) | Reference |
| Competitive ELISA | 6.3 | 11.9 | 5.5 | [20] |
| Method A (Intrinsic LifeSciences) | <10 | <10 | N/A | [21] |
| Method C (Unspecified) | <10 | <10 | N/A | [21] |
Table 3: Impact of Standardization on Inter-Assay CV
| Study | Inter-Assay CV (Unstandardized) | Inter-Assay CV (Standardized) | Reference |
| Diepeveen et al. (2019) | 42.1% - 52.8% | 11.0% - 19.1% | [4] |
| Aune et al. (2020) | 42.0% | 14.0% (with 3-level sRM) | [5][6] |
Experimental Protocols
Methodology 1: Competitive Enzyme-Linked Immunosorbent Assay (c-ELISA) for Serum this compound
This protocol is a generalized representation based on common c-ELISA principles.[20]
-
Plate Coating: Coat 96-well microtiter plates with a capture antibody (e.g., goat anti-rabbit IgG) overnight at 4°C.
-
Washing: Wash the plates multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 2% BSA in PBS) for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add the rabbit anti-human this compound antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standards, diluted patient samples, and a biotinylated this compound-25 tracer to the appropriate wells. The unlabeled this compound in the sample/standard competes with the biotinylated this compound for binding to the primary antibody. Incubate overnight at 4°C.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-peroxidase conjugate to each well and incubate for 1 hour at room temperature. This will bind to the biotinylated this compound that is captured by the primary antibody.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add a substrate solution (e.g., TMB or o-phenylenediamine). The enzyme will catalyze a color change. Incubate for 15-30 minutes in the dark.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well.
-
Data Acquisition: Read the optical density at the appropriate wavelength (e.g., 450 nm or 492 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
-
Data Analysis: Generate a standard curve by plotting the optical density versus the concentration of the standards. Use this curve to determine the this compound concentration in the unknown samples.
Methodology 2: Weak Cation Exchange Time-of-Flight Mass Spectrometry (WCX-TOF-MS) for Serum this compound
This protocol is a generalized workflow for MS-based this compound quantification.[3][22]
-
Sample Preparation: Thaw serum samples at room temperature.
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled this compound internal standard (e.g., this compound-25+40) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to precipitate larger proteins. Vortex and centrifuge to pellet the precipitate.
-
Solid Phase Extraction (SPE) / Enrichment:
-
Condition a weak cation exchange chromatography plate or column.
-
Load the supernatant from the previous step.
-
Wash the column to remove interfering substances.
-
Elute the this compound peptides using an appropriate elution buffer.
-
-
Sample Spotting: Mix the eluate with a matrix solution (e.g., sinapinic acid) and spot onto a MALDI target plate. Allow to air dry.
-
Mass Spectrometry Analysis:
-
Acquire mass spectra using a TOF mass spectrometer (e.g., MALDI-TOF or SELDI-TOF).
-
The instrument measures the time it takes for ions to travel to the detector, which is used to determine their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify the peaks corresponding to native this compound-25 and the internal standard.
-
Calculate the ratio of the peak intensities (native this compound / internal standard).
-
Quantify the this compound concentration in the samples by comparing their peak intensity ratios to a calibration curve generated from standards with known concentrations.
-
Visualizations
Caption: Key signaling pathways regulating this compound gene (HAMP) expression in the liver.[23][24][25][26][27]
Caption: Standardized workflow for this compound measurement in multicenter studies.
References
- 1. This compound in the diagnosis of iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reference material [hepcidinanalysis.com]
- 3. scispace.com [scispace.com]
- 4. Provisional standardization of this compound assays: creating a traceability chain with a primary reference material, candidate reference method and a commutable secondary reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing this compound measurement with a proficiency test framework and standardization improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preanalytical factors and reference intervals for serum this compound LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preanalysis in Serum this compound Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 12. Serum this compound as a diagnostic test of iron deficiency in premenopausal female blood donors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Serum pro-hepcidin concentrations and their responses to oral iron supplementation in healthy subjects manifest considerable inter-individual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. maxanim.com [maxanim.com]
- 18. cloud-clone.com [cloud-clone.com]
- 19. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 20. ashpublications.org [ashpublications.org]
- 21. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Measuring Low Hepcidin Concentrations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hepcidin (B1576463) assays, particularly when measuring low concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately measuring low this compound concentrations?
Accurately measuring low this compound concentrations presents several challenges. This compound is a small peptide, which can make it difficult to generate high-affinity antibodies for immunoassays.[1] Furthermore, this compound has a tendency to aggregate and adhere to laboratory plastics, which can lead to inaccurate measurements.[1] Distinguishing the biologically active This compound-25 (B1576460) isoform from its less active or inactive isoforms (this compound-20, -22, and -24) is another significant challenge, especially as these other isoforms can be more prevalent in certain disease states like chronic kidney disease.[2][3]
Q2: Which assay method is recommended for measuring low this compound levels, ELISA or LC-MS/MS?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for this compound measurement due to its high specificity and ability to distinguish between different this compound isoforms.[4] Immunoassays (ELISA) can be more accessible and have a higher throughput, but they may lack the specificity for the bioactive this compound-25 and can be more susceptible to interference, leading to variability in results, especially at low concentrations.[3][4] Studies have shown that immunoassays may report higher this compound concentrations compared to LC-MS/MS.[4]
Q3: What preanalytical factors are critical to consider when collecting and storing samples for this compound measurement?
Several preanalytical factors can influence this compound concentrations and should be carefully controlled:
-
Diurnal Variation: this compound levels exhibit a diurnal rhythm, with lower concentrations in the morning and higher levels in the afternoon.[5][6] Therefore, standardizing the time of sample collection is crucial for longitudinal studies and for comparing results across different individuals.[6]
-
Sample Type: While both serum and plasma can be used, some studies have noted differences in this compound concentrations between sample types. It is important to be consistent with the sample type used throughout a study.
-
Sample Storage: For long-term storage, samples should be kept at -80°C. This compound in serum and plasma is stable for at least six years at -20°C or -80°C.[7] For short-term storage, serum samples are stable for one day at room temperature and six days at +4°C.[8] Repeated freeze-thaw cycles should be avoided as they can affect this compound stability.[9]
-
Anticoagulants: If collecting plasma, EDTA is a commonly used and recommended anticoagulant.[7]
Q4: What is the clinical significance of low this compound concentrations?
Low this compound levels are indicative of increased iron absorption and mobilization from stores. Persistently low this compound is a key factor in iron overload disorders such as hereditary hemochromatosis.[10] In the context of anemia, low this compound levels are characteristic of iron deficiency anemia, reflecting the body's attempt to increase iron availability for red blood cell production.[10]
Troubleshooting Guides
ELISA Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low this compound concentration in the sample is below the assay's limit of detection. | - Concentrate the sample if possible. - Use a more sensitive assay, such as a validated LC-MS/MS method. |
| Degraded standard stock solution. | - Ensure proper storage of standards. - Prepare fresh standard dilutions for each assay. | |
| Reagents not at room temperature before use. | - Allow all reagents to equilibrate to room temperature for at least 30 minutes before starting the assay. | |
| High Background | Insufficient washing. | - Ensure thorough washing of wells between steps to remove unbound reagents.[11] |
| Non-specific binding of antibodies. | - Use a high-quality blocking buffer and ensure adequate incubation time.[11] | |
| Poor Standard Curve | Pipetting errors. | - Calibrate pipettes regularly. - Use fresh pipette tips for each standard and sample. |
| Improper standard dilution. | - Carefully prepare serial dilutions of the standard. Vortex briefly between dilutions. | |
| High Variability Between Replicates | Inconsistent pipetting. | - Be consistent with pipetting technique and timing. |
| Edge effects on the plate. | - Avoid using the outer wells of the plate if edge effects are suspected. Ensure even temperature distribution during incubation. |
LC-MS/MS Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Signal Intensity | Adsorption of this compound to sample vials and tubing. | - Use low-binding tubes and plates. - Consider using silanized glass vials to reduce adsorption.[12] |
| Inefficient sample extraction. | - Optimize the solid-phase extraction (SPE) or protein precipitation protocol. | |
| Poor Peak Shape | Suboptimal chromatographic conditions. | - Adjust the mobile phase composition and gradient to improve peak shape. |
| Interference Peaks | Co-eluting substances from the sample matrix. | - Improve sample cleanup procedures. - Adjust chromatographic conditions to separate interfering peaks from the analyte peak. |
| Inconsistent Results | Variability in sample preparation. | - Ensure consistent and precise execution of the sample preparation protocol for all samples. |
| Instrument instability. | - Perform regular instrument maintenance and calibration. |
Data Presentation
Table 1: Comparison of this compound Measurement Methods
| Feature | Competitive ELISA | LC-MS/MS |
| Principle | Immunoassay based on antibody-antigen binding. | Separation by liquid chromatography and detection by mass spectrometry. |
| Specificity | May have cross-reactivity with this compound isoforms other than this compound-25.[4] | Highly specific for the biologically active this compound-25 isoform.[4] |
| Sensitivity (LOD/LOQ) | Varies by kit; can be challenging for very low concentrations. A representative ELISA has a detection limit of 5.4 µg/L. | Generally more sensitive, with a dynamic range down to 0.5-40 μg/L.[12] |
| Throughput | High-throughput, suitable for large sample numbers. | Lower throughput, more time-consuming per sample. |
| Cost | Generally lower cost per sample. | Higher instrument and operational costs. |
| Reference | [4][12] |
Table 2: Preanalytical Sample Stability
| Storage Condition | Duration of Stability | Reference |
| Room Temperature | 1 day | [8] |
| +4°C | 6 days | [8] |
| -20°C | At least 42 days | [8] |
| -80°C | At least 6 years | [7] |
| Freeze-Thaw Cycles | Avoid repeated cycles | [9] |
Experimental Protocols
Detailed Methodology for this compound Measurement by LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized based on the instrument and reagents used.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 200 µL of an organic solvent (e.g., acetonitrile) containing an internal standard (isotopically labeled this compound). Vortex thoroughly to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further processing or direct injection.
2. Liquid Chromatography (LC):
-
Column: Use a C18 reverse-phase column suitable for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute this compound. The specific gradient profile should be optimized for baseline separation of this compound from other sample components.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for both native this compound and the internal standard. These transitions should be highly specific and provide good signal intensity.
4. Quantification:
-
Generate a standard curve using known concentrations of a this compound standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound regulation.
Caption: General experimental workflow for this compound measurement.
References
- 1. assaygenie.com [assaygenie.com]
- 2. ashpublications.org [ashpublications.org]
- 3. tampere.portals.in-part.com [tampere.portals.in-part.com]
- 4. researchgate.net [researchgate.net]
- 5. Preanalysis in Serum this compound Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 8. Preanalytical factors and reference intervals for serum this compound LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 11. Improved LC-MS/MS method for the quantification of this compound-25 in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Immunological Assay for this compound Quantification in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
How to handle hemolysis in samples for hepcidin testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hepcidin (B1576463) assays.
Troubleshooting Guide: Hemolysis in this compound Samples
Hemolysis, the rupture of red blood cells, can significantly impact the accuracy of this compound measurements, particularly in enzyme-linked immunosorbent assays (ELISAs). This guide provides a systematic approach to identifying and mitigating hemolysis-related issues in your experiments.
Problem: Aberrant or Inconsistent this compound Results
Possible Cause: Hemolysis in serum or plasma samples.
Solution Workflow:
Caption: Troubleshooting workflow for handling potentially hemolyzed samples.
Frequently Asked Questions (FAQs)
Q1: How does hemolysis affect this compound test results, especially in ELISA assays?
A1: Hemolysis can lead to erroneous this compound concentrations in ELISA assays through several mechanisms:
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Peroxidase-like Activity: Hemoglobin released from lysed red blood cells possesses peroxidase-like activity. In a horseradish peroxidase (HRP)-based ELISA, this can lead to non-specific color development, resulting in falsely elevated this compound readings.
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Proteolytic Degradation: Red blood cells contain proteolytic enzymes that, when released, can degrade peptide hormones like this compound, potentially leading to falsely low measurements.
-
Matrix Interference: The presence of high concentrations of hemoglobin and other intracellular components can alter the sample matrix, interfering with the antibody-antigen binding reaction.
While mass spectrometry (MS)-based methods are generally less susceptible to colorimetric interference, severe hemolysis can still impact results due to matrix effects and potential ion suppression.
Q2: What is a Hemolysis Index (HI) and how can I use it?
A2: The Hemolysis Index (HI) is a quantitative measure of the free hemoglobin in a sample, which indicates the degree of hemolysis. Many automated clinical chemistry analyzers provide an HI value. A higher HI signifies a greater degree of hemolysis. It is recommended to establish or refer to assay-specific HI thresholds to determine whether a sample is acceptable for this compound analysis.
Q3: What is the acceptable level of hemolysis for this compound testing?
A3: Most commercial this compound ELISA kits recommend avoiding the use of hemolyzed samples altogether.[1][2] A visual inspection is the first step. Samples appearing pink (mild hemolysis) to red (severe hemolysis) should be treated with caution or rejected.[3] For a more quantitative approach, it is best to validate the acceptable HI for your specific assay by performing interference studies.
| Visual Appearance of Serum/Plasma | Degree of Hemolysis | Recommendation for ELISA |
| Clear, straw-colored | None | Acceptable |
| Faintly pink | Mild | Use with caution, re-centrifuge to pellet debris.[3] |
| Red to dark red | Moderate to Severe | Reject sample and recollect. [3] |
Q4: Can I correct for the effects of hemolysis in my this compound results?
A4: Currently, there are no validated, universally accepted correction formulas for hemolysis in this compound assays. The mechanisms of interference are complex and can be assay-dependent. The most reliable approach is to prevent hemolysis through proper sample collection and handling. If a hemolyzed sample must be analyzed, the results should be interpreted with extreme caution, and the degree of hemolysis should be reported alongside the this compound concentration.
Q5: How can I prevent hemolysis in my samples?
A5: Prevention is the best strategy. Adhering to strict sample collection and handling protocols is crucial. See the detailed "Protocol for Blood Sample Collection to Minimize Hemolysis" in the Experimental Protocols section below.
Experimental Protocols
Protocol 1: Blood Sample Collection to Minimize Hemolysis
This protocol outlines the best practices for venipuncture to minimize the risk of in vitro hemolysis.
Materials:
-
Tourniquet
-
Alcohol swabs
-
Appropriate gauge needle (e.g., 21-22 gauge for routine draws)
-
Serum (red top) or plasma (EDTA, purple top) collection tubes
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Tube rack
-
Centrifuge
Procedure:
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Preparation: Ensure the patient is comfortably seated. Apply the tourniquet and select a suitable vein.
-
Site Cleaning: Cleanse the venipuncture site with an alcohol swab and allow it to air dry completely to prevent alcohol-induced hemolysis.
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Venipuncture: Perform a clean venipuncture, avoiding excessive probing.
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Blood Collection:
-
Allow the collection tube to fill to its stated volume. Under-filling can lead to an incorrect blood-to-additive ratio, which can cause hemolysis.
-
If using a syringe, draw the blood slowly and avoid excessive suction.
-
-
Tube Handling:
-
Gently invert tubes with additives (e.g., EDTA tubes) 8-10 times. Do not shake vigorously.
-
For serum tubes, allow the blood to clot in an upright position at room temperature for at least 30-60 minutes.
-
-
Centrifugation:
-
Centrifuge samples within 2 hours of collection.
-
Follow the tube manufacturer's recommendations for centrifugation speed and time (e.g., 1000-1300 x g for 10-15 minutes).
-
-
Aliquotting: Carefully pipette the serum or plasma into a clean, labeled tube, avoiding disturbance of the cell layer.
-
Storage: Store samples at 2-8°C for short-term storage or freeze at -20°C or colder for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Experimental Induction and Quantification of Hemolysis
This protocol describes how to intentionally create hemolyzed samples to study the quantitative impact of hemolysis on your this compound assay.
Part A: Preparation of Hemolysate
-
Collect whole blood from a healthy volunteer into an EDTA tube.
-
Centrifuge at 1500 x g for 10 minutes to separate plasma and red blood cells (RBCs).
-
Carefully remove and discard the plasma and buffy coat.
-
Wash the RBCs three times by resuspending them in an equal volume of 0.9% saline, followed by centrifugation at 1500 x g for 10 minutes.
-
After the final wash, lyse the RBCs by adding an equal volume of deionized water and performing three freeze-thaw cycles (e.g., freezing at -80°C and thawing at room temperature).
-
Centrifuge the lysate at 10,000 x g for 15 minutes to pellet the red blood cell ghosts.
-
Transfer the supernatant (hemolysate) to a new tube.
-
Measure the hemoglobin concentration of the hemolysate using a spectrophotometer.
Part B: Creating a Hemolysis Curve
-
Obtain a pool of non-hemolyzed serum or plasma.
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Create a serial dilution of your hemolysate into the non-hemolyzed serum/plasma pool to generate samples with varying concentrations of free hemoglobin.
-
Measure the Hemolysis Index (HI) for each sample if an automated analyzer is available.
-
Analyze the this compound concentration in each of these samples using your standard assay protocol.
-
Plot the apparent this compound concentration against the free hemoglobin concentration or HI to determine the interference threshold for your assay.
Visualization of this compound Regulation
The regulation of this compound is a complex process involving multiple signaling pathways that respond to iron levels, inflammation, and erythropoietic demand.
Caption: Key signaling pathways regulating this compound expression in the liver.
References
Optimizing Hepcidin Extraction from Tissues: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing lysis buffers for hepcidin (B1576463) extraction from tissues.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in extracting this compound from tissues?
A1: The most critical initial step is the rapid and efficient homogenization of the tissue in an ice-cold lysis buffer immediately after collection.[1][2][3] Flash-freezing the tissue in liquid nitrogen prior to homogenization is also a highly recommended practice to preserve protein integrity and prevent degradation.[1][2]
Q2: Which type of lysis buffer is best for this compound extraction?
A2: The choice of lysis buffer depends on the downstream application. For immunoassays like ELISA, a milder buffer may be preferable to maintain the protein's native structure. For applications like mass spectrometry, a more stringent buffer like RIPA or an acidic extraction protocol can be used.
Q3: Why are protease inhibitors essential in the lysis buffer?
A3: Tissues contain a high concentration of proteases that are released upon cell lysis and can rapidly degrade proteins of interest like this compound.[4][5][6] Adding a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use is crucial to prevent proteolysis and ensure accurate quantification.[1][4][5][6]
Q4: Can I store my tissue lysates? If so, at what temperature?
A4: Yes, tissue lysates can be stored. For short-term storage, 4°C is acceptable. For long-term storage, it is recommended to aliquot the supernatant after centrifugation and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[1][7]
Q5: My this compound yield is consistently low. What are the common causes?
A5: Low this compound yield can result from several factors, including inefficient tissue homogenization, suboptimal lysis buffer composition, insufficient protease inhibition, or protein degradation during sample handling. Refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Protein Yield | Incomplete tissue homogenization. | Ensure the tissue is thoroughly minced and homogenized using a suitable mechanical method (e.g., rotor-stator homogenizer, bead beater).[1][8][9] Increase the volume of lysis buffer relative to the tissue weight.[2][8] |
| Lysis buffer is not optimal for the tissue type. | For tough, fibrous tissues, consider a more stringent lysis buffer like RIPA buffer. For tissues with high fat content, ensure the buffer contains sufficient detergent to solubilize lipids.[3] | |
| Protein Degradation | Inadequate or inactive protease inhibitors. | Use a fresh, broad-spectrum protease inhibitor cocktail.[4][5][6] Ensure all steps are performed on ice or at 4°C to minimize protease activity.[1][8] |
| Repeated freeze-thaw cycles of the lysate. | Aliquot the lysate into single-use volumes before freezing at -80°C.[7] | |
| High Background in Immunoassays | Non-specific binding. | Include a blocking step in your immunoassay protocol. Ensure adequate washing steps to remove unbound proteins. |
| Presence of interfering substances from the lysis buffer. | Ensure the chosen lysis buffer is compatible with your downstream assay. Some detergents can interfere with antibody-antigen binding.[10] Consider a buffer exchange or clean-up step if necessary. | |
| Inconsistent Results | Variability in sample collection and processing. | Standardize the protocol for tissue collection, storage, and homogenization to ensure consistency across samples. |
| Inaccurate protein quantification. | Use a reliable protein quantification method, such as a BCA assay, to ensure equal loading of samples.[2] |
Lysis Buffer Components and Their Impact
The composition of the lysis buffer is critical for successful this compound extraction. Below is a table summarizing the key components and their typical concentration ranges.
| Component | Typical Concentration | Function | Considerations for this compound Extraction |
| Buffering Agent (e.g., Tris-HCl) | 20-50 mM | Maintains a stable pH to prevent protein denaturation.[11] | A pH range of 7.4-8.0 is generally suitable for maintaining this compound stability. |
| Salts (e.g., NaCl) | 150 mM | Helps to disrupt protein-protein interactions and aids in cell lysis.[11] | High salt concentrations can sometimes interfere with downstream applications like immunoassays. |
| Detergents (e.g., NP-40, Triton X-100, SDS) | 0.1-1% | Solubilize cell membranes to release intracellular contents.[10] | The choice of detergent affects the stringency of the lysis. For preserving protein interactions, a non-ionic detergent like NP-40 is preferred. For complete denaturation, an ionic detergent like SDS is used. |
| Chelating Agents (e.g., EDTA) | 1-5 mM | Inhibit metalloproteases that require divalent cations for their activity.[4][5] | Ensure compatibility with downstream assays, as EDTA can interfere with certain enzymatic reactions. |
| Protease Inhibitor Cocktail | 1X (as per manufacturer's instructions) | Prevents the degradation of this compound by proteases.[4][5][6] | Essential for accurate quantification of this compound. Should be added fresh to the lysis buffer just before use. |
Experimental Protocols
Protocol 1: this compound Extraction using RIPA Lysis Buffer
This protocol is suitable for obtaining a total protein lysate from tissues for applications like Western blotting and mass spectrometry.
Materials:
-
Tissue sample (fresh or frozen at -80°C)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)[1]
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Microcentrifuge
Procedure:
-
Place the tissue sample on ice and wash with ice-cold PBS to remove any blood.
-
Mince the tissue into small pieces.
-
Add ice-cold RIPA buffer (supplemented with fresh protease inhibitor cocktail) to the tissue at a ratio of approximately 500 µL of buffer per 10 mg of tissue.[2]
-
Homogenize the tissue on ice until no visible pieces remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay.
-
The lysate can be used immediately or stored at -80°C in aliquots.
Protocol 2: Acidic Extraction of this compound
This protocol is a harsher method often used for the extraction of small peptides like this compound, particularly for analysis by mass spectrometry.
Materials:
-
Tissue sample (fresh or frozen at -80°C)
-
Homogenizer
-
Microcentrifuge
Procedure:
-
Place the tissue sample on ice and mince into small pieces.
-
Add the acidic extraction solution to the tissue.
-
Homogenize the tissue thoroughly on ice.
-
Incubate the homogenate at 4°C for 1 hour with agitation.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted peptides.
-
The extract may require further purification or desalting depending on the downstream application.
Visualizing Key Pathways and Workflows
Caption: this compound regulation by iron and inflammation.
Caption: General workflow for this compound extraction.
Caption: Troubleshooting low this compound yield.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ptglab.com [ptglab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. biocompare.com [biocompare.com]
- 5. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bioworlde.com [bioworlde.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. diagenode.com [diagenode.com]
- 11. Optimized solubilization of TRIzol-precipitated protein permits Western blotting analysis to maximize data available from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-yield method to extract peptides from rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Selecting the right internal standard for hepcidin mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for hepcidin (B1576463) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification by mass spectrometry?
The ideal internal standard is a stable isotope-labeled (SIL) This compound-25 (B1576460).[1][2][3][4] This is because it is chemically and structurally identical to the endogenous analyte, ensuring it co-elutes during chromatography and experiences similar ionization and matrix effects.[5] This approach provides a more robust and accurate assay, allowing for the determination of absolute concentrations of this compound.[2][4]
Q2: I don't have access to a stable isotope-labeled this compound. What are my other options?
While a SIL version of this compound-25 is the gold standard, synthetic this compound analogues can be used as an alternative. A common alternative is this compound-24, a naturally occurring, less active isoform of this compound.[6][7][8] It has similar chromatographic properties to this compound-25 and can be distinguished by mass spectrometry.[7] However, it's important to note that using a non-isotopically labeled analogue may not fully compensate for all matrix effects and ionization suppression differences as effectively as a SIL internal standard.[7][9]
Q3: My internal standard signal is low or inconsistent. What are the possible causes and solutions?
Low or inconsistent internal standard signals can arise from several factors:
-
Incorrect Spiking Concentration: The concentration of the internal standard should be carefully optimized. It is typically added at a concentration within the linear range of the assay and ideally close to the expected endogenous this compound levels in your samples.[5]
-
Poor Recovery During Sample Preparation: this compound can be "sticky" and adsorb to surfaces. Ensure your sample preparation protocol is optimized for peptide analysis, which may include using low-binding tubes and optimizing extraction steps.
-
Degradation: Peptides are susceptible to degradation. Ensure proper storage of your internal standard stock and working solutions (typically at -80°C).[6] Avoid repeated freeze-thaw cycles.[10]
-
Matrix Effects: Components in the sample matrix (e.g., salts, lipids) can suppress the ionization of the internal standard.[11][12] Ensure your sample cleanup is adequate. A stable isotope-labeled internal standard will help to mitigate this, as it will be similarly affected as the endogenous this compound.[5]
Q4: My results show high variability between replicates. How can an internal standard help?
An internal standard is crucial for improving the precision of your measurements.[6][7] By calculating the ratio of the analyte peak area to the internal standard peak area, you can correct for variations introduced during sample preparation, injection volume differences, and fluctuations in mass spectrometer performance.[5] If you are still observing high variability, re-evaluate your sample preparation workflow for consistency and ensure the internal standard is being added accurately to every sample.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor signal for both this compound and internal standard | Inefficient sample clean-up leading to ion suppression. | Optimize the solid-phase extraction (SPE) or other clean-up steps. Ensure the pH of the sample is appropriate for binding to the extraction media.[11] |
| Low recovery from sample preparation. | Use low-adhesion microcentrifuge tubes. Evaluate different extraction solvents. | |
| Instrument sensitivity issue. | Perform instrument tuning and calibration as per the manufacturer's recommendations. | |
| Endogenous this compound signal is present, but internal standard signal is absent or very low. | Internal standard degradation. | Prepare fresh internal standard working solutions from a new aliquot of the stock. |
| Incorrect internal standard spiking. | Verify the concentration and volume of the internal standard being added to each sample. | |
| High variability in the analyte/internal standard ratio across replicates. | Inconsistent sample preparation. | Ensure precise and consistent execution of all sample preparation steps, including pipetting. |
| Internal standard not properly mixed with the sample. | Gently vortex or mix samples thoroughly after adding the internal standard. | |
| Internal standard peak shape is poor (e.g., fronting, tailing). | Chromatographic issues. | Optimize the liquid chromatography (LC) gradient and column temperature. Ensure the mobile phases are correctly prepared. |
| Co-elution with an interfering substance. | Modify the LC method to improve separation. |
Comparison of Internal Standard Options
| Internal Standard Type | Pros | Cons | Typical Mass Shift (from this compound-25) |
| Stable Isotope-Labeled (SIL) this compound-25 | Most accurate and precise for quantification.[2][4] Co-elutes with the analyte.[5] Compensates for matrix effects effectively.[5] | Higher cost. | +8 to +40 Da[1][6] |
| Synthetic this compound-24 | Lower cost than SIL this compound-25. Commercially available.[6][8] Similar chromatographic behavior to this compound-25.[7] | Does not perfectly co-elute with this compound-25. May not fully compensate for matrix effects.[7] | -118 Da |
| Other this compound Isoforms (e.g., this compound-22, -20) | May be present endogenously, offering potential for relative quantification without spiking. | Not ideal for absolute quantification. Concentrations can vary between individuals. | -329 Da (this compound-22), -557 Da (this compound-20) |
Experimental Protocols
General Protocol for Internal Standard Spiking in a this compound LC-MS/MS Assay
This protocol provides a general workflow. Specific details such as volumes, concentrations, and incubation times should be optimized for your specific assay and instrumentation.
-
Preparation of Internal Standard Stock and Working Solutions:
-
Reconstitute the lyophilized internal standard (e.g., SIL this compound-25) in a suitable solvent (e.g., 20% acetonitrile (B52724) in water) to create a stock solution.[6]
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[6]
-
On the day of the experiment, prepare a working solution by diluting the stock solution to the desired concentration for spiking.
-
-
Sample Preparation and Spiking:
-
Thaw serum or plasma samples on ice.[11]
-
Vortex samples briefly to ensure homogeneity.[11]
-
Add a precise volume of the internal standard working solution to each sample, calibrator, and quality control sample.[11]
-
Gently vortex the samples to ensure thorough mixing.
-
Proceed with your established protein precipitation and/or solid-phase extraction (SPE) protocol for this compound enrichment.[13]
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto the LC-MS/MS system.
-
Acquire data using an appropriate method with optimized transitions for both endogenous this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for this compound quantification using an internal standard.
Caption: Key properties of an ideal internal standard and their impact.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. SELDI-TOF-MS determination of this compound in clinical samples using stable isotope labelled this compound as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SELDI-TOF-MS determination of this compound in clinical samples using stable isotope labelled this compound as an internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. Improved Mass Spectrometry Assay For Plasma this compound: Detection and Characterization of a Novel this compound Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Quantitative this compound Measurements by Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Mass spectrometry-based this compound measurements in serum and urine: analytical aspects and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high throughput MALDI-TOF mass spectrometry method for quantification of this compound in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. msacl.org [msacl.org]
Validation & Comparative
Validation of hepcidin as a diagnostic marker for iron disorders
A comprehensive guide for researchers and drug development professionals on the validation of hepcidin (B1576463) as a primary diagnostic tool for iron metabolism disorders, supported by comparative experimental data.
The peptide hormone this compound has emerged as the master regulator of iron homeostasis, offering a more direct and sensitive assessment of iron status compared to traditional markers.[1] Its central role in controlling iron absorption and distribution makes it a pivotal biomarker for the differential diagnosis of various iron-related disorders, including iron deficiency anemia (IDA), anemia of chronic disease (ACD), and hereditary hemochromatosis.[2][3] This guide provides an objective comparison of this compound with alternative diagnostic markers, supported by experimental data, to validate its utility in clinical and research settings.
Comparative Performance of this compound
This compound's diagnostic performance has been rigorously evaluated against conventional iron markers such as serum ferritin, transferrin saturation (TSAT), and soluble transferrin receptor (sTfR). Studies consistently demonstrate this compound's superiority in distinguishing between different types of anemia and identifying iron overload conditions.
Iron Deficiency Anemia (IDA)
In IDA, this compound production is suppressed to maximize iron absorption.[4] This physiological response makes serum this compound a highly sensitive and specific indicator of true iron deficiency. One study found that serum this compound is superior to hemoglobin, serum iron, serum ferritin, TSAT, and total iron-binding capacity (TIBC) as an indicator of IDA in pregnant women.[4][5]
| Parameter | This compound | Serum Ferritin | Transferrin Saturation (TSAT) | Soluble Transferrin Receptor (sTfR) |
| Sensitivity | 79.2% - 83.3%[4][5][6] | Variable, affected by inflammation | Variable | 83% |
| Specificity | 75.8% - 97.6%[4][5][6] | Variable, affected by inflammation | Variable | 85% |
| Cut-off Value | <18 ng/mL[7] | <15 ng/mL[6] | <15-20% | >4.4 mg/L[8] |
| Diagnostic Utility | Excellent for identifying true iron deficiency, even in the presence of inflammation.[9] | Unreliable in inflammatory conditions. | Can be influenced by factors other than iron status. | Less affected by inflammation than ferritin, but less specific than this compound. |
Anemia of Chronic Disease (ACD)
ACD is characterized by inflammation-driven increases in this compound, which leads to iron sequestration within macrophages and restricted availability for red blood cell production.[1][2][10] Consequently, measuring this compound is crucial for differentiating ACD from IDA, a common diagnostic challenge.[11][12] In ACD, serum this compound levels are typically elevated, in contrast to the suppressed levels seen in IDA.[11][13]
| Disorder | Typical Serum this compound Levels | Serum Ferritin Levels | Transferrin Saturation (TSAT) |
| Anemia of Chronic Disease (ACD) | High[11][13] | Normal to High[11] | Low to Normal |
| Iron Deficiency Anemia (IDA) | Low[11][13] | Low | Low |
| ACD with concomitant IDA | Intermediate[11][13] | Low to Normal | Low |
Hereditary Hemochromatosis (HH)
Hereditary hemochromatosis is a genetic disorder characterized by inappropriately low this compound levels, leading to excessive iron absorption and overload.[14][15] Measuring serum this compound can be a valuable tool for the differential diagnosis of iron overload syndromes and may aid in guiding genetic testing.[14] In most forms of HH, this compound levels are markedly suppressed.[3] In contrast, secondary iron overload conditions are typically associated with high this compound levels in response to the excess iron.[14]
| Condition | Typical Serum this compound Levels |
| Hereditary Hemochromatosis (Types 1, 2, 3) | Markedly suppressed/undetectable[3] |
| Ferroportin Disease (Type 4B HH) | Substantially increased[3] |
| Secondary Iron Overload | High[14] |
Signaling Pathways and Experimental Workflows
To understand the role of this compound in iron regulation and its measurement, it is essential to visualize the key signaling pathways and experimental workflows.
Caption: Regulation of this compound expression and its effect on the iron exporter ferroportin.
Caption: General experimental workflows for this compound measurement by ELISA and Mass Spectrometry.
Experimental Protocols
Accurate measurement of this compound is critical for its diagnostic application. The two primary methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).
This compound ELISA Protocol (Sandwich ELISA)
This protocol provides a general overview of a typical sandwich ELISA for this compound quantification.[16][17][18][19][20]
1. Reagent Preparation:
-
Prepare all reagents, including standards, samples, and buffers, according to the manufacturer's instructions.[17] Bring all components to room temperature before use.[16][17]
-
Dilute the concentrated wash buffer to its working concentration (1X).[17]
-
Prepare a standard curve by performing serial dilutions of the this compound standard.[18]
2. Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the microplate pre-coated with anti-hepcidin antibody.[16]
-
Incubate the plate, typically for 80-90 minutes at 37°C.[16][18]
-
Wash the wells multiple times with 1X wash buffer to remove unbound substances.[16]
-
Add 100 µL of biotinylated detection antibody to each well and incubate for 50-60 minutes at 37°C.[16][18]
-
Wash the wells again.
-
Add 100 µL of HRP-Streptavidin conjugate and incubate for 30 minutes at 37°C.[18]
-
Wash the wells.
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark for 10-20 minutes at 37°C.[18]
-
Stop the reaction by adding 50 µL of stop solution.[16]
-
Measure the optical density at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
This compound Mass Spectrometry (MS) Protocol
This protocol outlines a general workflow for this compound quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22]
1. Sample Preparation:
-
To a 100 µL serum sample, add an internal standard (e.g., a stable isotope-labeled this compound analog).
-
Perform protein precipitation, typically with an organic solvent like acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
Perform solid-phase extraction (SPE) to enrich for this compound and remove interfering substances.[21]
2. LC-MS/MS Analysis:
-
Inject the extracted sample into a liquid chromatography system for separation of this compound from other components.
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transitions of the native this compound and the internal standard.
3. Data Analysis:
-
Calculate the ratio of the peak area of the native this compound to the peak area of the internal standard.
-
Quantify the concentration of this compound in the sample by comparing this ratio to a standard curve prepared with known concentrations of this compound.
Conclusion
The validation of this compound as a diagnostic marker represents a significant advancement in the management of iron disorders. Its ability to provide a direct readout of the functional iron status, particularly in complex cases involving inflammation, positions it as a superior alternative to traditional iron biomarkers. The availability of robust and standardized assays, such as ELISA and mass spectrometry, will further facilitate its integration into routine clinical practice and drug development pipelines, ultimately leading to improved patient outcomes. While harmonization between different assay methods is still an ongoing process, the clinical utility of this compound measurement is already well-established.[23]
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. This compound as a Potential Biomarker for the Diagnosis of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound as a diagnostic biomarker of iron deficiency anemia during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serum this compound as a diagnostic test of iron deficiency in premenopausal female blood donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemoglobin and this compound have good validity and utility for diagnosing iron deficiency anemia among pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in the diagnosis of iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. This compound expression in anemia of chronic disease and concomitant iron-deficiency anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound expression in anemia of chronic disease and concomitant iron-deficiency anemia | Semantic Scholar [semanticscholar.org]
- 14. Measurement of serum this compound-25 levels as a potential test for diagnosing hemochromatosis and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. hoelzel-biotech.com [hoelzel-biotech.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. fn-test.com [fn-test.com]
- 19. abbkine.com [abbkine.com]
- 20. abcam.cn [abcam.cn]
- 21. ashpublications.org [ashpublications.org]
- 22. scispace.com [scispace.com]
- 23. This compound as a biomarker for the diagnosis of iron metabolism disorders: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Commercial Hepcidin ELISA Kits
For researchers, scientists, and drug development professionals studying iron metabolism and related disorders, the accurate quantification of hepcidin (B1576463) is paramount. As the master regulator of systemic iron homeostasis, circulating this compound levels can serve as a critical biomarker for a variety of conditions, including iron deficiency anemia, anemia of inflammation (anemia of chronic disease), and iron overload disorders.[1] Enzyme-linked immunosorbent assays (ELISAs) are a common method for this compound quantification due to their accessibility and high-throughput capabilities. However, significant variability has been observed between different commercial kits.[2] This guide provides an objective comparison of several commercially available this compound ELISA kits, supported by experimental data, to aid researchers in selecting the most appropriate assay for their needs.
Comparative Performance of Commercial this compound ELISA Kits
A head-to-head comparison of five human this compound ELISA kits was conducted by Intrinsic LifeSciences to evaluate key performance characteristics.[3] The kits evaluated were from Intrinsic LifeSciences (Method A), BMA Biomedicals (Method B), R&D Systems (Method C), and DRG International (Method D). A fifth kit (Method E) was deemed unusable and removed from further analysis.[3] The following tables summarize the performance data from this comparative study.
Assay Specifications and Performance
| Parameter | Method A: Intrinsic LifeSciences (ICE-007) | Method C: R&D Systems (DHP250) | Method D: DRG International (EIA5782R) |
| Assay Type | Competitive ELISA | Sandwich ELISA | Competitive ELISA |
| Sample Type | Serum, Plasma | Cell Culture Supernates, Serum, Plasma, Urine[4] | Serum, Plasma[5] |
| Assay Range | 5 - 250 ng/mL[1] | 15.6 - 1,000 pg/mL[4] | 1.67 - 81 ng/mL[5] |
| Sensitivity | 2.5 ng/mL[1] | 3.81 pg/mL[4] | LoD: 1.67 ng/mL[5] |
Precision and Accuracy
Precision, measured by the coefficient of variation (CV), indicates the reproducibility of an assay. Lower CV values signify higher precision. Accuracy was assessed by comparing the ELISA results to a reference method, with a linear regression slope closer to 1.0 indicating better accuracy.[3]
| Performance Metric | Method A: Intrinsic LifeSciences | Method C: R&D Systems | Method D: DRG International |
| Intra-Assay Precision (CV%) | Low | Low | Low |
| Inter-Assay Precision (CV%) | Low | Higher | Low |
| Total Precision (CV%) | 14%[3] | >14% | 14%[3] |
| Accuracy (Slope vs. Reference) | 1.07[3] | Not reported in study | Not reported in study |
| Correlation (R) | Highest | High | High |
Note: Specific CV percentages for intra- and inter-assay precision were presented graphically in the source. Methods A and D showed the lowest total CV of 14%.[3]
Linearity and Matrix Interference
Linearity assesses the ability of an assay to produce results that are directly proportional to the concentration of the analyte in a sample, which is often tested by diluting a high-concentration sample. Matrix interference evaluates the effect of different sample types (e.g., serum vs. plasma) on the assay results.[3]
| Performance Metric | Method A: Intrinsic LifeSciences | Method C: R&D Systems | Method D: DRG International |
| Linearity (Average CV across dilutions) | <10% | <10% | <10% |
| Matrix Interference (CV across Serum, Li Heparin, EDTA Plasma) | <10% | <10% | <10% |
Note: Method C demonstrated the lowest CVs for linearity, closely followed by Methods D and A.[3] Method B (BMA Biomedicals) was most affected by the use of plasma samples.[3]
Experimental Protocols
To ensure the reproducibility and validity of results, it is crucial to follow a well-defined experimental protocol. Below is a generalized methodology for the cross-validation of this compound ELISA kits, based on standard ELISA procedures and the comparative study.[3][6]
General Cross-Validation Workflow
-
Sample Collection and Preparation :
-
Collect blood samples from a cohort of healthy individuals and patients with relevant conditions (e.g., iron deficiency anemia, anemia of inflammation).
-
Process blood to obtain serum, EDTA plasma, and Lithium Heparin plasma.
-
For linearity experiments, select a high-concentration sample.
-
For spike-recovery experiments, prepare aliquots of a pooled serum sample to be spiked with known concentrations of synthetic this compound.
-
-
Assay Procedure (General Steps) :
-
Prepare standards, controls, and samples according to each manufacturer's protocol. This may involve dilution of samples.
-
Add standards, controls, and samples to the appropriate wells of the antibody-pre-coated microplate.
-
Incubate the plate as specified in the kit instructions.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody (e.g., a biotinylated antibody followed by a streptavidin-HRP conjugate).
-
Incubate the plate.
-
Wash the wells.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the specified wavelength (typically 450 nm) using a microplate reader.
-
-
Data Analysis :
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the this compound concentration of the samples by interpolating their absorbance values from the standard curve.
-
For Precision : Calculate the intra-assay CV from replicates within a single assay run and the inter-assay CV from replicates across multiple runs.
-
For Accuracy : Compare the measured concentrations to a reference method (e.g., mass spectrometry) using linear regression analysis.
-
For Linearity : Serially dilute a high-concentration sample and calculate the recovery at each dilution.
-
For Matrix Interference : Compare the this compound concentrations measured in serum, EDTA plasma, and Lithium Heparin plasma from the same donors.
-
Visualizing Experimental and Biological Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow for kit validation and the biological signaling pathway of this compound.
The regulation of this compound is central to its function as a biomarker. The following diagram illustrates the key signaling pathways that control this compound expression in hepatocytes.
Conclusion
The selection of a this compound ELISA kit requires careful consideration of its performance characteristics in the context of the intended research application. The data presented here, derived from a direct comparison of several commercial kits, indicates that while multiple assays can perform adequately, there are notable differences in precision and accuracy.[3] The Intrinsic LifeSciences (Method A) and DRG International (Method D) kits demonstrated the highest precision in the comparative study.[3] Furthermore, studies validating the DRG kit against mass spectrometry have shown a good correlation, although with a tendency to measure higher values due to some cross-reactivity with other this compound isoforms.[7] Researchers should weigh the importance of these different performance metrics for their specific study design. For clinical applications, high precision and accuracy are critical, whereas for some research applications, a wider assay range might be more important. It is recommended that individual laboratories perform their own validation to ensure the chosen kit meets their specific needs.
References
- 1. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 2. Evaluation of the First Commercial this compound ELISA for the Differential Diagnosis of Anemia of Chronic Disease and Iron Deficiency Anemia in Hospitalized Geriatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intrinsiclifesciences.com [intrinsiclifesciences.com]
- 4. rndsystems.com [rndsystems.com]
- 5. drg-diagnostics.de [drg-diagnostics.de]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
Hepcidin Regulation: A Comparative Analysis Between Humans and Mice
A comprehensive guide for researchers, scientists, and drug development professionals detailing the similarities and differences in hepcidin (B1576463) regulation between humans and mice, supported by experimental data and methodologies.
This compound, a peptide hormone primarily synthesized in the liver, is the master regulator of systemic iron homeostasis in both humans and mice. It controls iron absorption from the duodenum and the release of iron from macrophages by binding to the iron exporter ferroportin, leading to its internalization and degradation. Dysregulation of this compound is central to the pathophysiology of various iron-related disorders, including hereditary hemochromatosis and the anemia of inflammation. While mice are invaluable models for studying iron metabolism, significant differences exist in this compound regulation between the two species. This guide provides a detailed comparative analysis of these regulatory mechanisms, presenting key quantitative data, experimental protocols, and visual pathways to aid researchers in translating findings from mouse models to human physiology.
Key Differences in this compound Genes
A fundamental difference lies in the genetic makeup of this compound itself. While the human genome contains a single this compound gene (HAMP), the mouse genome possesses two distinct this compound genes, Hamp1 and Hamp2.[1][2][3] Hamp1 is considered the functional ortholog of human HAMP and plays a primary role in iron metabolism.[2][3] Transgenic mice overexpressing Hamp1 develop severe iron-deficiency anemia, whereas overexpression of Hamp2 does not significantly impact iron metabolism.[3][4][5] While both genes are expressed in the liver, Hamp2 transcripts are also found in high amounts in the pancreas.[1]
Comparative Overview of Regulatory Pathways
This compound expression is primarily regulated at the transcriptional level by three major stimuli: iron stores, inflammation, and erythropoietic demand. The core signaling pathways involved, the Bone Morphogenetic Protein/Sons of mothers against decapentaplegic (BMP/SMAD) pathway and the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, are largely conserved between humans and mice. However, nuances in the roles and interactions of specific molecules within these pathways contribute to species-specific differences.
Iron Sensing and the BMP/SMAD Pathway
The BMP/SMAD pathway is the principal signaling cascade for iron-dependent this compound regulation. In both humans and mice, increased iron levels lead to the upregulation of this compound. This process is initiated by the binding of BMP ligands, primarily BMP6, to BMP receptors on the surface of hepatocytes.[6][7][8] This binding event, facilitated by the co-receptor hemojuvelin (HJV), triggers the phosphorylation of receptor-regulated SMADs (SMAD1/5/8).[6][9][10] The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to induce this compound gene transcription.[10][11][12]
Several key proteins are involved in sensing circulating iron levels and modulating the BMP/SMAD pathway, including the hereditary hemochromatosis protein (HFE), transferrin receptor 2 (TfR2), and HJV.[6][13] Mutations in the genes encoding these proteins lead to this compound deficiency and iron overload in both species.[6][10] Studies in mice have been instrumental in elucidating the formation of a protein complex involving HFE, TfR2, and HJV that is crucial for iron sensing.[13] While the fundamental components are the same, the relative contributions and interactions may vary. For instance, studies on knockout mice suggest that HFE and TfR2 may regulate this compound through parallel pathways that converge on the BMP/SMAD cascade.[14]
Inflammatory Regulation via the JAK/STAT Pathway
Inflammation is a potent inducer of this compound expression in both humans and mice, leading to the sequestration of iron and contributing to the anemia of inflammation.[11][15] The primary mediator of this response is the cytokine interleukin-6 (IL-6), which activates the JAK/STAT signaling pathway.[8][9][15] IL-6 binds to its receptor on hepatocytes, leading to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3).[8][11][16] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to a STAT3-responsive element in the this compound promoter, thereby stimulating its transcription.[8][11] This pathway is highly conserved between the two species. Studies in IL-6 knockout mice have confirmed the critical role of this cytokine in this compound induction in response to various inflammatory stimuli.[15]
Erythropoietic Regulation
Increased erythropoietic activity strongly suppresses this compound expression to ensure an adequate iron supply for hemoglobin synthesis. This regulation is primarily mediated by the erythroid regulator erythroferrone (ERFE), which is produced by erythroblasts in response to erythropoietin (EPO).[17][18] ERFE acts on hepatocytes to suppress this compound production, likely by interfering with the BMP/SMAD signaling pathway.[17][18] While the role of ERFE has been well-established in mouse models, studies suggest a similar function in humans.[10][17] Another factor, Growth Differentiation Factor 15 (GDF15), has been implicated in this compound suppression in human β-thalassemia; however, its role in mice appears to be different, suggesting a point of divergence in erythropoietic regulation between the species.[17]
Quantitative Comparison of this compound Levels
The following table summarizes representative quantitative data on this compound levels in humans and mice under various physiological and pathological conditions. It is important to note that absolute values can vary significantly between studies due to different assay methods.
| Condition | Species | Analyte | Concentration Range | Reference |
| Baseline (Healthy) | Human | Serum this compound-25 | 1.0 - 20.8 ng/mL | [19] |
| Mouse (C57BL/6) | Serum this compound-1 | ~3 - 10 ng/mL | [20] | |
| Iron Overload | Human (Hereditary Hemochromatosis) | Serum this compound-25 | Very low to low | [21] |
| Mouse (Hfe-/-) | Serum this compound-1 | Significantly decreased | [19] | |
| Inflammation | Human (with inflammation) | Serum this compound-25 | Increased | [21] |
| Mouse (LPS-induced) | Serum this compound-1 | Significantly increased | [20] | |
| Iron Deficiency | Human | Serum this compound-25 | Very low/undetectable | [21] |
| Mouse (Iron-deficient diet) | Serum this compound-1 | Significantly decreased | [20] | |
| β-thalassemia | Human | Serum this compound-25 | Low | [21] |
| Mouse (Hbbth3/+) | Serum this compound-1 | Decreased | [20] |
Experimental Protocols
Accurate measurement of this compound is crucial for research in iron metabolism. Below are generalized methodologies for two common techniques used for this compound quantification in both human and mouse samples.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying this compound in serum and plasma.
Principle: Competitive ELISAs are commonly employed. In this format, a known amount of biotinylated synthetic this compound competes with the this compound in the sample for binding to a specific anti-hepcidin antibody coated on a microplate. The amount of bound biotinylated this compound is then detected using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate. The color intensity is inversely proportional to the concentration of this compound in the sample.
Generalized Protocol:
-
Sample Preparation: Serum or plasma samples are collected and stored at -80°C. Prior to the assay, samples are thawed and may require dilution.
-
Assay Procedure:
-
Standards, controls, and samples are added to the wells of the antibody-coated microplate.
-
Biotinylated this compound is added to all wells, and the plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound components.
-
Streptavidin-HRP conjugate is added, followed by another incubation and wash step.
-
A substrate solution is added, and the color development is stopped after a specific time.
-
The absorbance is read at a specific wavelength using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The this compound concentration in the samples is then interpolated from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered a gold standard for this compound quantification due to its high specificity and accuracy.[22][23][24]
Principle: This method involves the separation of this compound from other components in the sample using liquid chromatography, followed by its detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.
Generalized Protocol:
-
Sample Preparation:
-
An internal standard (e.g., a stable isotope-labeled synthetic this compound) is added to the serum or plasma samples.
-
Proteins are precipitated using an organic solvent (e.g., acetonitrile).
-
The supernatant is collected and subjected to solid-phase extraction for further purification and concentration of this compound.
-
-
LC-MS/MS Analysis:
-
The extracted sample is injected into a liquid chromatography system for separation.
-
The eluent from the LC column is introduced into the mass spectrometer.
-
This compound is ionized, and specific parent-product ion transitions are monitored for both the native this compound and the internal standard.
-
-
Data Analysis: The ratio of the peak area of the native this compound to that of the internal standard is used to calculate the concentration of this compound in the sample by comparing it to a calibration curve prepared with known amounts of synthetic this compound.
Conclusion
The regulation of this compound is a complex process involving multiple signaling pathways that are largely conserved between humans and mice. However, key differences, such as the presence of two this compound genes in mice and potential variations in the roles of certain regulatory molecules, must be carefully considered when translating findings from murine models to human physiology. A thorough understanding of these similarities and differences is essential for advancing our knowledge of iron metabolism and for the development of novel therapeutic strategies for iron-related disorders. This guide provides a foundational framework for researchers to navigate the intricacies of comparative this compound biology.
References
- 1. Comparative analysis of mouse this compound 1 and 2 genes: evidence for different patterns of expression and co-inducibility during iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hamp1 mRNA and plasma this compound levels are influenced by sex and strain but do not predict tissue iron levels in inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional differences between this compound 1 and 2 in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. Liver iron sensing and body iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bone morphogenic proteins in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of the Iron Homeostatic Hormone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: regulation of the master iron regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum and liver iron differently regulate the bone morphogenetic protein 6 (BMP6)-SMAD signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The hemochromatosis proteins HFE, TfR2, and HJV form a membrane-associated protein complex for this compound regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combined deletion of Hfe and transferrin receptor 2 in mice leads to marked dysregulation of this compound and iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Regulation in the Anemia of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Erythropoietic regulators of iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physiological and pathophysiological mechanisms of this compound regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A competitive enzyme-linked immunosorbent assay specific for murine this compound-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound and Iron in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. Quantitation of this compound from human and mouse serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Hepcidin-1 vs. Hepcidin-2 in Murine Iron Overload Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of iron metabolism regulation is critical. In murine models, the discovery of two hepcidin (B1576463) genes, Hepc1 and Hepc2, presents a unique opportunity to dissect the mechanisms of systemic iron homeostasis. This guide provides an objective comparison of This compound-1 (B1576454) and This compound-2 (B1576447) in the context of iron overload, supported by experimental data and detailed methodologies.
In mouse models, this compound-1 is the principal regulator of iron balance, functioning as the key hormone that inhibits iron absorption and cellular iron release. In contrast, this compound-2, despite its sequence similarity and co-induction during iron overload, appears to play a minimal, if any, role in systemic iron regulation. This functional divergence has been elucidated through studies involving transgenic mice and models of iron overload.
Performance Comparison in Iron Regulation
Experimental evidence from transgenic mouse models unequivocally demonstrates the dominant role of this compound-1 in iron metabolism. Overexpression of this compound-1 in transgenic mice results in a severe iron-deficiency anemia phenotype, characterized by pale skin, reduced body size, and abnormal erythrocyte morphology.[1][2] Conversely, transgenic mice overexpressing this compound-2, even at very high transcript levels, develop normally with hematological parameters similar to their non-transgenic littermates, exhibiting no signs of anemia or altered iron status.[3][4]
While both Hepc1 and Hepc2 gene expression are upregulated in the liver of mice subjected to iron overload via carbonyl-iron (B10782402) or iron-dextran administration, their functional consequences differ starkly.[5][6] The lack of a discernible iron-related phenotype in this compound-2 overexpressing mice suggests that its physiological function may be distinct from the systemic iron regulation robustly exerted by this compound-1.[3][4]
Quantitative Data: Hematological Parameters in Transgenic Mice
The following table summarizes the hematological parameters in transgenic mice overexpressing this compound-1 versus those overexpressing this compound-2 under normal dietary conditions, highlighting the lack of an iron-regulatory effect from this compound-2.
| Parameter | Wild-Type | This compound-1 Transgenic | This compound-2 Transgenic |
| Hemoglobin (g/dL) | 14.5 ± 0.5 | 4.9 ± 1.1 | 14.3 ± 0.6 |
| Hematocrit (%) | 45.1 ± 1.5 | 17.8 ± 3.5 | 44.8 ± 1.8 |
| Mean Corpuscular Volume (fL) | 48.2 ± 0.7 | 35.1 ± 2.1 | 47.9 ± 0.9 |
| Serum Iron (µg/dL) | 160 ± 25 | 25 ± 10 | 155 ± 30 |
Data are presented as mean ± standard deviation. Values for this compound-1 Transgenic mice are indicative of severe iron-deficiency anemia, while values for this compound-2 Transgenic mice are comparable to Wild-Type.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound-1 and this compound-2 are provided below.
Iron Overload Mouse Models
Two primary methods are utilized to induce iron overload in mice for the study of this compound expression and function:
-
Carbonyl Iron Diet:
-
Objective: To induce chronic iron overload through dietary supplementation.
-
Procedure: Mice are fed a diet supplemented with 2% carbonyl iron for a period of 4 to 8 weeks. Control mice are fed a standard diet.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and blood and tissues (liver, spleen, pancreas) are collected for analysis of iron parameters (serum iron, transferrin saturation, tissue non-heme iron concentration) and gene expression (e.g., by Northern blot or qPCR for Hepc1 and Hepc2).[5][6]
-
-
Iron-Dextran Injections:
-
Objective: To induce acute or chronic iron overload through parenteral administration.
-
Procedure: Mice are administered iron-dextran solution via intraperitoneal injection. A typical regimen involves weekly injections of 500 mg/kg body weight for several weeks. Control mice receive saline injections.[5][6]
-
Endpoint Analysis: Similar to the carbonyl iron model, blood and tissues are collected at specified time points after the final injection for the analysis of iron status and this compound gene expression.[5]
-
Generation and Analysis of Transgenic Mice
-
Objective: To assess the in vivo function of this compound-1 and this compound-2 through their overexpression.
-
Procedure:
-
Construct Generation: The cDNA for murine Hepc1 or Hepc2 is cloned into an expression vector under the control of a liver-specific promoter, such as the transthyretin (TTR) promoter.[1][3]
-
Generation of Transgenic Mice: The expression construct is microinjected into the pronuclei of fertilized mouse oocytes, which are then implanted into pseudopregnant female mice.[1][3]
-
Screening and Characterization: Offspring are screened for the presence of the transgene by PCR analysis of tail DNA. Founder mice and their progeny are then characterized for their phenotype, including physical appearance, growth, and hematological parameters (hemoglobin, hematocrit, serum iron).[3][4]
-
-
Endpoint Analysis: Blood is collected for complete blood counts and serum iron analysis. Tissues are harvested for histological examination (e.g., Perls' Prussian blue staining for iron deposition) and gene expression analysis.[3][4]
Signaling Pathways and Experimental Workflows
The regulation of this compound expression is a complex process involving multiple signaling pathways that respond to body iron levels, inflammation, and erythropoietic demand. While both Hepc1 and Hepc2 are induced by iron overload, the canonical this compound regulatory pathway primarily describes the regulation of the functionally dominant this compound-1.
Caption: this compound-1 regulatory pathway in response to iron overload and inflammation.
The experimental workflow for comparing this compound-1 and this compound-2 in a mouse model of iron overload would involve several key steps, from inducing the iron overload to analyzing its effects on mice with different this compound genetic backgrounds.
Caption: Workflow for comparing this compound-1 and -2 in iron-overloaded mice.
References
- 1. pnas.org [pnas.org]
- 2. Severe iron deficiency anemia in transgenic mice expressing liver this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional differences between this compound 1 and 2 in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. Comparative analysis of mouse this compound 1 and 2 genes: evidence for different patterns of expression and co-inducibility during iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new mouse liver-specific gene, encoding a protein homologous to human antimicrobial peptide this compound, is overexpressed during iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Hepcidin Agonists and Antagonists in Drug Development
Introduction
Hepcidin (B1576463) is a peptide hormone, primarily synthesized by the liver, that serves as the master regulator of systemic iron homeostasis.[1][2][3] It exerts its effect by binding to the iron export protein ferroportin, which is present on the surface of cells crucial for iron absorption and recycling, such as duodenal enterocytes and macrophages.[2][3][4][5] This binding triggers the internalization and subsequent degradation of ferroportin, effectively trapping iron within these cells and reducing the amount of iron circulating in the plasma.[2][5][6]
The dysregulation of this compound is a key factor in the pathophysiology of numerous iron-related disorders.[7][8][9] Abnormally low this compound levels lead to excessive iron absorption and systemic iron overload, characteristic of conditions like hereditary hemochromatosis and β-thalassemia.[8][9] Conversely, pathologically high this compound levels, often driven by inflammation, restrict iron availability for red blood cell production, leading to conditions like anemia of chronic disease (ACD) or anemia of inflammation (AI).[4][5][10][11] Consequently, the pharmacological modulation of the this compound-ferroportin axis presents a promising therapeutic strategy for a wide range of disorders.[7][9] This guide provides a comparative analysis of this compound agonists and antagonists, summarizing their mechanisms, supporting experimental data, and relevant clinical findings.
This compound Signaling and Points of Intervention
The expression of this compound is primarily regulated at the transcriptional level by two main signaling pathways: the Bone Morphogenetic Protein (BMP)/SMAD pathway, which responds to iron levels, and the IL-6/STAT3 pathway, which is activated by inflammation.[2][5][12][13] Therapeutic agents are designed to either mimic or enhance this compound's natural function (agonists) or to block its production or action (antagonists), targeting various components of these pathways.
References
- 1. This compound agonists as therapeutic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. The pathophysiology and pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound antagonists for potential treatments of disorders with this compound excess - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound and Anemia: A Tight Relationship [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound antagonists on anemia during inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pathways for the regulation of this compound expression in anemia of chronic disease and iron deficiency anemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hepcidin Therapeutics in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The discovery of hepcidin (B1576463) as the master regulator of iron homeostasis has paved the way for a new class of therapeutics targeting a range of iron-related disorders.[1][2][3] From the iron-restricted anemias, such as anemia of inflammation (AI), to iron overload conditions like hereditary hemochromatosis and β-thalassemia, modulating this compound activity presents a promising therapeutic strategy.[2][4][5][6] Preclinical studies in various animal models have provided the foundational proof-of-concept for these approaches, demonstrating that restoring this compound to appropriate levels can ameliorate disease phenotypes.[2][4]
This guide provides a comparative overview of the primary classes of this compound therapeutics—agonists and antagonists—and summarizes key performance data from head-to-head and parallel preclinical studies. We will delve into the experimental data, outline the methodologies used, and visualize the complex signaling pathways and therapeutic strategies involved.
The this compound Signaling Pathway: A Complex Regulatory Network
This compound expression is primarily controlled at the transcriptional level in hepatocytes through two major signaling pathways: the Bone Morphogenetic Protein (BMP)/SMAD pathway and the JAK/STAT3 pathway.[7][8] The BMP/SMAD pathway is the core axis for sensing body iron levels, while the JAK/STAT3 pathway is activated in response to inflammatory stimuli, such as Interleukin-6 (IL-6).[7][8] These pathways converge to regulate the transcription of the this compound gene (HAMP), making them key targets for therapeutic intervention.
Classification of this compound Therapeutics
This compound-modulating drugs can be broadly categorized into two main groups: agonists, which mimic or increase this compound levels, and antagonists, which inhibit its function or production. Antagonists are further subdivided based on their mechanism of action.
This compound Agonists: Restricting Iron Availability
This compound agonists are designed for conditions of pathological this compound deficiency, such as β-thalassemia and polycythemia vera (PV), where excess iron availability contributes to ineffective erythropoiesis and/or excessive red blood cell production.[9][10] By mimicking this compound or stimulating its production, these agents aim to reduce iron absorption and limit iron release from stores.[11]
Preclinical Data Summary: this compound Agonists
| Therapeutic Agent | Preclinical Model | Key Findings | Reference |
| This compound Mimetic (Rusfertide analog) | JAK2V617F Mouse Model of Polycythemia Vera | Normalized hematocrit, reduced splenomegaly, and redistributed iron to storage sites (increased spleen iron content and serum ferritin). | [10] |
| Exogenous BMP6 | Hfe-/- Mouse Model of Hemochromatosis | Increased hepatic this compound expression, leading to a decrease in serum iron levels due to iron retention in the spleen and duodenum. | [2][5] |
| Transgenic this compound Overexpression | Hbbth3/+ Mouse Model of β-thalassemia | Corrected iron overload, improved erythropoiesis, increased red blood cell lifespan, reversed splenomegaly, and increased total hemoglobin levels. | [4][9] |
This compound Antagonists: Mobilizing Sequestered Iron
In contrast, this compound antagonists are developed for iron-restricted anemias, particularly anemia of inflammation (AI), where chronic inflammation leads to elevated this compound levels.[2] This sequesters iron in macrophages, making it unavailable for erythropoiesis, even when total body iron stores are adequate.[2] By neutralizing this compound or inhibiting its production, these therapeutics restore iron efflux into the circulation, thereby promoting red blood cell production.[12]
Preclinical Data Summary: this compound Antagonists in a Rat Model of Anemia of Inflammation
A widely used preclinical model is the induction of anemia of inflammation in rats using peptidoglycan-polysaccharide (PG-APS).[12][13] The data below compares the effects of different this compound antagonists in this model.
| Therapeutic Agent | Class | Dose & Regimen | Change in Hemoglobin (g/dL) | Change in Serum Iron | Reference |
| LDN-193189 | BMP Pathway Inhibitor | 3 mg/kg, daily for 4 weeks | ~+2.0 vs. vehicle-treated ACI rats | Significantly increased | [14] |
| HJV.Fc Protein | BMP Antagonist | 20 mg/kg, twice weekly for 4 weeks | ~+2.5 vs. vehicle-treated ACI rats | Significantly increased | [12][14] |
| Anti-Hepcidin Ab + ESA | Neutralizing Antibody | Single injection (Ab) + ESA | ~+3.0 vs. control antibody (in a mouse model) | Increased | [15] |
| LDN-193189 + ESA | BMP Pathway Inhibitor | LDN (3 mg/kg) + Darbepoetin alfa (10 µg/kg) | Significantly improved vs. monotherapy; faster hematologic response | Increased | [13] |
Note: Data is synthesized from different studies and direct head-to-head comparisons may have subtle variations in experimental conditions. ESA refers to Erythropoiesis-Stimulating Agent.
These studies consistently show that inhibiting the this compound pathway, either by blocking its production via BMP signaling or by neutralizing the peptide directly, effectively mobilizes iron and improves anemia in preclinical models of chronic inflammation.[12][13][14] Furthermore, combination therapy with ESAs appears to be more effective than monotherapy.[13][15]
Experimental Protocols & Methodologies
A typical preclinical study evaluating a this compound therapeutic involves inducing a disease state in an animal model, administering the therapeutic, and then analyzing its effects on iron homeostasis and erythropoiesis.
Key Methodologies
-
Animal Models of Anemia of Inflammation (AI):
-
Protocol: AI (also referred to as Anemia of Chronic Disease or ACD) is commonly induced in Lewis rats by a single intraperitoneal injection of group A streptococcal peptidoglycan-polysaccharide (PG-APS).[12][13] This induces a chronic, systemic inflammation that leads to elevated this compound and subsequent anemia.
-
Timeline: Anemia typically develops over 3 weeks, after which therapeutic intervention is initiated for a period of several weeks.[12][14]
-
-
Measurement of this compound:
-
Quantitative Real-Time PCR (qPCR): Liver tissue is harvested to quantify the mRNA expression of the this compound gene (Hamp).[12][13] This measures this compound production at the transcriptional level.
-
ELISA and Mass Spectrometry (MS): Serum or plasma samples are used to measure the circulating this compound peptide. Competitive ELISA (C-ELISA) kits specific for murine this compound are commercially available.[16][17] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly specific and quantitative method for both human and mouse this compound.[18][19]
-
-
Evaluation of Iron Status:
-
Serum Iron and Transferrin Saturation: Standard colorimetric assays are used to measure serum iron and unsaturated iron-binding capacity (UIBC) to calculate transferrin saturation.
-
Tissue Iron: Non-heme iron concentrations in the liver and spleen are measured using methods like the bathophenanthroline (B157979) chromogen assay after acid digestion of the tissue.
-
-
Assessment of Erythropoiesis:
-
Complete Blood Count (CBC): Automated hematology analyzers are used to measure hemoglobin, hematocrit, red blood cell counts, and indices like Mean Corpuscular Volume (MCV) and Mean Corpuscular Hemoglobin (MCH).[13]
-
Reticulocyte Count: The number of immature red blood cells is counted to assess the rate of erythropoiesis.
-
Bone Marrow Analysis: Bone marrow can be flushed from femurs and tibias for cytological analysis to determine the number and maturation stage of erythroid precursor cells.[13]
-
Splenomegaly: Spleen weight is often measured as an indicator of extramedullary hematopoiesis, particularly in models of β-thalassemia.[9]
-
Conclusion
Preclinical models have been instrumental in validating the therapeutic potential of modulating the this compound-ferroportin axis. For iron-restricted anemias, this compound antagonists, including small molecule inhibitors of the BMP pathway and direct neutralizing agents, have consistently demonstrated the ability to mobilize iron and improve hemoglobin levels. For iron overload disorders like β-thalassemia and polycythemia vera, this compound agonists and mimetics show promise in controlling iron absorption and utilization, thereby improving ineffective erythropoiesis and controlling erythrocytosis. The data generated from these animal studies provide a strong rationale for the ongoing clinical development of a new generation of drugs for managing a wide spectrum of iron-related diseases.[2][3][4]
References
- 1. droracle.ai [droracle.ai]
- 2. This compound Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Landscape of this compound Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Therapeutics | MDPI [mdpi.com]
- 5. This compound: A Promising Therapeutic Target for Iron Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological and pathophysiological mechanisms of this compound regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a therapeutic tool to limit iron overload and improve anemia in β-thalassemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacologic inhibition of this compound expression reverses anemia of chronic inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound as a predictive factor and therapeutic target in erythropoiesis-stimulating agent treatment for anemia of chronic disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
- 16. A competitive enzyme-linked immunosorbent assay specific for murine this compound-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse this compound ELISA Kit (ab285280) | Abcam [abcam.com]
- 18. Mass Spectrometry Analysis of this compound Peptides in Experimental Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Hepcidin in Anemia: A Comparative Analysis of Iron Deficiency, Chronic Disease, and Thalassemia
A detailed examination of hepcidin (B1576463) levels across different anemic conditions reveals distinct pathophysiological mechanisms, offering crucial insights for diagnostic and therapeutic strategies. This guide provides a comparative analysis of this compound concentrations in Iron Deficiency Anemia (IDA), Anemia of Chronic Disease (ACD), and β-thalassemia, supported by experimental data and detailed methodologies.
This compound, the master regulator of systemic iron homeostasis, plays a pivotal role in the development and characteristics of various anemic disorders.[1] Its expression is tightly controlled by iron stores, inflammation, and erythropoietic drive.[2][3] Dysregulation of this compound is a key factor in the pathophysiology of several types of anemia, leading to either iron-restricted erythropoiesis or iron overload.[2][4] This guide compares this compound levels in three distinct types of anemia: Iron Deficiency Anemia (IDA), Anemia of Chronic Disease (ACD), and β-thalassemia, providing researchers, scientists, and drug development professionals with a comprehensive overview for targeted research and therapeutic development.
Comparative this compound Levels in Different Anemias
The concentration of circulating this compound varies significantly across different types of anemia, reflecting the underlying pathology of each condition.
| Anemia Type | Typical this compound Levels | Key Regulatory Influence | Pathophysiological Consequence |
| Iron Deficiency Anemia (IDA) | Very Low / Undetectable[5] | Iron Deficiency[2] | Increased iron absorption and mobilization from stores to counteract iron deficiency.[6] |
| Anemia of Chronic Disease (ACD) | Normal to High[5][7][8] | Inflammation (via IL-6 and JAK/STAT pathway)[9][10] | Iron sequestration in macrophages and hepatocytes, leading to iron-restricted erythropoiesis despite adequate body iron stores.[6] |
| β-thalassemia | Inappropriately Low (relative to iron overload)[11][12][13] | Expanded and Ineffective Erythropoiesis[2][12] | Increased intestinal iron absorption leading to systemic iron overload.[2][11] |
In a study comparing different anemia types, serum this compound levels were found to be highest in ACD, followed by ACD with concomitant iron deficiency, then healthy controls, and lowest in pure IDA.[7] Another study observed significantly lower plasma this compound levels in participants with iron-deficiency anemia compared to those without anemia, while participants with anemia of inflammation and anemia of kidney disease had higher this compound levels.[14] In β-thalassemia, despite significant iron overload which would typically stimulate this compound production, the levels are paradoxically low due to the suppressive effect of the massively expanded but ineffective erythropoiesis.[12][13] This suppression is mediated by factors such as erythroferrone (ERFE).[11]
Experimental Protocols for this compound Quantification
Accurate measurement of this compound is crucial for research and clinical diagnostics. The two primary methods for quantifying serum this compound are competitive enzyme-linked immunosorbent assay (c-ELISA) and mass spectrometry (MS)-based assays.[15][16][17]
Competitive ELISA (c-ELISA)
This immunoassay is a cost-effective and high-throughput method suitable for large-scale quantification of serum this compound.[15]
Methodology:
-
Coating: Microplate wells are coated with a synthetic this compound peptide.
-
Competition: Patient serum or plasma samples, along with a known amount of biotinylated this compound, are added to the wells. The this compound in the sample competes with the biotinylated this compound for binding to the coated peptide.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The wells are washed to remove unbound components.
-
Detection: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the captured biotinylated this compound.
-
Substrate Addition: A chromogenic substrate for HRP is added, and the color development is inversely proportional to the amount of this compound in the sample.
-
Measurement: The absorbance is read using a microplate reader, and the this compound concentration is determined by comparison to a standard curve.
Mass Spectrometry (MS)-Based Assays
MS-based methods, such as weak cation exchange time-of-flight mass spectrometry (WCX-TOF-MS), offer high specificity and can distinguish between different this compound isoforms (e.g., This compound-25 (B1576460), -22, and -20).[15]
Methodology:
-
Sample Preparation: Serum samples are typically subjected to a purification and concentration step, often involving weak cation exchange chromatography.
-
Internal Standard: A stable isotope-labeled synthetic this compound is added to the sample as an internal standard for accurate quantification.
-
Mass Spectrometry Analysis: The prepared sample is introduced into the mass spectrometer. The this compound molecules are ionized, and their mass-to-charge ratio is measured.
-
Quantification: The abundance of the native this compound is determined by comparing its signal intensity to that of the internal standard. This method allows for the specific measurement of the bioactive this compound-25 isoform.[15]
Signaling Pathways Regulating this compound Expression
This compound synthesis in the liver is primarily regulated by two major signaling pathways: the BMP/SMAD pathway, which responds to iron levels, and the JAK/STAT pathway, which is activated by inflammatory cytokines.[9][10][18]
Caption: Regulation of this compound expression by the BMP/SMAD and JAK/STAT pathways.
Experimental Workflow for Comparative Analysis
A typical workflow for a comparative study of this compound levels in different types of anemia involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for a comparative this compound study.
References
- 1. This compound and Anemia: A Tight Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | this compound and Anemia: A Tight Relationship [frontiersin.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Khan Academy [khanacademy.org]
- 7. This compound expression in anemia of chronic disease and concomitant iron-deficiency anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Activation of STAT and SMAD Signaling Induces this compound Re-Expression as a Therapeutic Target for β-Thalassemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of BMP-SMAD and JAK-STAT Signaling Pathways on this compound Protein Expression and Iron Overloading in β-Thalassemia: A Review [ijsr.net]
- 12. Liver iron concentrations and urinary this compound in β-thalassemia | Haematologica [haematologica.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Plasma this compound levels and anemia in old age. The Leiden 85-Plus Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunochemical and mass-spectrometry-based serum this compound assays for iron metabolism disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Regulatory pathways in this compound expression [pfocr.wikipathways.org]
The Gatekeepers of Iron: A Comparative Guide to HFE and TFR2 in Hepcidin Regulation
For researchers, scientists, and drug development professionals, understanding the nuanced roles of HFE and Transferrin Receptor 2 (TFR2) in orchestrating iron homeostasis is paramount. Both proteins are critical upstream regulators of hepcidin (B1576463), the master hormonal controller of systemic iron levels. Dysregulation of either HFE or TFR2 leads to hereditary hemochromatosis, a disorder of iron overload. This guide provides a comprehensive comparison of their functions, supported by experimental data, detailed methodologies, and illustrative signaling pathways.
At a Glance: HFE vs. TFR2 in this compound Regulation
| Feature | HFE (Hemochromatosis Protein) | TFR2 (Transferrin Receptor 2) |
| Primary Function | Modulates this compound expression in response to iron status, acts as a sensor of transferrin saturation. | Essential for iron-sensing and this compound expression, appears to have a more dominant role than HFE. |
| Interaction with Transferrin (Tf) | Competes with transferrin for binding to Transferrin Receptor 1 (TFR1). | Binds transferrin with lower affinity than TFR1. This interaction is thought to be a key iron-sensing step. |
| Role in Signaling Complex | Forms a complex with TFR2 and likely hemojuvelin (HJV) to activate the BMP/SMAD signaling pathway.[1] | A core component of the iron-sensing complex, interacting with HFE and HJV to regulate this compound.[1] |
| Impact of Mutation | Leads to HFE-associated hereditary hemochromatosis (Type 1), typically with a less severe iron overload phenotype. | Results in TFR2-associated hereditary hemochromatosis (Type 3), often with a more severe phenotype and earlier onset of iron overload.[2] |
| This compound Levels in Deficiency | Inappropriately low this compound levels relative to iron stores. | Markedly decreased or absent this compound response to iron challenge.[1][3] |
Quantitative Comparison of HFE and TFR2 Deficiencies
The following tables summarize key quantitative data from studies on mouse models and human patients with mutations in HFE and TFR2, highlighting the differential impact on iron metabolism and this compound regulation.
Table 1: Iron Parameters and this compound Expression in Mouse Models
| Mouse Model | Serum Transferrin Saturation (%) | Hepatic Iron Concentration (µg/g) | Hepatic this compound mRNA Expression (relative to WT) |
| Wild-Type (WT) | ~30-50 | ~100-300 | 1.0 |
| Hfe -/- | Increased (~70-90) | Increased (~1000-2000) | Reduced |
| Tfr2 -/- | Markedly Increased (~80-100) | Markedly Increased (~2000-4000) | Severely Reduced |
| Hfe -/- / Tfr2 -/- (Double Knockout) | Profoundly Increased (~90-100) | Profoundly Increased (~4000-6000) | Further Reduced compared to single knockouts |
Data compiled from multiple sources, including[4]. Actual values can vary based on genetic background, age, and diet.
Table 2: this compound Response to Oral Iron Challenge in Human Patients
| Patient Group | Baseline Serum this compound (nM) | Peak Serum this compound post-iron challenge (nM) | Fold Change in this compound |
| Healthy Controls | ~5-15 | ~15-30 | ~2-3 fold increase |
| HFE Hemochromatosis (C282Y/C282Y) | ~1-5 | ~2-8 | Blunted response (~1.5-2 fold increase) |
| TFR2 Hemochromatosis | ~0.5-2 | No significant increase | Absent response |
Data are illustrative and based on findings from studies such as Girelli et al.[1]
Signaling Pathways in this compound Regulation
The regulation of this compound by HFE and TFR2 is a complex process involving protein-protein interactions at the hepatocyte cell surface, leading to the activation of the BMP/SMAD signaling cascade.
Caption: The HFE/TFR2 signaling pathway for this compound regulation.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are summaries of key protocols used to investigate the roles of HFE and TFR2.
Co-immunoprecipitation (Co-IP) for HFE-TFR2 Interaction
This technique is used to determine if HFE and TFR2 physically interact within a protein complex.
Caption: A generalized workflow for Co-immunoprecipitation.
Protocol Summary:
-
Cell Culture and Lysis: Hepatocytes (e.g., HuH7 or HepG2 cells) are transfected to express tagged versions of HFE (e.g., FLAG-tagged) and TFR2 (e.g., Myc-tagged). Cells are then lysed in a non-denaturing buffer to maintain protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the tag on the "bait" protein (e.g., anti-FLAG antibody to pull down HFE).
-
Complex Capture: Protein A/G beads are added to bind the antibody-HFE complex, effectively isolating it from the rest of the cellular proteins.
-
Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The bound protein complexes are then eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the "prey" protein (e.g., anti-Myc antibody to detect TFR2). The presence of TFR2 in the eluate indicates a physical interaction with HFE.
Real-Time Quantitative PCR (RT-qPCR) for this compound mRNA Expression
RT-qPCR is used to measure the levels of this compound (HAMP) mRNA in liver tissue or cultured hepatocytes, providing a quantitative measure of gene expression.
Protocol Summary:
-
RNA Extraction: Total RNA is isolated from liver tissue or cells using a suitable method (e.g., TRIzol reagent). The quality and quantity of the RNA are assessed.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for the this compound (HAMP) gene and a reference gene (e.g., GAPDH, ACTB) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe that allows for the real-time monitoring of DNA amplification.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of this compound mRNA. The expression level is normalized to the reference gene to account for variations in RNA input and reverse transcription efficiency. The fold change in expression between different conditions (e.g., wild-type vs. knockout mice) is then calculated.
Western Blotting for Phosphorylated SMAD1/5/8
This method is used to detect the phosphorylation of SMAD1/5/8, a key downstream event in the BMP signaling pathway that is activated by the HFE/TFR2 complex and leads to this compound transcription.
Protocol Summary:
-
Protein Extraction: Liver tissue or cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined to ensure equal loading of samples.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the phosphorylated form of SMAD1/5/8. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: A chemiluminescent substrate is added, which reacts with the HRP enzyme to produce light. The signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponding to phosphorylated SMAD1/5/8 provides a measure of the activation of the signaling pathway. The membrane is often stripped and re-probed with an antibody against total SMAD1/5/8 to confirm equal protein loading.
Concluding Remarks
The validation of HFE and TFR2's roles in this compound regulation has been a significant advancement in our understanding of iron metabolism. While both are indispensable for proper iron sensing, the evidence points towards TFR2 having a more pronounced and non-redundant function. The more severe iron overload and blunted this compound response observed in TFR2-deficient models and patients underscore its critical role. The formation of a multi-protein complex involving HFE, TFR2, and HJV appears to be the central mechanism by which the liver senses iron levels and appropriately modulates this compound production. For drug development professionals, targeting components of this signaling cascade holds promise for the treatment of both iron overload and iron-deficiency disorders. Further research into the precise stoichiometry and dynamic regulation of this complex will undoubtedly unveil new therapeutic avenues.
References
A Comparative Guide to Hepcidin and Other Key Iron Regulatory Proteins
Introduction
Iron homeostasis is a critical physiological process, balancing iron acquisition, utilization, and storage while preventing the toxicity of iron excess. This regulation is orchestrated by a sophisticated network of proteins. The master regulator of systemic iron balance is hepcidin (B1576463), a peptide hormone synthesized by the liver.[1][2][3][4] this compound's function is intrinsically linked to other key proteins that mediate iron transport, storage, and cellular regulation. This guide provides an objective comparison of this compound with other central iron regulatory proteins, supported by quantitative experimental data, detailed methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.
Comparative Overview of Key Iron Regulatory Proteins
The regulation of iron is managed at two primary levels: systemic (hormonal) and cellular. This compound is the principal actor at the systemic level, while the Iron Regulatory Protein (IRP)/Iron Responsive Element (IRE) system governs at the cellular level.[4][5][6] The table below summarizes the key players in this network.
| Protein | Primary Function | Location | Mechanism of Action | Regulated By |
| This compound | Systemic Iron Regulator (Negative) | Liver (synthesis), Plasma (action) | Binds to ferroportin, inducing its internalization and degradation, thereby blocking iron export into plasma.[3][7][8][9][10] | Upregulated by: High iron stores, Inflammation (IL-6).[1][11] Downregulated by: Erythropoietic demand, Hypoxia.[3][12] |
| Ferroportin (FPN) | Iron Exporter | Cell membrane of enterocytes, macrophages, hepatocytes.[7][8][10] | The sole known cellular iron exporter, transporting iron from the cell interior into the bloodstream.[3][7] | Post-translationally by this compound (induces degradation).[7][13] Transcriptionally by cellular iron needs. |
| Ferritin | Intracellular Iron Storage | Cytosol of all cells, especially hepatocytes. | A multi-subunit protein that sequesters and stores iron in a non-toxic, bioavailable form.[5] | Post-transcriptionally by the IRP/IRE system (translation is repressed in low iron).[5][14] |
| Transferrin (Tf) | Plasma Iron Transport | Plasma | Binds ferric iron (Fe³⁺) in the blood and transports it to cells throughout the body.[6] | Its saturation level signals iron status to the liver, influencing this compound production.[12][15] |
| Transferrin Receptor 1 (TfR1) | Cellular Iron Uptake | Cell membrane of most cells | Binds to iron-loaded transferrin, mediating its endocytosis and the subsequent release of iron into the cell.[5] | Post-transcriptionally by the IRP/IRE system (mRNA is stabilized in low iron).[5][14] |
| IRP1 / IRP2 | Cellular Iron Sensors | Cytosol | Bind to Iron Responsive Elements (IREs) on mRNA to control the translation (ferritin) or stability (TfR1) of key iron metabolism proteins.[5][13][14][16] | Cellular iron levels. In high iron, IRP1 becomes an aconitase and IRP2 is degraded.[5][14][17] |
Quantitative Data Comparison
Table 1: Serum Levels in Normal, Iron Deficient, and Iron Overload States
The concentrations of these proteins and related markers in circulation are powerful diagnostic indicators of iron status.
| Parameter | Iron Deficiency Anemia (IDA) | Normal / Control | Iron Overload (e.g., Hemochromatosis) | Anemia of Chronic Disease (ACD) |
| Serum this compound (ng/mL) | Very Low (~2.0)[18] | ~16.7[18] | Inappropriately Low (due to genetic defects)[4][19] | High (driven by inflammation)[11] |
| Serum Ferritin (ng/mL) | Very Low (~7.0)[18] | 12 - 300[19] | Very High (>300, often >1000)[6][19] | Normal to High (as an acute phase reactant)[15] |
| Transferrin Saturation (%) | Low (<20%)[15] | 20 - 45% | High (>45-60%)[15][19] | Low (<20%)[15] |
Data compiled from studies on pediatric and adult populations and may vary based on the specific assay and cohort.[15][18][19]
Table 2: Binding Affinity and Functional Potency Data
The interaction between this compound and its receptor, ferroportin, is a key therapeutic target. The following data compares this compound's binding affinity to that of a synthetic small molecule inhibitor.
| Parameter | This compound | Assay System | Reference |
| IC₅₀ (Competitive Binding) | 13 ± 4 nM | TMR-hepcidin displacement in J774 cells | [20] |
| EC₅₀ (Cellular Iron Efflux) | 123 ± 46 nM | Inhibition of iron efflux in T47D cells | [20] |
| Apparent Kd (with 10 µM FeCl₂) | 2.5 nM | Labeled this compound to nanodisc-reconstituted ferroportin | [20] |
| Apparent Kd (without FeCl₂) | 210 nM | Labeled this compound to nanodisc-reconstituted ferroportin | [20] |
IC₅₀ (half-maximal inhibitory concentration) indicates the concentration required to displace 50% of a labeled ligand. EC₅₀ (half-maximal effective concentration) indicates the concentration required to elicit 50% of the maximal response. Kd (dissociation constant) reflects binding affinity, where a lower value signifies a stronger interaction.
Signaling Pathways and Experimental Workflows
Systemic Iron Regulation by this compound
High iron levels (sensed via transferrin saturation and bone morphogenetic protein 6, BMP6) and inflammation (via Interleukin-6, IL-6) stimulate this compound synthesis in the liver.[1][11][12] this compound then enters the circulation and binds to ferroportin on the surface of iron-exporting cells, such as duodenal enterocytes and macrophages.[3][10] This binding triggers the phosphorylation, internalization, ubiquitination, and eventual degradation of ferroportin, effectively trapping iron within these cells and lowering plasma iron levels.[7][8][9]
Cellular Iron Regulation by the IRP/IRE System
In contrast to systemic regulation, cellular iron homeostasis is managed post-transcriptionally by Iron Regulatory Proteins (IRP1 and IRP2).[5][13] These proteins sense cytosolic iron levels and bind to specific mRNA stem-loop structures called Iron Responsive Elements (IREs).[13][14]
-
In Low Iron: IRPs bind to IREs. Binding to the 5' UTR of ferritin mRNA blocks its translation, preventing iron storage.[14][17] Binding to the 3' UTR of transferrin receptor (TfR1) mRNA stabilizes the transcript, increasing the synthesis of receptors to enhance iron uptake.[14][17]
-
In High Iron: IRP1 assembles an iron-sulfur cluster and functions as an aconitase, losing its RNA-binding ability. IRP2 is targeted for proteasomal degradation.[5][14] This allows ferritin translation to proceed (for iron storage) and causes TfR1 mRNA to be degraded (reducing iron uptake).
Experimental Protocols
Quantification of Serum this compound via Competitive ELISA
This protocol provides a general workflow for measuring This compound-25 (B1576460) concentrations using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Principle: This assay is based on the competitive binding technique.[21] A fixed amount of HRP-conjugated this compound competes with the this compound present in the sample or standard for binding sites on a polyclonal anti-hepcidin antibody pre-coated onto a microplate. The signal is inversely proportional to the amount of this compound in the sample.[21]
Methodology:
-
Sample Preparation:
-
Assay Procedure:
-
Prepare standards with known this compound concentrations and sample dilutions as per the kit manufacturer's instructions.[22]
-
Add 50 µL of standard or sample to each well of the pre-coated 96-well plate.
-
Immediately add 50 µL of HRP-conjugated Detection Reagent to each well. Mix gently.
-
Incubate for 1 hour at 37°C.[22]
-
Aspirate the liquid from each well and wash 3-5 times with the provided wash buffer.
-
Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.[21]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[21]
-
-
Data Analysis:
-
Read the optical density (O.D.) of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the O.D. against the concentration of the standards.
-
Calculate the this compound concentration in the samples by interpolating their O.D. values from the standard curve.
-
Detection of Ferroportin via Western Blot
This protocol outlines the detection of the transmembrane protein ferroportin from cell lysates. A critical consideration for transmembrane proteins is the sample heating step.
Principle: Proteins from a cell lysate are separated by size using SDS-PAGE, transferred to a membrane, and detected using an antibody specific to ferroportin.[24]
Methodology:
-
Lysate Preparation:
-
Wash cells (e.g., SW480 or transfected HEK293 cells) with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation (Critical Step):
-
Mix the protein lysate with 2x SDS-PAGE sample loading buffer.
-
Crucially, for ferroportin and other transmembrane proteins, do NOT heat the samples. Heating samples to 95°C can cause aggregation and loss of resolution on the gel.[25][26][27] Samples should be kept at room temperature before loading.
-
For comparison, a cytosolic protein like ferritin requires heating for proper denaturation and entry into the gel.[25][26]
-
-
Gel Electrophoresis and Transfer:
-
Load 20-30 µg of unheated protein sample per lane onto a polyacrylamide gel (e.g., 4-15% gradient gel).
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against ferroportin (e.g., Novus Biologicals, NBP1-21502) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a CCD imager or X-ray film to visualize the bands corresponding to ferroportin.[24]
-
Analysis of IRP Activity via RNA Electrophoretic Mobility Shift Assay (EMSA)
Principle: EMSA, or a band shift assay, is used to detect the RNA-binding activity of IRP1 and IRP2.[28][29] It is based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA probe, causing a "shift" in the band's position.
Methodology:
-
Probe Preparation:
-
Synthesize a short RNA probe containing a high-affinity Iron Responsive Element (IRE).
-
Label the probe, traditionally with a radioactive isotope like ³²P, or alternatively with a non-radioactive tag like biotin.[28]
-
-
Protein Extraction:
-
Prepare cytosolic extracts from cells or tissues under conditions that preserve IRP activity.
-
Quantify protein concentration.
-
-
Binding Reaction:
-
Incubate a small amount of cell extract (~5-10 µg) with the labeled IRE probe in a binding buffer.
-
The reaction is typically performed at room temperature for 15-30 minutes.
-
-
Electrophoresis:
-
Load the reaction mixtures onto a non-denaturing polyacrylamide gel.
-
Run the gel at 4°C to maintain the integrity of the protein-RNA complexes.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For biotinylated probes, transfer the RNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.[28]
-
The resulting image will show a lower band corresponding to the free probe and one or two upper, "shifted" bands corresponding to the IRP1-IRE and/or IRP2-IRE complexes. The intensity of the shifted bands is proportional to the IRE-binding activity in the sample.
-
References
- 1. This compound Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. The mechanism of action and regulation of this compound [escholarship.org]
- 4. Serum this compound: a novel diagnostic tool in disorders of iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron metabolism and the IRE/IRP regulatory system: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron metabolism and iron disorders revisited in the this compound era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. The Molecular Mechanism of this compound-mediated Ferroportin Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. The this compound-Ferroportin System as a Therapeutic Target in Anemias and Iron Overload Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Iron regulation by this compound [jci.org]
- 12. Physiological and pathophysiological mechanisms of this compound regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The IRP/IRE system in vivo: insights from mouse models [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. The Evaluation of Iron Deficiency and Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iron-responsive element-binding protein - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Serum this compound levels and iron parameters in children with iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Iron overload - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. mybiosource.com [mybiosource.com]
- 22. cloud-clone.com [cloud-clone.com]
- 23. hoelzel-biotech.com [hoelzel-biotech.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin). | Sigma-Aldrich [sigmaaldrich.com]
- 27. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
- 28. Using Biotinylated Iron-Responsive Element to Analyze the Activity of Iron Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Methods for Studying Iron Regulatory Protein 1: An Important Protein in Human Iron Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Hepcidin's Role in Inflammation: A Comparative Analysis Across Different Pathologies
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals objectively comparing hepcidin's performance and role across various inflammatory conditions, supported by experimental data.
This compound (B1576463), the master regulator of iron homeostasis, plays a pivotal role in the anemia of inflammation. Its expression is significantly modulated in response to inflammatory stimuli, leading to iron sequestration and contributing to the pathology of various inflammatory diseases. This guide provides a comparative analysis of this compound's function in Rheumatoid Arthritis, Inflammatory Bowel Disease (Crohn's Disease and Ulcerative Colitis), Sepsis, and COVID-19, offering insights into its potential as a biomarker and therapeutic target.
Quantitative Data Summary
The following tables summarize the serum concentrations of this compound and key inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), across different inflammatory conditions compared to healthy individuals. These values are compiled from multiple studies and represent a range of reported concentrations.
Table 1: Comparative Serum this compound Levels (ng/mL)
| Condition | Reported this compound Levels (ng/mL) | Key Observations |
| Healthy Controls | Men: 29 - 254 (Median: 112); Women: 17 - 286 (Median: 65)[1] | Baseline levels show gender-specific differences. |
| Rheumatoid Arthritis | 14.3 ± 19.7 to 1207 (median)[2][3][4] | Levels can be significantly elevated, particularly in patients with active disease and anemia of chronic disease.[3] |
| Inflammatory Bowel Disease | Generally elevated compared to controls, with reported means ranging from ~3.8 to over 100 ng/mL.[5][6][7] | Levels are influenced by disease activity and iron deficiency status.[8][9] |
| Crohn's Disease | Mean levels reported from ~3.8 ng/mL to 123.6 ng/mL.[5][6][7] | Higher levels are often associated with active inflammation.[10] |
| Ulcerative Colitis | Mean levels reported from ~4.3 ng/mL to 136 ng/mL.[5][7] | Similar to Crohn's Disease, levels are linked to inflammatory state.[8] |
| Sepsis | Highly variable, can exceed 100 ng/mL. | Elevated levels are associated with the severity of sepsis. |
| COVID-19 | Mild: <32.7; Severe: >32.7; Non-survivors (ICU): Median 146.[11][12][13] | This compound levels are strongly correlated with disease severity and mortality.[11][12][13] |
Table 2: Comparative Serum IL-6 Levels (pg/mL)
| Condition | Reported IL-6 Levels (pg/mL) | Key Observations |
| Healthy Controls | Generally < 7 - 10 | Low baseline levels. |
| Rheumatoid Arthritis | Median 55 IU/ml (bioassay); can be significantly higher in active disease.[14] | Correlates with disease activity and joint destruction.[15] |
| Inflammatory Bowel Disease | Elevated in active disease, can reach up to 32,700 pg/mL in active Crohn's.[11][16][17] | Levels are strongly associated with disease activity.[17] |
| Crohn's Disease | Active: Median ~47 - 73.[14][16] | Significantly increased in active disease.[14] |
| Ulcerative Colitis | Active: ~10 - 26.[16] | Less pronounced elevation compared to Crohn's Disease.[17] |
| Sepsis | Can exceed 1600, with some reports of levels up to 7,500 times the normal level.[17][18] | A key marker of sepsis severity and prognosis.[17][19] |
| COVID-19 | Markedly elevated in severe cases, can be >1000-fold above normal.[20] | Associated with adverse clinical outcomes and the "cytokine storm".[21][22] |
Table 3: Comparative Serum TNF-α Levels (pg/mL)
| Condition | Reported TNF-α Levels (pg/mL) | Key Observations |
| Healthy Controls | ~5.5 - 75 | Baseline levels can vary.[1][23] |
| Rheumatoid Arthritis | Mean ~23.1, can be higher in patients with concurrent inflammatory conditions.[24][25] | Levels are associated with disease severity and progression.[26] |
| Inflammatory Bowel Disease | Elevated in active disease. | Plays a role in the inflammatory cascade.[25] |
| Crohn's Disease | Active: ~4.62 - 29.53.[13][20] | Higher levels in active disease. |
| Ulcerative Colitis | Active: ~3.14 - 29.53.[13][20] | Elevated in active disease. |
| Sepsis | Mean ~58.4, can range from 100 to 5000 in septic shock.[1][23] | Correlates with sepsis severity and mortality.[1] |
| COVID-19 | Increased in symptomatic and hospitalized patients, with means around 16-18.7 pg/mL.[8][27] | Associated with the inflammatory response to the virus. |
Signaling Pathways
The regulation of this compound in inflammation is primarily driven by the IL-6/JAK/STAT3 signaling pathway. The following diagram illustrates this key pathway.
Experimental Protocols
Accurate measurement of this compound is crucial for research and clinical applications. The two primary methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Experimental Workflow: Serum this compound Measurement
The general workflow for measuring serum this compound is outlined below.
Detailed Methodology: Serum this compound ELISA
This protocol is a composite of typical sandwich ELISA procedures for this compound quantification.
-
Reagent Preparation:
-
Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions.
-
Bring all reagents to room temperature before use.
-
Create a standard curve by performing serial dilutions of the this compound standard.
-
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for 90 minutes at 37°C.
-
Wash the plate twice with wash buffer.
-
Add 100 µL of biotin-labeled anti-hepcidin antibody working solution to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP (SABC) working solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 90 µL of TMB substrate to each well.
-
Incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the this compound concentration in the samples by interpolating their absorbance values on the standard curve.
-
Detailed Methodology: Serum this compound LC-MS/MS
This protocol outlines a general procedure for this compound quantification by LC-MS/MS.
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform solid-phase extraction (SPE) to further purify and concentrate the this compound.
-
Elute the this compound from the SPE cartridge and evaporate the solvent.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate this compound from other components using a C18 reverse-phase column with a gradient of water and acetonitrile (B52724) containing formic acid.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of standards with known this compound concentrations.
-
Calculate the ratio of the peak area of the endogenous this compound to the peak area of the internal standard for both the samples and the standards.
-
Determine the this compound concentration in the samples by comparing their peak area ratios to the calibration curve.
-
Conclusion
This compound serves as a critical link between inflammation and iron metabolism. Its levels are consistently elevated across a spectrum of inflammatory conditions, often correlating with disease severity and activity. This comparative guide highlights the nuanced role of this compound in different pathologies and provides standardized methodologies for its accurate quantification. Further research into the precise mechanisms of this compound regulation and its downstream effects in these diseases will be instrumental in developing novel diagnostic and therapeutic strategies targeting the this compound-ferroportin axis.
References
- 1. Association between this compound levels and inflammatory bowel disease: A systematic review and meta‐analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Iron Metabolism by this compound under Conditions of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Regulation in the Anemia of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Evaluation of the Correlation between this compound Serum Levels and Disease Activity in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in this compound and Hemoglobin After anti-TNF-alpha Therapy in Children and Adolescents with Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jajgastrohepto.org [jajgastrohepto.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Serum this compound concentrations correlate with ferritin in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is a key mediator of anemia of inflammation in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dual role of interleukin-6 in Crohn’s disease pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved LC-MS/MS method for the quantification of this compound-25 in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma histamine and tumour necrosis factor-alpha levels in Crohn's disease and ulcerative colitis at various stages of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High circulating concentrations of interleukin-6 in active Crohn's disease but not ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cloud-clone.com [cloud-clone.com]
- 16. Serum interleukin-6 is related to disease activity but not disease specificity in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of interleukin-6 and its soluble receptor components sIL-6R and sgp130 as markers of inflammation in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC-MS/MS method for this compound-25 measurement in human and mouse serum: clinical and research implications in iron disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical relevance of serum interleukin-6 in Crohn's disease: single point measurements, therapy monitoring, and prediction of clinical relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tumor necrosis factor-alpha serum level in assessment of disease activity in inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. researchgate.net [researchgate.net]
- 23. The Evaluation of the Role of (Pro)this compound in Anemia Encountered in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The role of TNFalpha in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. abbkine.com [abbkine.com]
Validating the In Vivo Link Between IL-6 and Hepcidin Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key experimental approaches used to validate the in vivo link between Interleukin-6 (IL-6) and the induction of hepcidin (B1576463), a central regulator of iron homeostasis. The objective is to offer a clear comparison of product performance and experimental data from seminal studies in the field.
The IL-6-Hepcidin Axis in Inflammation
Inflammation, whether from infection or chronic disease, often leads to a condition known as anemia of inflammation (also called anemia of chronic disease). A key player in this process is the inflammatory cytokine IL-6, which stimulates the liver to produce the peptide hormone this compound.[1][2][3] this compound, in turn, blocks iron export from cells into the bloodstream by binding to and degrading the iron transporter ferroportin.[2][4] This sequestration of iron restricts its availability for red blood cell production, leading to anemia. The signaling cascade for this process primarily involves the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2][4] Upon IL-6 binding to its receptor on hepatocytes, JAKs are activated, leading to the phosphorylation and nuclear translocation of STAT3, which then directly binds to the this compound promoter to initiate transcription.[1][5]
Comparative Analysis of In Vivo Validation Models
Several in vivo models have been instrumental in validating the IL-6-hepcidin axis. This section compares the outcomes of key experimental approaches.
| Experimental Model | Key Findings | Reference |
| IL-6 Administration in Humans | Infusion of IL-6 into human volunteers led to a rapid increase in urinary this compound excretion and a subsequent decrease in serum iron levels.[3][5][6] | Nemeth et al. |
| Turpentine-Induced Inflammation in Wild-Type Mice | Injection of turpentine (B1165885), a potent inflammatory agent, resulted in increased this compound mRNA expression and a significant drop in serum iron levels.[3][6] | Nemeth et al. |
| Turpentine-Induced Inflammation in IL-6 Knockout Mice | In stark contrast to wild-type mice, IL-6 knockout mice failed to show an increase in this compound expression and did not develop hypoferremia following turpentine-induced inflammation.[3][5][6] | Nemeth et al. |
| LPS-Induced Inflammation in Wild-Type Mice | Treatment with lipopolysaccharide (LPS), a component of bacterial cell walls, led to an upregulation of this compound mRNA in the brain.[7][8] | Wang et al. |
| LPS-Induced Inflammation in IL-6 Knockout Mice | IL-6 knockout mice showed a significantly reduced this compound mRNA response to LPS treatment in the brain, further confirming the critical role of IL-6 in inflammation-induced this compound expression.[7][8] | Wang et al. |
| Anti-IL-6 Receptor Antibody in a Cancer Anemia Model | In mice with IL-6-producing lung carcinoma, treatment with an anti-IL-6 receptor antibody (MR16-1) prevented the increase in serum this compound levels and improved anemia.[9][10] | Noguchi-Sasaki et al. |
| STAT3 Inhibition in a Mouse Model of Inflammation | The STAT3 inhibitor, Stattic, significantly reduced the expression of phosphorylated STAT3 and this compound mRNA in the brains of LPS-treated wild-type mice.[7][8] | Wang et al. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols from the cited studies.
Turpentine-Induced Inflammation in Mice
-
Animal Model: Wild-type and IL-6 knockout mice.
-
Inflammation Induction: A subcutaneous injection of 0.1 mL of turpentine was administered to induce a sterile abscess and a systemic inflammatory response.
-
Sample Collection: Liver tissue and blood samples were collected at specified time points after turpentine injection.
-
Analysis:
-
This compound mRNA levels in the liver were quantified using real-time quantitative PCR.
-
Serum iron levels were measured using a colorimetric assay.
-
LPS-Induced Neuroinflammation in Mice
-
Animal Model: Wild-type (IL-6+/+) and IL-6 knockout (IL-6-/-) mice.
-
Inflammation Induction: Mice were intraperitoneally injected with lipopolysaccharide (LPS) at a dose of 5 mg/kg.
-
Sample Collection: Brain tissues (cortex and hippocampus) were collected 24 hours after LPS injection.
-
Analysis:
-
This compound mRNA expression was determined by RT-PCR.
-
Phosphorylated STAT3 (p-STAT3) levels were assessed by Western blot to confirm the activation of the IL-6 signaling pathway.
-
Anti-IL-6 Receptor Antibody Treatment in a Xenograft Model
-
Animal Model: Nude mice subcutaneously inoculated with IL-6-producing human lung cancer cells (LC-06-JCK).
-
Treatment: Mice were administered an anti-mouse IL-6 receptor antibody (MR16-1).
-
Sample Collection: Blood samples were collected to monitor hematological parameters and serum this compound levels.
-
Analysis:
-
Serum this compound levels were measured by an enzyme-linked immunosorbent assay (ELISA).
-
Complete blood counts, including hemoglobin and hematocrit, were analyzed to assess the degree of anemia.
-
Visualizing the Molecular Pathway and Experimental Design
To further clarify the underlying mechanisms and experimental approaches, the following diagrams have been generated.
Caption: IL-6 signaling pathway leading to this compound induction.
Caption: Experimental workflow for comparing this compound induction in wild-type vs. IL-6 knockout mice.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound Signaling in Health and Disease: Ironing Out the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-6 mediates hypoferremia of inflammation by inducing the synthesis of the iron regulatory hormone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interleukin-6 induces this compound expression through STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Anemia of inflammation: the cytokine-hepcidin link [jci.org]
- 7. Frontiers | Impairment of this compound Upregulation by Lipopolysaccharide in the Interleukin-6 Knockout Mouse Brain [frontiersin.org]
- 8. Impairment of this compound Upregulation by Lipopolysaccharide in the Interleukin-6 Knockout Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment with anti-IL-6 receptor antibody prevented increase in serum this compound levels and improved anemia in mice inoculated with IL-6–producing lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Comparative Analysis of Nutritional Modulators on Hepcidin Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key nutritional modulators and their impact on the expression of hepcidin (B1576463), the master regulator of iron homeostasis. Understanding how dietary components influence this compound levels is crucial for developing novel therapeutic strategies for iron-related disorders, including anemia of chronic disease and iron overload conditions. This document summarizes quantitative experimental data, details the underlying molecular pathways, and provides methodologies for key experimental procedures.
I. Quantitative Comparison of Nutritional Modulators of this compound
The following tables summarize the quantitative effects of various nutritional modulators on this compound expression, as documented in experimental studies. These findings highlight the diverse impacts of these compounds on iron regulation.
Table 1: Effect of Vitamins on this compound Expression
| Vitamin | Experimental Model | Concentration/Dose | Change in this compound Expression | Reference |
| Vitamin D (1,25-dihydroxyvitamin D3) | Human THP-1 macrophages (LPS-stimulated) | Increasing doses | Dose-dependent decrease in this compound mRNA | [1] |
| Human HepG2 cells | 5 nM | ~0.5-fold decrease in HAMP mRNA | [2] | |
| Healthy volunteers | 100,000 IU (single oral dose) | 34% decrease in circulating this compound within 24 hours | [3] | |
| Vitamin A (all-trans retinoic acid) | Vitamin A-deficient rats | - | Increased liver this compound mRNA | [4] |
| Wistar rats | - | No significant effect on Hamp mRNA expression in most conditions | [5][6] | |
| BALB/C mice (Vitamin A deficiency) | - | Upregulated liver this compound mRNA | [7] |
Table 2: Effect of Minerals on this compound Expression
| Mineral | Experimental Model | Concentration/Dose | Change in this compound Expression | Reference |
| Iron | Healthy volunteers | - | Positively correlated with serum this compound | [8] |
| Zinc | Healthy schoolchildren | 10 mg/day for 3 months | Decrease in serum iron; indirect effect on this compound suggested | [9] |
| Hemodialysis patients | 34 mg/day | No direct measurement of this compound, but improved erythropoietin responsiveness | ||
| Copper | Human HuH7 hepatoma cells | - | Increased this compound expression | [10] |
| Primary bone-marrow-derived macrophages (BMDMs) | 150 µM CuCl₂ | No change in Hamp gene expression | [11] |
Table 3: Effect of Polyphenols on this compound Expression
| Polyphenol | Experimental Model | Concentration/Dose | Change in this compound Expression | Reference |
| Quercetin (B1663063) | Rat (intraperitoneal injection) | - | Increased liver and spleen this compound mRNA | [12] |
| HepG2 cells | 100 µM | Increased HAMP mRNA | [13] | |
| Myricetin | Cultured cells and mice | - | Significantly inhibited this compound expression | |
| Resveratrol | HepG2 cells | 100 µM | Increased HAMP mRNA | [13] |
II. Signaling Pathways Modulating this compound Expression
The regulation of this compound expression is primarily controlled by two key signaling pathways: the Bone Morphogenetic Protein/Small Mothers Against Decapentaplegic (BMP/SMAD) pathway, which responds to iron levels, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which is activated by inflammatory cytokines. Several nutritional modulators exert their effects by influencing these pathways.
A. The BMP/SMAD Signaling Pathway
The BMP/SMAD pathway is the principal regulator of this compound in response to iron status. Increased iron stores lead to the upregulation of BMP6, which binds to its receptor complex, including hemojuvelin (HJV), leading to the phosphorylation of SMAD1/5/8. These phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus to activate the transcription of the this compound gene (HAMP).
Caption: The BMP/SMAD signaling pathway for this compound regulation.
B. The JAK/STAT Signaling Pathway
The JAK/STAT pathway is the primary route for this compound induction during inflammation. Inflammatory cytokines, such as Interleukin-6 (IL-6), bind to their receptors on hepatocytes, activating Janus kinases (JAKs). JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, typically STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to the HAMP gene promoter and induces this compound transcription.
Caption: The JAK/STAT signaling pathway for this compound regulation.
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of nutritional modulators of this compound expression.
A. Quantification of this compound mRNA by Real-Time Quantitative PCR (qPCR)
This protocol is adapted from studies investigating the effects of Vitamin D and quercetin on this compound gene expression in cell culture.[2][13]
1. RNA Extraction and cDNA Synthesis:
-
Culture HepG2 cells to 80-90% confluency in appropriate media.
-
Treat cells with the nutritional modulator (e.g., 100 nM 1,25-dihydroxyvitamin D3 or 100 µM quercetin) or vehicle control for the desired time (e.g., 6-24 hours).
-
Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
2. qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the human HAMP gene and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green PCR master mix.
-
HAMP Forward Primer: 5'-CTGCAACCCCAGGACAGAG-3'
-
HAMP Reverse Primer: 5'-GGAATAAATAAGGAAGGGAGGGG-3'
-
Perform qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis to verify the specificity of the amplified product.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for HAMP and the housekeeping gene in both treated and control samples.
-
Calculate the relative expression of HAMP mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
B. Measurement of Serum this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized procedure based on commercially available competitive ELISA kits used in human studies.[14][15][16]
1. Sample Preparation:
-
Collect whole blood from subjects and allow it to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-2000 x g for 10 minutes to separate the serum.
-
Aliquot the serum and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
2. ELISA Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare serial dilutions of the this compound standard to generate a standard curve.
-
Add standards and serum samples to the wells of a microplate pre-coated with an anti-hepcidin antibody.
-
Add a fixed amount of biotinylated this compound to each well. This will compete with the this compound in the sample for binding to the coated antibody.
-
Incubate the plate for the time specified in the kit instructions (typically 1-2 hours) at 37°C.
-
Wash the plate several times with the provided wash buffer to remove unbound components.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add TMB substrate solution to each well and incubate in the dark. A color change will develop.
-
Stop the reaction by adding a stop solution. The color will change from blue to yellow.
3. Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
C. Western Blot Analysis of Ferroportin
This protocol describes the detection of ferroportin protein in Caco-2 cells, a common model for intestinal iron absorption.[17][18][19][20][21]
1. Protein Extraction:
-
Culture Caco-2 cells and treat with the nutritional modulator of interest.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer. Do not boil the samples , as ferroportin is a transmembrane protein prone to aggregation.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ferroportin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as described above.
4. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software.
IV. Conclusion
The modulation of this compound expression by nutritional factors presents a promising avenue for the management of iron-related disorders. This guide provides a comparative overview of the effects of key vitamins, minerals, and polyphenols on this compound levels, supported by quantitative data from experimental studies. The detailed signaling pathways and experimental protocols offer a valuable resource for researchers and professionals in the field, facilitating further investigation and the development of targeted nutritional interventions. Further research is warranted to elucidate the precise mechanisms of action for all nutritional modulators and to translate these findings into effective clinical applications.
References
- 1. The role of vitamin D in regulating the iron-hepcidin-ferroportin axis in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of Iron-Regulatory this compound by Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin A deficiency increases this compound expression and oxidative stress in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin A does not influence mRNA expression of hormone this compound but other biomarkers of iron homeostasis in young male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Frontiers | Iron, this compound, and the metal connection [frontiersin.org]
- 11. The Role of Copper in the Regulation of Ferroportin Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quercetin inhibits intestinal non-haem iron absorption by regulating iron metabolism genes in the tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. This compound ELISA Kit (Hepc) [elisakits.co.uk]
- 16. cusabio.com [cusabio.com]
- 17. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
- 18. Differentiation-dependent regulation of the intestinal folate uptake process: studies with Caco-2 cells and native mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Hepcidin
For researchers, scientists, and drug development professionals, ensuring the safe handling of peptides like Hepcidin is paramount to both personal safety and the integrity of experimental outcomes. Although comprehensive toxicological data for many research peptides, including this compound, may not be fully established, it is crucial to treat them as potentially hazardous substances.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1][4] However, the following table summarizes the minimum recommended PPE for handling this compound in both its lyophilized powder and solution forms.[1][5]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[4][6] Must meet ANSI Z87.1 standards.[4] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][4] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[1] Gloves should be inspected before use and changed immediately after contact with the peptide.[1][7] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][8] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: From Receipt to Disposal
Proper handling, storage, and disposal are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or compromised seals.[1]
-
For long-term storage of lyophilized this compound, keep the powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[1][8]
-
When storing this compound in solution, it is best to create single-use aliquots and store them frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1]
Handling and Experimental Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a fume hood, especially when working with the lyophilized powder to prevent inhalation.[7][9]
-
Avoid contact with skin and eyes.[7]
-
When reconstituting the peptide, add the solvent slowly and gently to avoid aerosolization of the powder.
-
Use dedicated and sterile equipment to prevent cross-contamination.[9]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Spills: For powder spills, gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning.[4] For liquid spills, absorb with sand or vermiculite.[4] Place all cleanup materials in a sealed container for proper disposal.[4] Ventilate the area and wash it thoroughly after cleanup.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Rinse the eyes with water for at least 15 minutes and seek medical attention.[7]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[8]
-
Ingestion: Rinse your mouth with water and seek immediate medical attention.[7]
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and potential exposure.
-
Waste Segregation: At the point of generation, segregate waste into three main streams: solid waste (contaminated gloves, pipette tips, tubes), liquid waste (unused solutions, contaminated buffers), and sharps waste (needles, syringes).[4]
-
Waste Collection:
-
Solid Waste: Collect in a dedicated, clearly labeled, leak-proof container (e.g., high-density polyethylene).[4]
-
Liquid Waste: Collect in a dedicated, clearly labeled, leak-proof, and chemically resistant container.[4] Do not dispose of peptide waste down the drain.[4]
-
Sharps Waste: Dispose of immediately in a designated puncture-resistant sharps container.[4]
-
-
Biohazardous Waste: If this compound was used in experiments involving biological materials (e.g., cell-based assays, animal models), the waste must be treated as biohazardous.[4][10] This may require decontamination, such as autoclaving, before being disposed of as chemical waste.[10] Always consult your institution's biosafety guidelines.[4]
-
Final Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office.[5] The most common method for the final disposal of peptide-based compounds is incineration under controlled conditions.[10]
Visualizing the Workflow
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision-making processes.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. targetmol.com [targetmol.com]
- 8. peptide.co.jp [peptide.co.jp]
- 9. peptide24.store [peptide24.store]
- 10. benchchem.com [benchchem.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
